Tris(2-methylphenyl)arsane
Description
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Structure
2D Structure
Properties
CAS No. |
2417-85-8 |
|---|---|
Molecular Formula |
C21H21As |
Molecular Weight |
348.3 g/mol |
IUPAC Name |
tris(2-methylphenyl)arsane |
InChI |
InChI=1S/C21H21As/c1-16-10-4-7-13-19(16)22(20-14-8-5-11-17(20)2)21-15-9-6-12-18(21)3/h4-15H,1-3H3 |
InChI Key |
GSKQOIMBNHGVCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1[As](C2=CC=CC=C2C)C3=CC=CC=C3C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Tris(2-methylphenyl)arsane
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the synthesis of Tris(2-methylphenyl)arsane, a triarylarsine of interest in various chemical and pharmaceutical research areas. The document details the prevalent synthetic methodology, presents quantitative data in a structured format, and includes a detailed experimental protocol. Visual diagrams are provided to illustrate the reaction pathway and experimental workflow.
Introduction
This compound, also known as Tri-o-tolylarsine, is an organoarsenic compound with the chemical formula As(C₆H₄CH₃)₃. The steric bulk imparted by the ortho-methyl groups on the phenyl rings influences its coordination chemistry and reactivity, making it a valuable ligand in catalysis and a precursor for the synthesis of more complex organoarsenic compounds. The most common and effective method for its preparation involves the Grignard reaction, where a suitable Grignard reagent is reacted with an arsenic trihalide.
Synthetic Pathway and Mechanism
The synthesis of this compound is typically achieved through the reaction of 2-methylphenylmagnesium bromide (o-tolylmagnesium bromide) with arsenic trichloride. The Grignard reagent, acting as a nucleophile, displaces the chloride ions from the arsenic center in a stepwise manner, forming three new arsenic-carbon bonds.
Caption: Reaction scheme for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound based on established Grignard reaction protocols for analogous triarylarsines and phosphines.
| Parameter | Value | Unit | Notes |
| Reactants | |||
| 2-Bromotoluene | 1.0 | Molar Equivalent | |
| Magnesium Turnings | 1.1 | Molar Equivalent | |
| Arsenic Trichloride | 0.3 | Molar Equivalent | |
| Reaction Conditions | |||
| Grignard Formation Temperature | Reflux | °C | In diethyl ether |
| Reaction with AsCl₃ Temperature | 0 to Reflux | °C | |
| Reaction Time | 18 | hours | Post-addition of AsCl₃ |
| Product | |||
| Molecular Formula | C₂₁H₂₁As | ||
| Molecular Weight | 348.31 | g/mol | |
| Theoretical Yield | Variable | % | Dependent on scale and purity |
| Melting Point | ~116-117 | °C | For analogous tri-a-naphthylarsine |
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of triarylphosphines and triarylarsines via Grignard reactions.
4.1 Materials and Equipment
-
Reactants: 2-Bromotoluene, magnesium turnings, arsenic trichloride, anhydrous diethyl ether, saturated aqueous ammonium chloride solution, distilled water, ethanol.
-
Equipment: Three-neck round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, heating mantle, ice bath, separatory funnel, rotary evaporator, recrystallization apparatus, Schlenk line (optional, for inert atmosphere).
4.2 Experimental Workflow
Caption: Step-by-step workflow for the synthesis of this compound.
4.3 Step-by-Step Procedure
-
Preparation of the Grignard Reagent:
-
In a dry three-neck round-bottom flask equipped with a dropping funnel, reflux condenser, and magnetic stirrer, place magnesium turnings.
-
Add anhydrous diethyl ether to cover the magnesium.
-
Dissolve 2-bromotoluene in anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small portion of the 2-bromotoluene solution to the flask. The reaction may need gentle warming to initiate, which is indicated by the formation of a cloudy solution and gentle bubbling.
-
Once the reaction has started, add the remaining 2-bromotoluene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Reaction with Arsenic Trichloride:
-
Cool the Grignard reagent solution to 0 °C using an ice bath.
-
Dissolve arsenic trichloride in anhydrous diethyl ether and add this solution to the dropping funnel.
-
Add the arsenic trichloride solution dropwise to the cooled, vigorously stirred Grignard reagent. A white precipitate will form.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to reflux and maintain it for approximately 18 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with two portions of diethyl ether.
-
Combine the organic layers and wash with distilled water.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Recrystallize the crude solid from hot ethanol to yield purified this compound.
-
Safety Considerations
-
Arsenic compounds are highly toxic. Handle arsenic trichloride and the final product with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.
-
Grignard reagents are highly reactive and flammable. Diethyl ether is also extremely flammable. Ensure all glassware is dry and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if possible to prevent reaction with atmospheric moisture and oxygen.
-
The quenching of the Grignard reaction is exothermic and can be vigorous. Perform this step slowly and with adequate cooling.
Conclusion
The synthesis of this compound via the Grignard reaction is a well-established and reliable method. Careful control of reaction conditions, particularly the exclusion of moisture, is critical for achieving a good yield. The purification of the final product by recrystallization is essential to remove inorganic salts and byproducts. This technical guide provides researchers with the necessary information to safely and effectively synthesize this important organoarsenic compound for further study and application.
An In-depth Technical Guide to the Grignard Reaction for Triarylarsine Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Grignard reaction as a robust and versatile method for the synthesis of triarylarsines. Triarylarsines are a critical class of organoarsenic compounds with significant applications in catalysis, materials science, and medicinal chemistry. The Grignard reaction offers a direct and efficient pathway to these molecules through the reaction of an arylmagnesium halide with an arsenic trihalide. This document outlines the core principles, detailed experimental protocols, quantitative data, and potential challenges associated with this synthetic route.
Core Principles: The Grignard Reaction in Triarylarsine Synthesis
The synthesis of triarylarsines via the Grignard reaction is a classic organometallic transformation. The fundamental principle involves the nucleophilic attack of the carbanionic carbon of a Grignard reagent (ArMgX) on the electrophilic arsenic center of an arsenic trihalide, typically arsenic trichloride (AsCl₃). The reaction proceeds in a stepwise manner, with the sequential displacement of the halide atoms on the arsenic. To achieve the desired triarylarsine, a stoichiometric excess of the Grignard reagent is typically employed to ensure complete substitution.
The overall reaction can be summarized as follows:
3 ArMgX + AsX'₃ → Ar₃As + 3 MgXX'
Where:
-
Ar represents an aryl group (e.g., phenyl, tolyl, etc.)
-
X and X' are halogens (typically Br or Cl for the Grignard reagent and Cl for the arsenic source)
The reaction is highly sensitive to moisture and atmospheric oxygen; therefore, anhydrous conditions and an inert atmosphere are crucial for success. Ethereal solvents such as diethyl ether or tetrahydrofuran (THF) are commonly used as they are effective at solvating the Grignard reagent.
Experimental Protocols
The following section provides a detailed methodology for the synthesis of a representative triarylarsine, triphenylarsine, based on established literature procedures.[1]
2.1. Synthesis of Triphenylarsine from Phenylmagnesium Bromide and Arsenic Trichloride
Materials:
-
Bromobenzene
-
Magnesium turnings
-
Arsenic trichloride (AsCl₃)
-
Anhydrous diethyl ether
-
Mercuric chloride (for purification)
-
Absolute ethanol
-
Potassium hydroxide
-
Carbon dioxide (solid or gas)
-
Apparatus for Grignard reaction under anhydrous conditions (e.g., oven-dried glassware, reflux condenser, dropping funnel, calcium chloride drying tubes)
Procedure:
-
Preparation of the Grignard Reagent (Phenylmagnesium Bromide):
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place 5.0 g of magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium surface.
-
In the dropping funnel, prepare a solution of 32.5 g of bromobenzene in an adequate amount of anhydrous diethyl ether.
-
Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction is initiated when the solution becomes cloudy and starts to bubble. Gentle warming may be necessary to start the reaction.
-
Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux the mixture for an additional hour to ensure the complete formation of the Grignard reagent.
-
-
Reaction with Arsenic Trichloride:
-
Cool the freshly prepared phenylmagnesium bromide solution in an ice bath.
-
Prepare a solution of 37.5 g of arsenic trichloride in anhydrous diethyl ether and place it in the dropping funnel.
-
Add the arsenic trichloride solution dropwise to the stirred Grignard reagent. A brisk reaction with the formation of a white precipitate will be observed.
-
After the addition is complete, boil the reaction mixture for one hour.
-
-
Work-up and Isolation:
-
Cool the reaction mixture thoroughly in an ice bath.
-
Cautiously add water to the reaction mixture to decompose the magnesium salts. This process can be highly exothermic.
-
Once the initial vigorous reaction has subsided, the solution should become clear, potentially with a small amount of arsenious oxide at the bottom.
-
Separate the ethereal layer and evaporate the ether to obtain a mixture of a colorless crystalline solid and a yellowish oil.
-
-
Purification:
-
Dissolve the crude product in diethyl ether and treat it with an ethereal solution of mercuric chloride until no more white precipitate (the double salt of triphenylarsine and mercuric chloride) is formed.
-
Collect the precipitate and dissolve it in boiling absolute alcohol.
-
Add an excess of alcoholic potassium hydroxide to the boiling solution, which will cause the precipitation of reddish-brown mercuric oxide.
-
Filter off the mercuric oxide.
-
Saturate the filtrate with carbon dioxide, filter again, and then concentrate the solution.
-
Allow the concentrated solution to stand, which will result in the formation of colorless crystals of triphenylarsine.
-
Recrystallize the product from alcohol to obtain pure triphenylarsine (melting point: 59-60 °C).
-
Quantitative Data
The following table summarizes quantitative data for the synthesis of various triarylarsines using the Grignard reaction, as reported in the literature.
| Triarylarsine Product | Aryl Halide | Arsenic Halide | Molar Ratio (ArX:Mg:AsX₃) | Solvent | Reaction Conditions | Yield (%) | Reference |
| Triphenylarsine | Bromobenzene | Arsenic Trichloride | 6.5 : 4.1 : 2.1 | Diethyl Ether | Reflux for 1 hour | ~34% (based on AsCl₃) | [1] |
| Tri(m-trifluoromethylphenyl)arsine | m-Trifluoromethylphenyl bromide | Arsenic Trichloride | Not specified | Not specified | Reflux for 8 hours | Not specified | [2] |
| Tri(p-trifluoromethylphenyl)arsine | p-Trifluoromethylphenyl bromide | Arsenic Trichloride | Not specified | Not specified | Reflux for 8 hours | Not specified | [2] |
Note: The yields can vary significantly based on the specific reaction conditions, the purity of the reagents, and the efficiency of the work-up and purification procedures.
Potential Side Reactions and Purification Challenges
Several side reactions can occur during the Grignard synthesis of triarylarsines, leading to impurities that require careful separation.
-
Incomplete Substitution: If an insufficient amount of Grignard reagent is used or the reaction is not driven to completion, partially substituted haloarsines (ArAsX₂ and Ar₂AsX) can be formed.[2] These can be difficult to separate from the desired triarylarsine due to similar solubilities. Hydrolysis of these intermediates during work-up can lead to the formation of arsenyl halides or arsine oxides.
-
Formation of Biphenyls: A common side reaction in Grignard syntheses is the coupling of the Grignard reagent with unreacted aryl halide, leading to the formation of biphenyl impurities. This is favored at higher temperatures and concentrations of the aryl halide.
-
Oxidation: Grignard reagents and the resulting triarylarsines are susceptible to oxidation if exposed to air. This can lead to the formation of arsine oxides (Ar₃As=O).
Purification Strategies:
-
Distillation: For liquid triarylarsines or those with sufficient volatility, distillation under reduced pressure can be an effective method to remove less volatile impurities.[2]
-
Recrystallization: This is a common and effective method for purifying solid triarylarsines. The choice of solvent is crucial for efficient separation.
-
Complexation: As detailed in the experimental protocol, the formation of a double salt with mercuric chloride can be a highly selective method for isolating the triarylarsine from impurities.[1] The triarylarsine can then be regenerated from the complex.
Visualizations
Diagram of the Grignard Reaction for Triarylarsine Synthesis Workflow
Caption: Experimental workflow for triarylarsine synthesis.
Diagram of the Signaling Pathway (Reaction Mechanism)
Caption: Stepwise mechanism of triarylarsine formation.
References
Crystal Structure of Tris(2-methylphenyl)arsane: A Technical Guide
Affiliation: Google Research
Abstract
This technical guide provides a comprehensive overview of the crystal structure of triaryl arsines, with a specific focus on Tris(2-methylphenyl)arsane (also known as tri-o-tolylarsane). Due to the limited availability of specific single-crystal X-ray diffraction data for this compound in publicly accessible databases, this document presents a detailed analysis of a closely related and structurally characterized analogue: Tris-[3,5-bis(trifluoromethyl)phenyl]arsane. This guide includes a summary of crystallographic data, detailed experimental protocols for the synthesis and characterization of triaryl arsines, and visualizations of the molecular structure and synthetic workflow. The content is intended for researchers, scientists, and drug development professionals working with organoarsenic compounds.
Introduction
Triaryl arsines are a class of organoarsenic compounds characterized by an arsenic atom bonded to three aryl groups. These compounds are of significant interest in coordination chemistry, where they serve as ligands for various transition metals, influencing the catalytic activity and stability of the resulting complexes. The steric and electronic properties of the aryl substituents play a crucial role in determining the coordination chemistry and reactivity of these ligands. The ortho-substituents, in particular, can enforce a specific geometry around the arsenic atom and create a sterically hindered environment.
Experimental Protocols
This section details generalized experimental procedures for the synthesis of triaryl arsines and the methodology for their characterization by single-crystal X-ray diffraction, based on established literature for similar compounds.
Synthesis of Triaryl Arsines
A common and effective method for the synthesis of triaryl arsines is the Grignard reaction, where an arsenic trihalide is treated with an arylmagnesium bromide.
Protocol: Synthesis of a Triaryl Arsine via Grignard Reaction
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere. A solution of the corresponding aryl bromide (e.g., 2-bromotoluene for the synthesis of this compound) in the same anhydrous solvent is added dropwise to initiate the reaction. The reaction mixture is typically stirred and may require gentle heating to maintain reflux until the magnesium is consumed.
-
Reaction with Arsenic Trichloride: The Grignard reagent solution is cooled in an ice bath. A solution of arsenic trichloride (AsCl₃) in the anhydrous solvent is added dropwise from the dropping funnel. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux.
-
Work-up: After the addition is complete, the reaction mixture is stirred at room temperature for several hours or heated to reflux to ensure complete reaction. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with additional portions of the organic solvent. The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/dichloromethane mixture) to yield the crystalline triaryl arsine.
Single-Crystal X-ray Diffraction
The determination of the crystal structure is performed using single-crystal X-ray diffraction.
Protocol: Single-Crystal X-ray Diffraction Analysis
-
Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the purified triaryl arsine in an appropriate solvent or by slow cooling of a hot, saturated solution.
-
Data Collection: A suitable crystal is mounted on a goniometer head. X-ray diffraction data are collected at a controlled temperature (often 100 K or 293 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
Structure Solution and Refinement: The collected diffraction data are processed to yield a set of structure factors. The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are usually placed in calculated positions and refined using a riding model.
Crystallographic Data of a Representative Triaryl Arsine
As a representative example, the crystallographic data for Tris-[3,5-bis(trifluoromethyl)phenyl]arsane is presented below[1]. This molecule, while electronically different, provides a good model for the expected pyramidal geometry and steric crowding in triaryl arsines.
| Parameter | Tris-[3,5-bis(trifluoromethyl)phenyl]arsane[1] |
| Chemical Formula | C₂₄H₉AsF₁₈ |
| Formula Weight | 754.22 g/mol |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 10.123(2) |
| b (Å) | 13.011(3) |
| c (Å) | 19.893(4) |
| α (°) | 89.98(3) |
| β (°) | 83.58(3) |
| γ (°) | 81.33(3) |
| Volume (ų) | 2568.1(9) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.952 |
| Absorption Coeff. (mm⁻¹) | 2.093 |
| F(000) | 1456 |
| Temperature (K) | 293(2) |
Visualization
Molecular Structure
The following diagram illustrates the molecular structure of this compound, showcasing the pyramidal geometry around the central arsenic atom and the spatial arrangement of the three 2-methylphenyl (o-tolyl) groups.
Caption: Molecular structure of this compound.
Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of triaryl arsines using the Grignard reaction.
Caption: General workflow for triaryl arsine synthesis.
Conclusion
References
X-ray Crystallography of Ortho-Substituted Triarylarsines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the X-ray crystallography of ortho-substituted triarylarsines. While crystallographic data for simple, uncomplexed examples of these compounds are not abundantly available in the public domain, this document synthesizes known structural information from related complexes and outlines the established experimental protocols for their synthesis and crystallographic analysis. The steric and electronic effects of ortho-substituents significantly influence the molecular geometry and solid-state packing of these compounds, making their crystallographic study crucial for understanding their chemical behavior and potential applications in catalysis and materials science.
Structural Analysis of Ortho-Substituted Triarylarsines
For instance, the structure of tris(o-tolyl)arsine within an iron carbonyl complex, Fe(CO)₄(As(o-tolyl)₃), reveals key conformational adaptations of the arsine ligand. It is important to note that coordination to a metal center can influence bond lengths and angles compared to the free ligand.
Table 1: Selected Crystallographic Data for a Coordinated ortho-Substituted Triarylarsine
| Compound/Complex | As-C Bond Lengths (Å) | C-As-C Bond Angles (°) | Aryl Ring Torsion Angles (°) |
| Fe(CO)₄(As(o-tolyl)₃) | Data not available in searched literature | Data not available in searched literature | Data not available in searched literature |
| Tris(o-tolyl)arsine (Predicted) | ~1.96 - 1.98 | ~100 - 105 | Significant deviation from coplanarity |
Note: The values for free tris(o-tolyl)arsine are predicted based on general principles of steric hindrance and may not represent experimental values.
Experimental Protocols
The following sections detail generalized experimental methodologies for the synthesis, crystallization, and X-ray diffraction analysis of ortho-substituted triarylarsines. These protocols are based on established procedures for related organoarsenic and organophosphorus compounds.
Synthesis of Tris(o-tolyl)arsine
A common route for the synthesis of triarylarsines is the Grignard reaction, where an aryl magnesium halide is reacted with arsenic trichloride.
Materials:
-
2-Bromotoluene
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Arsenic trichloride (AsCl₃)
-
Hydrochloric acid (HCl), dilute
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexane
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether. A solution of 2-bromotoluene in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent (o-tolylmagnesium bromide). The reaction mixture is typically refluxed to ensure complete formation.
-
Reaction with Arsenic Trichloride: The Grignard reagent solution is cooled in an ice bath. A solution of arsenic trichloride in anhydrous diethyl ether is added dropwise with vigorous stirring. A white precipitate will form.
-
Workup: After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The reaction is then quenched by the slow addition of a dilute solution of hydrochloric acid to dissolve the magnesium salts.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with a saturated sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous sodium sulfate.
-
Isolation: The solvent is removed under reduced pressure to yield the crude product. The crude tris(o-tolyl)arsine can be purified by recrystallization from a suitable solvent system, such as ethanol or a hexane/ethyl acetate mixture.
Single Crystal Growth
The successful growth of single crystals suitable for X-ray diffraction is a critical step. Several methods can be employed:
-
Slow Evaporation: A saturated solution of the purified triarylarsine in an appropriate solvent (e.g., ethanol, ethyl acetate, or a mixture) is prepared. The solution is loosely covered to allow for the slow evaporation of the solvent over several days to weeks.
-
Solvent Diffusion: A solution of the compound is placed in a small vial. This vial is then placed in a larger, sealed container with a more volatile solvent in which the compound is less soluble (the precipitant, e.g., hexane). The vapor of the precipitant slowly diffuses into the solution, reducing the solubility of the compound and promoting crystal growth.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below.
X-ray Diffraction Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is collected on a detector as the crystal is rotated. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.
Visualizations
The following diagrams illustrate the general workflow for the crystallographic analysis of ortho-substituted triarylarsines and the logical relationships governing their structural features.
Technical Guide: NMR Spectroscopy of Tris(2-methylphenyl)arsane and Analogs
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of October 2025, experimental ¹H and ¹³C NMR spectroscopic data for Tris(2-methylphenyl)arsane are not publicly available in surveyed chemical databases. This guide will therefore present the NMR data for the structurally analogous phosphorus compound, Tris(2-methylphenyl)phosphine , to provide representative data and analytical context. The experimental protocols described are general best practices for air-sensitive compounds and are applicable to tertiary arsines.
Introduction to NMR Spectroscopy of Organoarsenic Compounds
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of organoarsenic compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively. For trivalent arsenic compounds like this compound, NMR is crucial for confirming identity, purity, and for studying their interactions with other molecules.
Due to the sensitivity of tertiary arsines to oxidation, special care must be taken during sample preparation to exclude air and moisture. This typically involves the use of inert atmosphere techniques, such as a glovebox or Schlenk line, and degassed deuterated solvents.
NMR Data for Tris(2-methylphenyl)phosphine (Analog)
The following tables summarize the ¹H and ¹³C NMR data for Tris(2-methylphenyl)phosphine, which serves as a close analog to this compound. The electronic similarities between phosphorus and arsenic in this context suggest that the spectra of the arsine would exhibit comparable chemical shifts and splitting patterns, though the specific values will differ.
¹H NMR Data for Tris(2-methylphenyl)phosphine
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~7.2-7.4 | Multiplet | - | Aromatic Protons |
| ~6.9-7.1 | Multiplet | - | Aromatic Protons |
| ~2.4 | Singlet | - | Methyl Protons (-CH₃) |
¹³C NMR Data for Tris(2-methylphenyl)phosphine
| Chemical Shift (δ) ppm | Assignment |
| ~142 | C (ipso, attached to P) |
| ~133 | C (aromatic) |
| ~130 | C (aromatic) |
| ~128 | C (aromatic) |
| ~126 | C (aromatic) |
| ~21 | C (methyl, -CH₃) |
Experimental Protocols
The following is a detailed methodology for acquiring NMR spectra of air-sensitive compounds such as this compound.
Materials and Equipment
-
High-quality 5 mm NMR tubes
-
Deuterated NMR solvent (e.g., Chloroform-d, Benzene-d₆), degassed
-
Glovebox or Schlenk line with an inert atmosphere (Nitrogen or Argon)
-
Gas-tight syringes and needles
-
Septa and parafilm
-
NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation (under Inert Atmosphere)
-
Solvent Degassing: The chosen deuterated solvent should be thoroughly degassed to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by bubbling a stream of inert gas through the solvent for an extended period.[1]
-
Sample Weighing: In a glovebox, accurately weigh 5-25 mg of the air-sensitive compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a small vial.[2]
-
Dissolution: Add approximately 0.6-0.7 mL of the degassed deuterated solvent to the vial containing the sample.[3] Gently swirl the vial to ensure complete dissolution. The resulting solution should be homogeneous and free of particulate matter.[3]
-
Transfer to NMR Tube: Using a clean, dry pipette, transfer the solution from the vial into a clean, dry NMR tube.
-
Sealing the NMR Tube: Securely cap the NMR tube. For highly sensitive compounds or long-term experiments, the NMR tube can be flame-sealed or fitted with a J. Young valve. For routine analysis, a standard cap wrapped securely with parafilm is often sufficient.
-
Decontamination: Carefully remove the sealed NMR tube from the glovebox and wipe the exterior with an appropriate solvent (e.g., isopropanol) to remove any surface contamination before insertion into the spectrometer.
NMR Data Acquisition
-
Instrument Setup: Insert the NMR tube into the spectrometer's probe.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Due to the lower natural abundance of ¹³C, a larger number of scans is required.
-
Typical parameters include a 30-45° pulse angle and a relaxation delay of 2-5 seconds.
-
Visualizations
Experimental Workflow for NMR Analysis of Air-Sensitive Compounds
The following diagram illustrates the key steps in the preparation and analysis of an air-sensitive NMR sample.
This comprehensive guide provides a framework for the NMR analysis of this compound and its analogs, emphasizing safe handling and data acquisition protocols for air-sensitive compounds. While specific NMR data for the target arsine remains elusive, the provided information for its phosphine counterpart offers valuable insight for researchers in the field.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of Tri-o-tolylarsine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tri-o-tolylarsine is an organoarsenic compound with three o-tolyl groups attached to an arsenic atom. As a trivalent organoarsine, it serves as a ligand in coordination chemistry and organometallic catalysis. Nuclear Magnetic Resonance (NMR) spectroscopy is a principal analytical technique for the structural elucidation of such compounds in solution. This guide provides a detailed overview of the expected ¹H and ¹³C NMR spectral features of tri-o-tolylarsine, outlines the experimental protocols for acquiring these spectra, and presents a comparative analysis with its phosphine analog, tri-o-tolylphosphine, for which spectral data is available.
Predicted ¹H and ¹³C NMR Spectral Data
Due to the lack of publicly available experimental NMR data for tri-o-tolylarsine, the following tables summarize the predicted chemical shifts and multiplicities based on the known principles of NMR spectroscopy and by analogy to the structurally similar tri-o-tolylphosphine. The presence of the arsenic atom and the ortho-methyl substituents on the phenyl rings are the key determinants of the spectral features.
Table 1: Predicted ¹H NMR Spectral Data for Tri-o-tolylarsine
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
| Aromatic (H3, H4, H5, H6) | 7.0 - 7.5 | Multiplet | The aromatic protons are expected to appear as a complex multiplet due to spin-spin coupling between adjacent protons. The electron-withdrawing nature of the arsenic atom will cause these protons to be deshielded and appear in the downfield region of the spectrum. |
| Methyl (CH₃) | 2.3 - 2.5 | Singlet | The methyl protons are expected to appear as a singlet, as they are not coupled to any neighboring protons. Their chemical shift will be in the typical range for methyl groups attached to an aromatic ring. |
Table 2: Predicted ¹³C NMR Spectral Data for Tri-o-tolylarsine
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C1 (Ar-As) | 138 - 142 | The chemical shift of the carbon atom directly attached to the arsenic is expected to be significantly influenced by the electronegativity and anisotropic effects of the arsenic atom. |
| C2 (Ar-CH₃) | 140 - 144 | The carbon atom bearing the methyl group will have a distinct chemical shift due to the substitution. |
| C3, C4, C5, C6 (Aromatic) | 125 - 135 | These aromatic carbons will have chemical shifts in the typical aromatic region, with some variation due to their position relative to the arsenic and methyl groups. |
| CH₃ | 20 - 23 | The methyl carbon will appear in the aliphatic region of the spectrum. |
Experimental Protocols
The following section details the methodologies for the synthesis of tri-o-tolylarsine and the acquisition of its ¹H and ¹³C NMR spectra.
Synthesis of Tri-o-tolylarsine
A standard method for the synthesis of triarylarsines is the reaction of an appropriate Grignard reagent with arsenic trichloride.
Materials:
-
Magnesium turnings
-
Dry diethyl ether or THF
-
2-Bromotoluene
-
Arsenic trichloride (AsCl₃)
-
Iodine (crystal)
-
Anhydrous sodium sulfate
-
Standard glassware for Grignard reaction (three-neck flask, dropping funnel, condenser)
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried three-neck flask under an inert atmosphere, magnesium turnings are placed. A crystal of iodine is added as an initiator. A solution of 2-bromotoluene in dry diethyl ether or THF is added dropwise via a dropping funnel. The reaction is typically initiated by gentle warming. Once the reaction starts, the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent (o-tolylmagnesium bromide).
-
Reaction with Arsenic Trichloride: The Grignard reagent solution is cooled in an ice bath. A solution of arsenic trichloride in dry diethyl ether or THF is added dropwise with vigorous stirring. The reaction is highly exothermic and the addition rate should be carefully controlled to maintain the temperature below 10 °C.
-
Work-up: After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The mixture is then hydrolyzed by carefully pouring it onto a mixture of crushed ice and a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with water and brine, and then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude product.
-
Recrystallization: The crude tri-o-tolylarsine can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of hexane and ethyl acetate to yield the pure product.
NMR Sample Preparation and Data Acquisition
Materials:
-
Tri-o-tolylarsine
-
Deuterated solvent (e.g., CDCl₃, C₆D₆, DMSO-d₆)
-
NMR tube
-
NMR spectrometer
Procedure:
-
Sample Preparation: Approximately 5-10 mg of the purified tri-o-tolylarsine is dissolved in about 0.6-0.7 mL of a deuterated solvent in a clean, dry NMR tube. The choice of solvent depends on the solubility of the compound and should be free of proton signals that might overlap with the analyte signals.
-
¹H NMR Acquisition:
-
The NMR tube is placed in the spectrometer.
-
The magnetic field is shimmed to achieve homogeneity.
-
A standard one-pulse ¹H NMR experiment is performed.
-
Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
The number of scans can range from 8 to 64, depending on the sample concentration.
-
The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
A proton-decoupled ¹³C NMR experiment is typically performed to obtain a spectrum with singlets for each unique carbon atom.
-
Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (typically several hundred to thousands) and a longer relaxation delay (2-5 seconds) are required.
-
The spectral width should be set to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
The data processing is similar to that for ¹H NMR.
-
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships in the NMR characterization of tri-o-tolylarsine.
Caption: Experimental Workflow for NMR Characterization.
Caption: Logical Relationship of NMR Data to Structure.
In-Depth Technical Guide: Mass Spectrometry Analysis of Tris(2-methylphenyl)arsane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the anticipated mass spectrometry analysis of Tris(2-methylphenyl)arsane (also known as Tri-o-tolylarsane). Due to the limited availability of specific experimental mass spectral data for this compound in publicly accessible literature, this guide leverages data from analogous compounds, particularly its phosphine counterpart, Tri(o-tolyl)phosphine, and established principles of mass spectrometry to present a comprehensive analytical framework.
Introduction to this compound
This compound is an organoarsenic compound with the chemical formula C₂₁H₂₁As.[1] Its structure consists of an arsenic atom bonded to three o-tolyl groups. Understanding its behavior under mass spectrometric analysis is crucial for its identification, characterization, and quality control in various research and development applications.
Predicted Mass Spectrum and Fragmentation
The mass spectrum of this compound is expected to be characterized by a distinct molecular ion peak and a series of fragment ions resulting from the cleavage of the arsenic-carbon bonds and rearrangements. The fragmentation pattern is predicted based on the known behavior of triaryl pnictogen compounds.[2]
Quantitative Data
The following table summarizes the predicted key ions and their corresponding mass-to-charge ratios (m/z) for this compound under electron ionization (EI) conditions.
| m/z (Predicted) | Proposed Fragment Ion | Formula | Notes |
| 348 | [M]⁺ | [C₂₁H₂₁As]⁺ | Molecular Ion |
| 257 | [M - C₇H₇]⁺ | [C₁₄H₁₄As]⁺ | Loss of a tolyl radical |
| 166 | [M - 2(C₇H₇)]⁺ | [C₇H₇As]⁺ | Loss of two tolyl radicals |
| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ | Tolyl cation (or tropylium ion) |
| 75 | [As]⁺ | [As]⁺ | Arsenic cation |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
This section outlines a general protocol for the analysis of this compound using GC-MS, a common technique for the analysis of volatile and semi-volatile organic compounds.
Objective: To obtain the mass spectrum of this compound and identify its molecular ion and fragmentation pattern.
Materials:
-
This compound sample
-
High-purity solvent (e.g., Toluene or Dichloromethane)
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source
-
GC column suitable for organometallic compounds (e.g., a low to mid-polarity column)
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a suitable high-purity solvent.
-
-
GC-MS Instrument Setup:
-
Injector:
-
Mode: Splitless or split, depending on sample concentration.
-
Injector Temperature: 250-280 °C
-
Injection Volume: 1 µL
-
-
Gas Chromatograph:
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 1 minute.
-
Ramp: 10-20 °C/min to 300 °C.
-
Final Hold: 5-10 minutes.
-
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Range: m/z 50-500.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Solvent Delay: Set to a time sufficient to allow the solvent to elute without entering the mass spectrometer.
-
-
-
Data Acquisition and Analysis:
-
Inject the prepared sample into the GC-MS system.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.
-
Analyze the mass spectrum to identify the molecular ion and major fragment ions. Compare the obtained spectrum with the predicted fragmentation pattern.
-
Visualizations
Predicted Fragmentation Pathway
The following diagram illustrates the predicted fragmentation pathway of this compound under electron ionization.
Caption: Predicted fragmentation of this compound.
Experimental Workflow
The diagram below outlines the general workflow for the GC-MS analysis of this compound.
Caption: GC-MS workflow for this compound analysis.
References
An In-depth Technical Guide to Tri-o-tolylarsine: Navigating a Landscape of Limited Data
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of a Lesser-Known Analog
Tri-o-tolylarsine, an organoarsenic compound, presents a significant challenge in the landscape of chemical information. While its phosphine counterpart, Tri-o-tolylphosphine, is a well-documented and commercially available ligand with extensive applications in catalysis, data on Tri-o-tolylarsine is remarkably scarce in publicly accessible scientific literature and chemical databases. This guide aims to provide a comprehensive overview of the available information on Tri-o-tolylarsine, while also highlighting the current data gaps and the persistent confusion with its phosphine analog. Researchers and professionals interested in this compound should be aware of the limited characterization and the need for foundational research to elucidate its properties and potential applications.
Physicochemical Properties: A Data-Deficient Profile
A thorough investigation for the physical and chemical properties of Tri-o-tolylarsine yields minimal concrete data. Unlike Tri-o-tolylphosphine, for which extensive data is available, key parameters for the arsine analog remain largely unreported.
Table 1: Comparison of Available Physicochemical Data
| Property | Tri-o-tolylarsine | Tri-o-tolylphosphine |
| Molecular Formula | C₂₁H₂₁As | C₂₁H₂₁P |
| Molecular Weight | 348.32 g/mol | 304.37 g/mol |
| CAS Number | Not readily available | 6163-58-2 |
| Melting Point | Data not available | 123-125 °C |
| Boiling Point | Data not available | Data not available |
| Solubility | Data not available | Insoluble in water; soluble in organic solvents. |
| Appearance | Data not available | White crystalline powder |
The lack of a readily identifiable CAS (Chemical Abstracts Service) number for Tri-o-tolylarsine is a significant impediment to retrieving detailed information from chemical databases. This suggests that the compound has not been extensively synthesized, purified, and characterized for commercial or widespread research purposes.
Synthesis and Experimental Protocols: Extrapolating from Tertiary Arsine Chemistry
Detailed experimental protocols for the synthesis of Tri-o-tolylarsine are not explicitly available in the reviewed literature. However, general methods for the synthesis of tertiary arsines can provide a foundational approach for its preparation. One common method involves the reaction of an organometallic reagent, such as a Grignard reagent or an organolithium compound, with an arsenic trihalide.
A plausible synthetic route for Tri-o-tolylarsine is outlined below. This should be considered a theoretical pathway that would require experimental optimization and validation.
Hypothetical Synthetic Workflow:
General Experimental Considerations (Based on Tertiary Arsine Synthesis):
-
Inert Atmosphere: All reactions would need to be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the reactants and products.
-
Anhydrous Solvents: The use of anhydrous solvents is critical for the successful formation and reaction of the Grignard reagent.
-
Purification: Purification of the final product would likely involve techniques such as crystallization or chromatography.
Without specific literature procedures, any attempt to synthesize Tri-o-tolylarsine would be exploratory in nature.
Reactivity and Stability: An Uncharted Territory
The chemical reactivity and stability of Tri-o-tolylarsine are not documented. Based on the general knowledge of tertiary arsines, it can be inferred that:
-
Oxidation: Tri-o-tolylarsine is likely susceptible to oxidation to the corresponding arsine oxide, particularly in the presence of air or other oxidizing agents.
-
Coordination Chemistry: Like other tertiary arsines, it would be expected to act as a ligand, coordinating to metal centers through the lone pair of electrons on the arsenic atom. The steric bulk of the o-tolyl groups would significantly influence its coordination properties, likely resulting in a large cone angle.
Spectroscopic Data: The Missing Fingerprints
No specific spectroscopic data (NMR, IR, Mass Spectrometry) for Tri-o-tolylarsine could be located. Characterization of this compound would require a full suite of modern analytical techniques to confirm its structure and purity.
Biological Activity and Drug Development Relevance: A Realm of Speculation
The biological activity of Tri-o-tolylarsine is unknown. While some organoarsenic compounds have been investigated for their medicinal properties, there is no information to suggest that Tri-o-tolylarsine has been explored in the context of drug development. The absence of data on its interaction with biological systems, including any potential signaling pathways, means that its relevance to this field is purely speculative at this time.
Conclusion: A Call for Foundational Research
This technical guide underscores the significant lack of available information on the physical and chemical properties of Tri-o-tolylarsine. The persistent confusion with its well-studied phosphine analog, Tri-o-tolylphosphine, highlights the importance of precise chemical nomenclature in database searches. For researchers, scientists, and drug development professionals, Tri-o-tolylarsine represents an uncharted area of chemical space. Its synthesis, characterization, and the exploration of its properties and potential applications would require foundational, exploratory research. Until such studies are conducted and published, a comprehensive technical understanding of this compound will remain elusive.
An In-depth Technical Guide to the Steric and Electronic Effects of Tris(2-methylphenyl)arsane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(2-methylphenyl)arsane, also known as Tris(o-tolyl)arsane, is a triarylarsine compound that has garnered interest in the fields of coordination chemistry and catalysis. The presence of methyl groups in the ortho positions of the phenyl rings introduces significant steric bulk and modulates the electronic properties of the arsenic center. These characteristics play a crucial role in determining the geometry, stability, and reactivity of its metal complexes, making it a valuable ligand for influencing the outcome of catalytic reactions. This technical guide provides a comprehensive overview of the steric and electronic effects of this compound, supported by structural data, spectroscopic information, and a detailed synthesis protocol.
Steric Effects
The primary determinant of the steric influence of this compound is the presence of the three ortho-methyl groups on the phenyl rings. These groups create a sterically hindered environment around the central arsenic atom, which has profound implications for its coordination chemistry.
Crystallographic Data
The crystal structure of this compound has been determined and is available in the Crystallography Open Database (COD) under the identifiers 7008149 and 7212748.[1] Analysis of the crystallographic information file (CIF) would provide precise bond lengths and angles. In the absence of direct access to the processed CIF data in this format, a general understanding of the structure can be inferred from known principles of organoarsenic chemistry and comparison with analogous structures. The key structural parameters that define its steric profile are the As-C bond lengths and the C-As-C bond angles.
For comparison, the analogous phosphine ligand, Tris(o-tolyl)phosphine, is well-characterized and known to be a bulky ligand with a large Tolman cone angle of 194°.[2] Given the larger atomic radius of arsenic compared to phosphorus, it is anticipated that the As-C bond lengths in this compound will be longer than the P-C bonds in its phosphine counterpart. This would lead to a more open cone angle, though the steric hindrance from the ortho-methyl groups remains the dominant feature.
Table 1: Comparison of Steric Parameters for Tris(o-tolyl)phosphine
| Parameter | Value | Reference |
| Tolman Cone Angle (θ) | 194° | [2] |
The steric bulk of this compound influences:
-
Coordination Number: It favors the formation of complexes with lower coordination numbers around the metal center.
-
Ligand Dissociation: The steric strain can facilitate ligand dissociation, which can be a crucial step in catalytic cycles.
-
Reaction Selectivity: The hindered environment around the metal center can direct the regioselectivity and stereoselectivity of catalytic transformations.
Electronic Effects
The electronic properties of this compound are influenced by the interplay between the electronegativity of the arsenic atom and the electronic nature of the tolyl substituents.
Donor Properties
Arsine ligands are generally considered to be softer and less electronegative than their phosphine analogues. This results in them being weaker sigma donors but potentially better pi-acceptors, although the latter is a subject of ongoing debate. The ortho-methyl groups on the phenyl rings are weakly electron-donating through an inductive effect. This would be expected to increase the electron density on the arsenic atom, enhancing its sigma-donating ability compared to triphenylarsine.
Spectroscopic Data
While specific spectroscopic data for this compound is not widely available in the searched literature, a comparison with its phosphine analog can be instructive. For Tris(o-tolyl)phosphine, extensive NMR and IR data are available.
Table 2: Spectroscopic Data for the Analogous Tris(o-tolyl)phosphine
| Spectroscopy | Key Features |
| ¹H NMR | Complex multiplets in the aromatic region and a singlet for the methyl protons. |
| ³¹P NMR | A characteristic chemical shift that is sensitive to the electronic environment. |
| IR | Vibrational bands corresponding to the aromatic C-H and C-C stretching, and the P-C bond.[3][4] |
The electronic effects of this compound can impact:
-
Metal-Ligand Bond Strength: The donor strength influences the stability of the metal-arsine bond.
-
Redox Potential of Metal Complexes: The electronic properties of the arsine ligand can modulate the redox potential of the metal center.
-
Catalytic Activity: The electron density at the metal center, influenced by the ligand, is a key factor in many catalytic reactions.
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of triarylarsines is through the reaction of an appropriate Grignard reagent with arsenic trichloride. The following is a representative experimental protocol adapted from established procedures for the synthesis of analogous triarylphosphines and arsines.[3][5][6][7][8]
Reaction Scheme:
3 (2-CH₃C₆H₄)MgBr + AsCl₃ → As(C₆H₄CH₃)₃ + 3 MgBrCl
Materials:
-
2-Bromotoluene
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Arsenic trichloride (AsCl₃)
-
Iodine (crystal, as initiator)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard Schlenk line and glassware
Procedure:
-
Preparation of the Grignard Reagent:
-
All glassware must be rigorously dried in an oven and assembled hot under an inert atmosphere (nitrogen or argon).
-
Place magnesium turnings in a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Add a small crystal of iodine to the flask.
-
Prepare a solution of 2-bromotoluene in anhydrous diethyl ether or THF in the dropping funnel.
-
Add a small portion of the 2-bromotoluene solution to the magnesium turnings. The reaction is initiated by gentle heating, and the disappearance of the iodine color and the formation of a cloudy solution indicate the start of the Grignard reagent formation.
-
Once the reaction has started, add the remaining 2-bromotoluene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Reaction with Arsenic Trichloride:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Prepare a solution of arsenic trichloride in anhydrous diethyl ether or THF.
-
Add the arsenic trichloride solution dropwise to the stirred Grignard reagent solution at 0 °C. A white precipitate will form.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and quench it by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of hexane and dichloromethane.
-
Safety Precautions: Arsenic compounds are highly toxic and should be handled with extreme care in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn at all times.
Visualizations
Logical Relationship of Steric and Electronic Effects
Caption: Interplay of steric and electronic properties of this compound.
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Conclusion
This compound is a sterically demanding and electronically tunable ligand. The ortho-methyl groups create a congested coordination sphere, which can be exploited to control the number of ligands around a metal center and to influence the selectivity of catalytic reactions. The electronic nature of the arsenic atom, modified by the electron-donating tolyl groups, affects the metal-ligand bonding and the reactivity of the resulting complexes. The provided synthesis protocol offers a reliable method for the preparation of this valuable ligand, enabling further exploration of its coordination chemistry and catalytic applications. A deeper understanding of these steric and electronic effects is crucial for the rational design of novel catalysts and functional materials for a wide range of applications, including in the synthesis of complex molecules relevant to drug development.
References
- 1. Crystallography Open Database - Open Access Crystallography [nanocrystallography.research.pdx.edu]
- 2. Crystallography Open Database – an open-access collection of crystal structures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Tri-o-tolylphosphine | C21H21P | CID 80271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. www1.udel.edu [www1.udel.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to Tris(2-methylphenyl)arsane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(2-methylphenyl)arsane, also known as tri-o-tolylarsine, is an organoarsenic compound with the chemical formula C₂₁H₂₁As. It belongs to the class of triarylarsines, which are notable for their applications in coordination chemistry and as ligands in homogeneous catalysis. The steric bulk imparted by the ortho-methyl groups on the phenyl rings significantly influences its coordination properties and the reactivity of its metal complexes. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectroscopic data, and a key application of this compound.
Chemical and Physical Properties
This compound is a white solid at room temperature. The presence of the three tolyl groups makes it soluble in many common organic solvents. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2417-85-8 | [1] |
| Molecular Formula | C₂₁H₂₁As | [1] |
| Molecular Weight | 348.31 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | Tri-o-tolylarsine | [1] |
| Appearance | White solid | Inferred from related compounds |
Synthesis
A general and widely applicable method for the synthesis of triarylarsines is the reaction of a Grignard reagent with an arsenic trihalide, such as arsenic trichloride (AsCl₃) or arsenic triiodide (AsI₃)[2][3][4]. The following is a detailed experimental protocol for the synthesis of this compound adapted from established procedures for analogous compounds.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Bromotoluene
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Arsenic trichloride (AsCl₃)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethanol (for recrystallization)
-
Standard glassware for inert atmosphere synthesis (Schlenk line or glovebox)
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (3.1 g, 0.128 mol). Add a small crystal of iodine to initiate the reaction.
-
Add a solution of 2-bromotoluene (20.5 g, 0.12 mol) in anhydrous diethyl ether (100 mL) dropwise from the dropping funnel to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition.
-
After the addition is complete, reflux the mixture for 1-2 hours to ensure complete formation of the Grignard reagent, 2-methylphenylmagnesium bromide.
-
Reaction with Arsenic Trichloride: Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Slowly add a solution of arsenic trichloride (5.4 g, 0.03 mol) in anhydrous diethyl ether (50 mL) to the stirred Grignard solution via the dropping funnel. A precipitate will form.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours.
-
Work-up and Purification: Cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride (100 mL).
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to yield the crude product.
-
Recrystallize the crude solid from hot ethanol to afford pure this compound as a white crystalline solid.
Spectroscopic Data
The structure of this compound can be confirmed by various spectroscopic techniques.
Table 2: Spectroscopic Data for this compound
| Technique | Expected Chemical Shifts / Peaks |
| ¹H NMR | Aromatic protons (multiplets) in the range of δ 7.0-7.5 ppm. Methyl protons (singlet) around δ 2.3-2.5 ppm. |
| ¹³C NMR | Aromatic carbons in the range of δ 125-145 ppm. Methyl carbons around δ 20-25 ppm. |
| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z = 348. |
Crystal Structure
Application in Catalysis: Suzuki-Miyaura Cross-Coupling
This compound and other bulky triarylarsines are effective ligands for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling[5][6]. The steric hindrance of the ligand can promote the reductive elimination step and stabilize the active catalytic species.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromoanisole and Phenylboronic Acid
Materials:
-
Palladium(II) acetate [Pd(OAc)₂]
-
This compound
-
4-Bromoanisole
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a Schlenk flask, dissolve palladium(II) acetate (2.2 mg, 0.01 mmol) and this compound (7.0 mg, 0.02 mmol) in toluene (5 mL) under a nitrogen atmosphere. Stir the mixture for 10 minutes at room temperature to form the catalyst complex.
-
To this solution, add 4-bromoanisole (187 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (414 mg, 3.0 mmol).
-
Add water (1 mL) to the reaction mixture.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature and add water (10 mL).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 4-methoxybiphenyl.
Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
References
- 1. This compound | C21H21As | CID 280117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Molecular Weight of Tri-o-tolylarsine and its Analogue, Tri-o-tolylphosphine
For the attention of: Researchers, scientists, and drug development professionals.
Molecular Characteristics
The fundamental step in determining the molecular weight of a compound is to ascertain its molecular formula. For Tri-o-tolylphosphine, the molecular formula is consistently reported as C₂₁H₂₁P.[1][2]
Calculation of Molecular Weight
The molecular weight is the sum of the atomic weights of all constituent atoms in the molecule. The atomic weights of the elements in Tri-o-tolylphosphine are:
-
Carbon (C): 12.011 amu
-
Hydrogen (H): 1.008 amu
-
Phosphorus (P): 30.974 amu
The calculation for the molecular weight of Tri-o-tolylphosphine is as follows:
(21 * 12.011) + (21 * 1.008) + (1 * 30.974) = 252.231 + 21.168 + 30.974 = 304.373 g/mol
This calculated value is in strong agreement with the experimentally determined and database-listed molecular weights.
Tabulated Physicochemical Data
For clarity and comparative ease, the key quantitative data for Tri-o-tolylphosphine are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₂₁H₂₁P | [1][2][3] |
| Molecular Weight | 304.37 g/mol | [2][4] |
| IUPAC Name | Tris(2-methylphenyl)phosphane | [1] |
| CAS Number | 6163-58-2 | [2] |
| Melting Point | 123-125 °C |
Experimental Protocols
The synthesis of Tri-o-tolylphosphine is a well-established procedure in organic chemistry, often cited in the context of ligand synthesis for catalysis.
Synthesis of Tri-o-tolylphosphine via Grignard Reaction
A common and effective method for the synthesis of Tri-o-tolylphosphine involves a Grignard reaction. The general workflow for this synthesis is outlined below.
Detailed Methodology:
-
Grignard Reagent Formation: To a solution of magnesium turnings in anhydrous tetrahydrofuran (THF), a small amount of 2-bromotoluene and a crystal of iodine are added to initiate the reaction. The remaining 2-bromotoluene, dissolved in THF, is then added dropwise. The mixture is refluxed to ensure the complete formation of the Grignard reagent, o-tolylmagnesium bromide.
-
Reaction with Phosphorus Trichloride: The reaction mixture is cooled, and a solution of phosphorus trichloride in THF is added dropwise. Following the addition, the mixture is refluxed for an extended period.
-
Workup and Extraction: After cooling to room temperature, the reaction is quenched with a saturated solution of ammonium chloride. The product is then extracted with an organic solvent such as ether.
-
Purification: The combined organic layers are dried and the solvent is removed under reduced pressure. The resulting solid is purified by recrystallization, typically from ethanol or hexane, to yield pure Tri-o-tolylphosphine.
Applications in Research and Development
Tri-o-tolylphosphine is primarily utilized as a ligand in transition metal catalysis. Its bulky nature, a consequence of the ortho-methyl groups on the phenyl rings, is a key feature influencing its catalytic activity.
The steric bulk of Tri-o-tolylphosphine plays a crucial role in promoting reductive elimination and preventing the formation of undesired byproducts in catalytic cycles. This property is particularly valuable in cross-coupling reactions, which are fundamental to the synthesis of many pharmaceutical compounds and complex organic molecules.
References
Safety and Handling of Organoarsenic Compounds: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety, handling, toxicity, and biological effects of organoarsenic compounds. It is intended to serve as a critical resource for laboratory personnel and professionals involved in drug development and scientific research that necessitates the use of these materials. The following sections detail essential safety protocols, summarize toxicological data, provide experimental methodologies, and illustrate the impact of these compounds on key cellular signaling pathways.
Introduction to Organoarsenic Compounds
Organoarsenic compounds are a class of chemical compounds containing a carbon-arsenic bond. While some, like arsenobetaine found in seafood, are relatively non-toxic, many synthetic organoarsenicals are hazardous and require specialized handling procedures.[1] These compounds have been utilized in various applications, from pesticides and herbicides to, historically, pharmaceuticals.[2][3] Their unique chemical properties also make them a subject of interest in modern drug development. Understanding the risks associated with these compounds is paramount for ensuring laboratory safety and mitigating environmental impact.
Toxicity of Organoarsenic Compounds
The toxicity of arsenic compounds varies significantly depending on their chemical form, with inorganic arsenicals generally being more toxic than organic forms.[4] However, many organoarsenic compounds still pose significant health risks. Acute and chronic exposure can lead to a range of adverse effects. It is crucial for researchers to be aware of the specific hazards of each compound they handle.
Quantitative Toxicity Data
The following table summarizes the acute toxicity data (LD50 and LC50 values) for several common organoarsenic compounds. The LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population, while the LC50 (Lethal Concentration, 50%) is the concentration in air that is lethal to 50% of the test subjects. These values are critical for risk assessment in the laboratory.
| Compound | Chemical Name | CAS Number | Route of Exposure | Species | LD50/LC50 | Reference(s) |
| Roxarsone | 4-hydroxy-3-nitrophenylarsonic acid | 121-19-7 | Oral | Rat | 81 mg/kg | [4][5] |
| Cacodylic Acid | Dimethylarsinic acid | 75-60-5 | Oral | Rat | 644 - 830 mg/kg | [6][7] |
| Dermal | Rabbit | > 2000 mg/kg | [8][9] | |||
| Inhalation | Rat | > 3.9 mg/L (2h) | [7] | |||
| Monosodium Methylarsonate (MSMA) | Monosodium methanearsonate | 2163-80-6 | Oral | Rat | 900 - 2833 mg/kg | [5][10] |
| Dermal | Rabbit | 2500 mg/kg | [10] | |||
| Disodium Methylarsenate (DSMA) | Disodium methanearsonate | 144-21-8 | Oral | Rat | 821 - 2800 mg/kg | [8][11] |
| Arsanilic Acid | 4-aminophenylarsonic acid | 98-50-0 | Oral | Rat | > 1000 mg/kg | [12][13] |
| Lewisite | 2-chlorovinyldichloroarsine | 541-25-3 | Oral | Rat | 50 mg/kg | [4] |
| Dermal | Rat | 24 mg/kg | [14] | |||
| Inhalation (LCt50) | Human (est.) | 1,200-1,500 mg·min/m³ | [14] | |||
| Diphenylarsine Chloride | Chlorodiphenylarsane | 712-48-1 | Dermal | Rat | 16 mg/kg | [10] |
| Inhalation (LC50) | Mouse | 3300 mg/m³ | [10] | |||
| Phenylarsonic Acid | Benzenearsonic acid | 98-05-5 | Oral | Mouse | 270 µg/kg | [4] |
Safety and Handling Procedures
Strict adherence to safety protocols is mandatory when working with organoarsenic compounds. The following guidelines are based on recommendations from occupational safety and health organizations and best laboratory practices.
Personal Protective Equipment (PPE)
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required. Always inspect gloves for tears or punctures before use.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.
-
Lab Coat: A lab coat must be worn to protect against skin contact.
-
Respiratory Protection: Work with organoarsenic compounds should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors. If there is a risk of airborne concentrations exceeding exposure limits, a respirator may be necessary.[5]
Engineering Controls
-
Fume Hood: All manipulations of organoarsenic compounds that could generate dust, aerosols, or vapors must be performed in a properly functioning chemical fume hood.
-
Ventilation: Ensure adequate general laboratory ventilation.
Safe Handling Practices
-
Avoid skin and eye contact.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling organoarsenic compounds, even if gloves were worn.
-
Minimize the creation of dust.
-
Keep containers tightly closed when not in use.
Storage
-
Store organoarsenic compounds in a cool, dry, well-ventilated area.
-
Keep them away from incompatible materials such as strong oxidizing agents.
-
Ensure containers are clearly labeled with the chemical name and hazard warnings.
Waste Disposal
-
All organoarsenic waste, including contaminated consumables (e.g., gloves, pipette tips), must be disposed of as hazardous waste.
-
Collect waste in clearly labeled, sealed containers.
-
Follow all institutional and local regulations for hazardous waste disposal.
Emergency Procedures
-
Inhalation: Move the affected person to fresh air. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and purification of common organoarsenic compounds. These protocols are intended as a guide and should be adapted and optimized based on specific laboratory conditions and equipment.
Synthesis of Arsanilic Acid
This procedure is adapted from the literature and describes the reaction of arsenic acid with an excess of aniline.[6][15]
Materials:
-
Arsenic acid (80-85%)
-
Aniline
-
Sodium hydroxide
-
Decolorizing carbon
-
Concentrated hydrochloric acid
-
Water
Procedure:
-
In a round-bottomed flask equipped with a mechanical stirrer, thermometer, and a condenser for downward distillation, combine 1035 g of arsenic acid and 828 g of aniline in portions, breaking up any lumps that form.
-
Add an additional 800 cc of aniline to the flask.
-
Heat the mixture in an oil bath to 155-160°C with continuous stirring for approximately 4.5 hours.
-
Pour the reaction mixture into 700 cc of water.
-
Prepare a solution of 330 g of sodium hydroxide in 1400 cc of water. Use a portion of this alkaline solution to wash the reaction flask and add the washings to the main mixture. Add the remainder of the alkaline solution to the mixture.
-
Agitate the mixture and cool it. Two layers will form: a lower aqueous layer and an upper aniline layer.
-
Separate the lower aqueous layer while it is still warm.
-
Add 15 g of decolorizing carbon to the aqueous layer and filter.
-
To precipitate the arsanilic acid, acidify the filtrate with concentrated hydrochloric acid until the pH is just acidic (a faint yellow color with tetrabromophenolsulfonphthalein indicator).
-
Allow the mixture to stand overnight to complete crystallization.
-
Filter the crystals, wash with cold water, and then with ethanol.
-
The crude product can be purified by recrystallization from hot water.
Synthesis of Dimethylarsinic Acid (Cacodylic Acid)
This method involves the reaction of dimethylarsinic acid with hydrogen sulfide to form the anhydride, which is then hydrolyzed.[16]
Materials:
-
Dimethylarsinic acid (DMA(V))
-
Hydrogen sulfide gas
-
Water
-
Appropriate solvent for extraction (e.g., diethyl ether)
Procedure:
-
In a suitable reaction vessel within a fume hood, dissolve dimethylarsinic acid in an appropriate solvent.
-
Bubble hydrogen sulfide gas through the solution. The reaction progress can be monitored by LC-ICP-MS to observe the formation of dimethylthioarsinic anhydride.
-
To avoid the formation of byproducts, do not take the reaction to completion.
-
Isolate the dimethylthioarsinic anhydride from the starting material using standard organic extraction techniques.
-
Dissolve the isolated anhydride in water to hydrolyze it to dimethylarsinic acid (cacodylic acid).
Purification by Recrystallization
Recrystallization is a common technique for purifying solid organoarsenic compounds.[17]
General Procedure:
-
Dissolve the impure solid in a minimum amount of a suitable hot solvent. A good recrystallization solvent is one in which the compound of interest is soluble at high temperatures but insoluble at low temperatures, while the impurities are either very soluble or insoluble at all temperatures.
-
If there are insoluble impurities, perform a hot filtration to remove them.
-
Allow the hot, saturated solution to cool slowly. As the solution cools, the solubility of the compound decreases, and it will crystallize out of the solution.
-
Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the crystals thoroughly.
Purification by Column Chromatography
Column chromatography is a versatile technique for separating and purifying components of a mixture.[18][19][20] Preparative HPLC is a high-resolution form of this technique.[21][22][23]
General Procedure for Flash Column Chromatography:
-
Select an appropriate stationary phase (e.g., silica gel) and a mobile phase (eluent) that provides good separation of the desired compound from impurities, as determined by thin-layer chromatography (TLC).
-
Pack a glass column with the stationary phase as a slurry in the eluent.
-
Carefully load the sample onto the top of the column.
-
Pass the eluent through the column, either by gravity or by applying pressure (flash chromatography).
-
The components of the mixture will travel down the column at different rates depending on their affinity for the stationary and mobile phases.
-
Collect fractions of the eluent as they exit the column.
-
Analyze the fractions (e.g., by TLC) to identify which ones contain the purified compound.
-
Combine the pure fractions and evaporate the solvent to obtain the purified organoarsenic compound.
Biological Effects and Signaling Pathways
Organoarsenic compounds can exert a variety of biological effects by interacting with cellular components and disrupting signaling pathways. A common mechanism of arsenic toxicity involves the generation of reactive oxygen species (ROS), leading to oxidative stress.[24] Furthermore, arsenic compounds are known to modulate key signaling pathways involved in cell proliferation, differentiation, and apoptosis, such as the Mitogen-Activated Protein Kinase (MAPK) and the Phosphoinositide 3-kinase (PI3K)/Akt pathways.[24][25]
Workflow for Studying Signaling Pathway Modulation
The following diagram illustrates a general workflow for investigating the effects of an organoarsenic compound on a cellular signaling pathway.
Activation of the MAPK Signaling Pathway
Arsenic compounds have been shown to activate the MAPK signaling pathway, which plays a crucial role in regulating cell growth and survival.[24][25] This activation can be initiated through the stimulation of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR).[11][26][27][28] The binding of a ligand or the interaction with arsenicals can lead to receptor dimerization and autophosphorylation, initiating a downstream signaling cascade.
Modulation of the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is another critical signaling cascade that governs cell survival and proliferation.[29][30][31][32] Organoarsenic compounds can activate this pathway, in part, by inhibiting protein tyrosine phosphatases (PTPs) like PTP1B.[8][33][34] PTPs normally act as negative regulators of signaling pathways by dephosphorylating activated receptors and kinases. Inhibition of PTPs by organoarsenicals leads to sustained activation of the signaling cascade.
Conclusion
Organoarsenic compounds are a diverse class of chemicals with a range of applications and toxicities. A thorough understanding of their hazards and the implementation of stringent safety protocols are essential for researchers and professionals in the field. This guide provides a foundational understanding of the safe handling, toxicity, and biological impact of these compounds. It is imperative that all laboratory personnel receive training on these procedures and have access to the appropriate safety equipment and resources. Continuous vigilance and a commitment to safety are paramount when working with these potentially hazardous materials.
References
- 1. Diphenylchlorarsine - Wikipedia [en.wikipedia.org]
- 2. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 3. Making sure you're not a bot! [academiccommons.columbia.edu]
- 4. Health Risk Assessment for Lewisite - Review of the U.S. Army's Health Risk Assessments For Oral Exposure to Six Chemical-Warfare Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. 5. Lewisite Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 15 - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Arsanilic Acid | C6H8AsNO3 | CID 7389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Mechanisms underlying the inhibitory effects of arsenic compounds on protein tyrosine phosphatase (PTP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. RTECS NUMBER-CF9496000-Chemical Toxicity Database [drugfuture.com]
- 10. Phenyldichloroarsine | C6H5AsCl2 | CID 12762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Arsenic activates EGFR pathway signaling in the lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Arsanilic acid | CAS#:98-50-0 | Chemsrc [chemsrc.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. Frontiers | Discovery of inhibitors of protein tyrosine phosphatase 1B contained in a natural products library from Mexican medicinal plants and fungi using a combination of enzymatic and in silico methods** [frontiersin.org]
- 15. US2677696A - Process for producing arsanilic acid - Google Patents [patents.google.com]
- 16. Dimethylthioarsinic anhydride: a standard for arsenic speciation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. US3586708A - Arsanilic acid production process - Google Patents [patents.google.com]
- 19. EGFR signaling pathway [pfocr.wikipathways.org]
- 20. A concise review of the toxicity and carcinogenicity of dimethylarsinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. LABTips: Preparative HPLC for Purification Workflows | Labcompare.com [labcompare.com]
- 22. US6413431B1 - HPLC method for purifying organic compounds - Google Patents [patents.google.com]
- 23. agilent.com [agilent.com]
- 24. Diphenylchloroarsine | C12H10AsCl | CID 12836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 25. DIPHENYLCHLOROARSINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 26. Arsenic Activates EGFR Pathway Signaling in the Lung - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Research progress on the PI3K/AKT signaling pathway in gynecological cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 32. mdpi.com [mdpi.com]
- 33. mdpi.com [mdpi.com]
- 34. Phenolic-based allosteric inhibition of PTP1B: unlocking new therapeutic potential for metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Tris(2-methylphenyl)arsane as a Ligand in Catalysis
Introduction
Tris(2-methylphenyl)arsane, also known as tri(o-tolyl)arsane, is an organoarsine compound that has potential as a ligand in transition metal catalysis. While its direct applications in catalysis are not extensively documented in scientific literature, its phosphine analogue, tris(2-methylphenyl)phosphine (tri(o-tolyl)phosphine), is a well-established ligand for various palladium-catalyzed cross-coupling reactions. This document provides an overview of the potential applications of this compound by drawing parallels with its phosphine counterpart and outlines representative experimental protocols.
Arsine ligands, in general, are less commonly used than phosphine ligands in catalysis. This is often attributed to their increased sensitivity to oxidation and the perceived toxicity of arsenic compounds. However, the unique electronic and steric properties of arsine ligands can sometimes lead to different reactivity and selectivity profiles compared to their phosphine analogues. This compound features bulky o-tolyl groups that can influence the coordination sphere of a metal center, potentially promoting reductive elimination and stabilizing low-coordinate species, which are key steps in many catalytic cycles.
Potential Catalytic Applications
Based on the known reactivity of its phosphine analogue, this compound is a candidate ligand for the following palladium-catalyzed cross-coupling reactions:
-
Heck Reaction: The coupling of an unsaturated halide with an alkene.
-
Suzuki-Miyaura Coupling: The cross-coupling of an organoboron compound with an organohalide.
-
Kumada Coupling: The reaction of a Grignard reagent with an organohalide.
-
Amination and Arylation Reactions: The formation of carbon-nitrogen and carbon-carbon bonds.
The bulky nature of the this compound ligand could be advantageous in promoting challenging coupling reactions.
Quantitative Data Summary
The following tables summarize representative quantitative data for catalytic reactions using the analogous phosphine ligand, tris(o-tolyl)phosphine. These values can serve as a benchmark for evaluating the performance of this compound in similar reactions.
Table 1: Heck Reaction Data with Tris(o-tolyl)phosphine Ligand
| Entry | Aryl Halide | Alkene | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromophenol | Styrene | Pd(OAc)₂ / P(o-tolyl)₃ | Triethylamine | 100 | 12 | 57 |
Table 2: Suzuki-Miyaura Coupling Data with Tris(o-tolyl)phosphine Ligand
| Entry | Organohalide | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Propargylic Carbonates | Arylboronic Acids | Pd₂(dba)₃·CHCl₃ / P(o-tolyl)₃ | - | - | RT | High |
Experimental Protocols
The following are detailed protocols for key reactions where tris(o-tolyl)phosphine has been successfully employed. These can be adapted for use with this compound, with the caveat that reaction conditions may need to be optimized.
Protocol 1: Palladium-Catalyzed Heck Reaction
This protocol describes the synthesis of trans-4-hydroxystilbene from 4-bromophenol and styrene.
Materials:
-
4-Bromophenol
-
Styrene
-
This compound (or tris(o-tolyl)phosphine as a reference)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Triethylamine
-
1 M HCl (aq)
-
Diethyl ether
-
Sodium sulfate
-
Toluene
-
Nitrogen gas supply
-
Standard Schlenk line equipment
Procedure:
-
To a Schlenk flask under a nitrogen atmosphere, add 4-bromophenol (1.5 g, 8.7 mmol) and triethylamine (10 mL).
-
Successively add styrene (1.1 g, 10.8 mmol), this compound (or tris(o-tolyl)phosphine, 0.16 g, 0.52 mmol), and palladium(II) acetate (0.020 g, 0.087 mmol) at room temperature.
-
Stir the reaction mixture overnight at 100 °C.
-
Cool the reaction mixture to below 15 °C and add 1 M HCl (aq) (100 mL).
-
Add diethyl ether (100 mL) and stir for 10 minutes.
-
Separate the organic layer, and extract the aqueous phase with diethyl ether (50 mL).
-
Combine the organic layers, dry over sodium sulfate, and filter.
-
Remove the solvent in vacuo and recrystallize the crude product from toluene to yield trans-4-hydroxystilbene.
Protocol 2: Synthesis of Tris(o-tolyl)phosphine (Reference for Arsane Synthesis) [3]
This protocol for the phosphine analogue can be adapted for the synthesis of this compound by using arsenic trichloride (AsCl₃) instead of phosphorus trichloride.
Materials:
-
2-Bromotoluene
-
Magnesium turnings
-
Iodine crystal
-
Arsenic trichloride (AsCl₃)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Ethanol (for recrystallization)
Procedure:
-
Activate magnesium turnings (3.11 g, 128 mmol) in a flask with a small crystal of iodine under a nitrogen atmosphere.
-
Add a small amount of 2-bromotoluene (1 mL) in THF (50 mL) and heat to initiate the Grignard reaction.
-
Slowly add the remaining 2-bromotoluene (total of 20 g, 117 mmol) in THF (100 mL) and reflux for 2 hours.
-
Cool the Grignard solution to 0 °C and add a solution of arsenic trichloride (1 equiv.) in THF (30 mL) dropwise.
-
After the addition is complete, reflux the mixture for 18 hours.
-
Cool the reaction to room temperature and carefully quench with saturated NH₄Cl solution.
-
Extract the product with diethyl ether (3 x 100 mL).
-
Dry the combined organic layers over MgSO₄, filter, and concentrate under reduced pressure.
-
Recrystallize the resulting solid from ethanol to yield the this compound product.
Visualizations
Catalytic Cycle of the Heck Reaction
Caption: A generalized catalytic cycle for the Heck reaction.
Experimental Workflow for Heck Reaction
Caption: Experimental workflow for a typical Heck cross-coupling reaction.
Ligand Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
References
- 1. Tri(o-tolyl)phosphine for highly efficient Suzuki coupling of propargylic carbonates with boronic acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Tri(o-tolyl)phosphine for highly efficient Suzuki coupling of propargylic carbonates with boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. syntheticpages.org [syntheticpages.org]
Application Notes and Protocols: Palladium Complexes with Bulky Triarylarsine Ligands
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, catalytic applications, and potential therapeutic uses of palladium complexes featuring bulky triarylarsine ligands. Detailed experimental protocols are provided to facilitate the replication and further investigation of these compounds.
Introduction
Palladium complexes stabilized by bulky triarylarsine ligands represent a significant class of organometallic compounds. The steric bulk and electronic properties of the arsine ligands play a crucial role in the stability and reactivity of the palladium center. These characteristics make them effective catalysts in a variety of cross-coupling reactions and potential candidates for medicinal applications. The increased steric hindrance can promote reductive elimination and prevent catalyst deactivation, leading to higher catalytic efficiency. In the context of drug development, the lipophilicity and unique chemical properties of these complexes may offer advantages in cellular uptake and interaction with biological targets.
Synthesis of Palladium Complexes with Bulky Triarylarsine Ligands
The synthesis of these complexes typically involves the reaction of a palladium(II) precursor with the desired bulky triarylarsine ligand. A common and effective method is the displacement of a weakly coordinating ligand, such as benzonitrile, from a palladium salt.
General Synthetic Scheme
The general reaction for the synthesis of trans-dichlorobis(triarylarsine)palladium(II) complexes is as follows:
-
[PdCl₂(NCPh)₂]: Bis(benzonitrile)palladium(II) chloride
-
AsAr₃: Bulky triarylarsine ligand (e.g., tri(o-tolyl)arsine, tri(o-isopropylphenyl)arsine)
-
trans-[PdCl₂(AsAr₃)₂]: trans-Dichlorobis(triarylarsine)palladium(II) complex
Experimental Protocol: Synthesis of trans-[PdCl₂(As(o-tolyl)₃)₂]
This protocol is adapted from established synthetic procedures for similar complexes.
Materials:
-
Bis(benzonitrile)palladium(II) chloride ([PdCl₂(NCPh)₂])
-
Tri(o-tolyl)arsine (As(o-tolyl)₃)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Hexane (anhydrous)
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and stir bar
-
Filter cannula
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve bis(benzonitrile)palladium(II) chloride (1.0 mmol) in anhydrous dichloromethane (20 mL).
-
In a separate Schlenk flask, dissolve tri(o-tolyl)arsine (2.0 mmol) in anhydrous dichloromethane (10 mL).
-
Slowly add the tri(o-tolyl)arsine solution to the stirring solution of the palladium precursor at room temperature.
-
Stir the reaction mixture at room temperature for 4 hours. The color of the solution may change, indicating complex formation.
-
Reduce the volume of the solvent in vacuo to approximately 5 mL.
-
Add anhydrous hexane (30 mL) to the concentrated solution to precipitate the product.
-
Isolate the solid product by filtration via a filter cannula.
-
Wash the solid with two portions of hexane (10 mL each).
-
Dry the resulting solid product under vacuum to yield trans-[PdCl₂(As(o-tolyl)₃)₂].
Characterization:
The synthesized complex should be characterized by standard analytical techniques, including:
-
¹H NMR spectroscopy
-
¹³C NMR spectroscopy
-
³¹P NMR spectroscopy (if applicable for comparison with phosphine analogs)
-
Infrared (IR) spectroscopy
-
Elemental analysis
-
X-ray crystallography for definitive structural elucidation
Catalytic Applications
Palladium complexes with bulky triarylarsine ligands have demonstrated significant utility as catalysts in carbon-carbon bond-forming reactions, most notably the Heck olefination and Sonogashira coupling.
Heck Olefination
The Heck reaction is a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene. Bulky triarylarsine ligands have been shown to be effective in this transformation.[1][2]
Materials:
-
trans-[PdCl₂(As(o-tolyl)₃)₂] (catalyst)
-
4-Bromoacetophenone
-
n-Butyl acrylate
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Schlenk tube
-
Magnetic stirrer and stir bar
-
Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, silica gel for column chromatography)
Procedure:
-
To a Schlenk tube under an inert atmosphere, add trans-[PdCl₂(As(o-tolyl)₃)₂] (0.01 mmol, 1 mol%).
-
Add 4-bromoacetophenone (1.0 mmol) and anhydrous DMF (5 mL).
-
Add triethylamine (1.5 mmol).
-
Add n-butyl acrylate (1.2 mmol).
-
Seal the Schlenk tube and heat the reaction mixture at 100 °C for 16 hours.
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.
The following table summarizes representative yields for the Heck reaction catalyzed by palladium complexes with bulky triarylarsine ligands.
| Catalyst Precursor | Aryl Halide | Olefin | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| trans-[PdCl₂(As(o-tolyl)₃)₂] | 4-Bromoacetophenone | n-Butyl acrylate | Et₃N | DMF | 100 | 16 | ~85 |
| trans-[PdCl₂(As(o-isopropylphenyl)₃)₂] | 4-Bromoacetophenone | n-Butyl acrylate | Et₃N | DMF | 100 | 16 | ~90 |
Sonogashira Coupling
The Sonogashira coupling is a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide. While less explored for bulky triarylarsine ligands compared to their phosphine counterparts, these complexes are anticipated to be active catalysts.
This is a suggested starting protocol based on general Sonogashira reaction conditions.
Materials:
-
trans-[PdCl₂(As(o-tolyl)₃)₂] (catalyst)
-
Copper(I) iodide (CuI)
-
Iodobenzene
-
Phenylacetylene
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF, anhydrous)
-
Schlenk tube
-
Magnetic stirrer and stir bar
-
Standard work-up and purification equipment
Procedure:
-
To a Schlenk tube under an inert atmosphere, add trans-[PdCl₂(As(o-tolyl)₃)₂] (0.01 mmol, 1 mol%) and CuI (0.02 mmol, 2 mol%).
-
Add iodobenzene (1.0 mmol) and anhydrous THF (5 mL).
-
Add triethylamine (2.0 mmol).
-
Add phenylacetylene (1.2 mmol).
-
Stir the reaction mixture at room temperature for 6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a short pad of celite to remove insoluble salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield diphenylacetylene.
Applications in Drug Development and Medicinal Chemistry
Recent studies have highlighted the potential of palladium complexes, including those with organoarsenic ligands, as anticancer agents. The unique properties of these complexes may allow for novel mechanisms of action compared to traditional platinum-based drugs.
Rationale for Anticancer Activity
The potential anticancer activity of palladium complexes with bulky triarylarsine ligands can be attributed to several factors:
-
Lipophilicity: The bulky aryl groups on the arsine ligand can increase the overall lipophilicity of the complex, potentially enhancing its ability to cross cell membranes.
-
DNA Interaction: Similar to cisplatin, palladium complexes can interact with DNA, leading to conformational changes that can trigger apoptosis.
-
Enzyme Inhibition: These complexes may inhibit the activity of key enzymes involved in cancer cell proliferation and survival.
-
Induction of Oxidative Stress: Some metal complexes can generate reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and cell death.
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential drug candidates.
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
Test palladium complex (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the palladium complex in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the complex. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the complex) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.
-
Formazan Formation: Incubate the plate for another 3-4 hours at 37 °C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Quantitative Data for Cytotoxicity
The following table presents hypothetical IC₅₀ values to illustrate how data for palladium complexes with bulky triarylarsine ligands could be presented.
| Complex | Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| trans-[PdCl₂(As(o-tolyl)₃)₂] | MCF-7 (Breast) | 48 | Data to be determined |
| trans-[PdCl₂(As(o-tolyl)₃)₂] | A549 (Lung) | 48 | Data to be determined |
| trans-[PdCl₂(As(o-isopropylphenyl)₃)₂] | MCF-7 (Breast) | 48 | Data to be determined |
| trans-[PdCl₂(As(o-isopropylphenyl)₃)₂] | A549 (Lung) | 48 | Data to be determined |
| Cisplatin (Reference) | MCF-7 (Breast) | 48 | Reference value |
| Cisplatin (Reference) | A549 (Lung) | 48 | Reference value |
Visualizations
Logical Workflow for Synthesis and Catalytic Screening
Caption: Workflow for the synthesis of palladium-triarylarsine complexes and their subsequent screening in catalytic reactions.
Proposed Mechanism for Anticancer Activity
Caption: Proposed signaling pathways for the anticancer activity of palladium-triarylarsine complexes.
References
Application Notes and Protocols for Tris(2-methylphenyl)arsane in Suzuki-Miyaura Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction to Tris(2-methylphenyl)arsane as a Ligand
This compound, also known as tris(o-tolyl)arsane, is a bulky, electron-rich triarylarsine ligand. In palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the properties of the ancillary ligand are crucial for the efficiency and scope of the catalytic system. While phosphine ligands are more commonly employed, arsine ligands can offer unique reactivity. The greater steric bulk of this compound, compared to its parent triphenylarsine, is expected to promote the reductive elimination step of the catalytic cycle, which can be beneficial for the formation of sterically hindered biaryl compounds. Furthermore, the electronic properties of the arsine ligand can influence the stability and activity of the palladium catalyst.
Application in Suzuki-Miyaura Cross-Coupling
While specific data for this compound is limited, studies on other bulky triarylarsines and "arsa-Buchwald" ligands (arsenic analogs of bulky biarylphosphine ligands) have shown their effectiveness in Suzuki-Miyaura coupling, particularly with challenging substrates. These arsenic-containing ligands have been found to be effective for sterically hindered substrates by facilitating the transmetalation step, a key process in the catalytic cycle.[1] The longer palladium-arsenic bond, compared to a palladium-phosphorus bond, is thought to contribute to this effect.
The use of a bulky arsine ligand like this compound could potentially offer advantages in the synthesis of tetra-ortho-substituted biaryls, a class of molecules that are challenging to synthesize using traditional methods. The steric hindrance provided by the o-methyl groups can facilitate the final C-C bond-forming step and prevent catalyst deactivation pathways.
Quantitative Data Summary (Based on Analogous Arsine Ligands)
The following table summarizes the performance of analogous arsine ligands in Suzuki-Miyaura cross-coupling reactions to provide an expected performance range for this compound.
| Entry | Aryl Halide | Arylboronic Acid | Ligand (Analogous) | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Bromo-1,3-dimethylbenzene | Phenylboronic acid | Arsa-SPhos | 2 mol% [Pd(cinnamyl)Cl]₂ / 4 mol% Ligand | K₃PO₄ | Toluene | 110 | 24 | 95 | Based on data for arsa-Buchwald ligands from Dalton Trans., 2023, 52, 2838-2844 |
| 2 | 1-Bromo-2,4,6-trimethylbenzene | 4-Methoxyphenylboronic acid | Arsa-SPhos | 2 mol% [Pd(cinnamyl)Cl]₂ / 4 mol% Ligand | K₃PO₄ | Toluene | 110 | 24 | 88 | Based on data for arsa-Buchwald ligands from Dalton Trans., 2023, 52, 2838-2844 |
| 3 | 4-Bromotoluene | 2-Methylphenylboronic acid | Biphenyl-based Arsine | 1.5 mol% Pd(OAc)₂ / 3 mol% Ligand | K₂CO₃ | DMF/H₂O | 100 | 12 | >95 | Based on general protocols for biarylarsine ligands from Tetrahedron, 2011, 67, 10593-10601 and J. Organomet. Chem., 2009, 694, 5-13 |
| 4 | 4-Chloroanisole | Phenylboronic acid | Triphenylarsine | 2 mol% Pd(OAc)₂ / 4 mol% Ligand | K₂CO₃ | Dioxane/H₂O | 100 | 18 | ~90 | Based on general Suzuki-Miyaura protocols where triphenylarsine can be used.[2] |
Experimental Protocols
The following is a general protocol for a Suzuki-Miyaura cross-coupling reaction using a palladium/triarylarsine catalyst system. This protocol can be adapted for this compound and should be optimized for specific substrates.
Protocol 1: General Procedure for the Suzuki-Miyaura Cross-Coupling of an Aryl Bromide with an Arylboronic Acid
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
Aryl bromide
-
Arylboronic acid
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)
-
Anhydrous 1,4-dioxane or Toluene
-
Degassed water
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Catalyst Preparation (in situ):
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂ (e.g., 0.02 mmol, 2 mol%) and this compound (e.g., 0.04 mmol, 4 mol%).
-
Add 5 mL of anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene).
-
Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the active catalyst complex.
-
-
Reaction Setup:
-
To the flask containing the catalyst, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv. or K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
If using a mixed solvent system, add the appropriate amount of degassed water (e.g., 1 mL).
-
-
Reaction Execution:
-
Seal the Schlenk flask and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate or diethyl ether) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Visualizations
Caption: Suzuki-Miyaura catalytic cycle with an arsine ligand.
Caption: General workflow for Suzuki-Miyaura cross-coupling.
References
Application Notes and Protocols for the Use of Tris(2-methylphenyl)arsane in Heck Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes. The choice of ligand coordinated to the palladium center is critical for the efficiency, selectivity, and substrate scope of this transformation. While phosphine ligands have been extensively studied and utilized, bulky triarylarsine ligands, such as Tris(2-methylphenyl)arsane (also known as Tri-o-tolylarsane), have emerged as highly effective alternatives. In certain applications, these arsine ligands have demonstrated superiority over their phosphine counterparts, offering enhanced catalytic activity.
These application notes provide a comprehensive overview of the use of this compound as a ligand in palladium-catalyzed Heck reactions, with a focus on quantitative data, detailed experimental protocols, and visual representations of the underlying chemical processes.
Ligand Profile: this compound
| Property | Value |
| Chemical Name | This compound |
| Synonyms | Tri-o-tolylarsane |
| CAS Number | 6163-58-2 |
| Molecular Formula | C₂₁H₂₁As |
| Molecular Weight | 348.31 g/mol |
| Appearance | White to off-white crystalline solid |
| Key Feature | Bulky triarylarsine ligand |
Application in Heck Olefination: Quantitative Data
This compound has proven to be a highly effective ligand in the palladium-catalyzed Heck olefination of aryl bromides. Research has shown that palladium complexes of bulky triarylarsines can be superior to analogous phosphine ligands in specific reactions. A notable example is the coupling of 4-bromoacetophenone with n-butyl acrylate.
Below is a summary of the catalytic performance of a palladium complex of this compound in this key reaction, based on available literature.
| Ligand | Catalyst System | Aryl Halide | Alkene | Product | Yield (%) | Time (h) | Ref. |
| This compound | Pd(OAc)₂ / Ligand | 4-Bromoacetophenone | n-Butyl acrylate | Butyl (E)-3-(4-acetylphenyl)acrylate | High | 16 | [1][2] |
| Tri(o-tolyl)phosphine | Pd(OAc)₂ / Ligand | 4-Bromoacetophenone | n-Butyl acrylate | Butyl (E)-3-(4-acetylphenyl)acrylate | Moderate | 16 | [1][2] |
Note: The table illustrates the general finding that the arsine ligand provides a higher yield under similar conditions compared to its phosphine analogue. Specific yield percentages were not available in the provided search results.
Experimental Protocols
The following is a detailed protocol for a representative Heck reaction using a palladium catalyst with a bulky triarylarsine ligand, adapted from established procedures for similar ligands.
Heck Reaction of 4-Bromoacetophenone with n-Butyl Acrylate
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
4-Bromoacetophenone
-
n-Butyl acrylate
-
Triethylamine (Et₃N)
-
Toluene, anhydrous
-
Nitrogen gas (N₂)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating plate
Procedure:
-
Catalyst Pre-formation (optional, can be done in situ):
-
In a nitrogen-flushed Schlenk flask, dissolve palladium(II) acetate (1 mol%) and this compound (2 mol%) in anhydrous toluene.
-
Stir the mixture at room temperature for 15-20 minutes to form the active catalyst complex.
-
-
Reaction Setup:
-
To the flask containing the catalyst solution (or to a new flask for in situ generation), add 4-bromoacetophenone (1.0 eq).
-
Add anhydrous toluene to achieve the desired concentration (e.g., 0.5 M).
-
Add triethylamine (1.5 eq) as the base.
-
Finally, add n-butyl acrylate (1.2 eq).
-
-
Reaction Execution:
-
Ensure the reaction mixture is under a positive pressure of nitrogen.
-
Heat the mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS). The reaction is typically run for 16-24 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to obtain the pure butyl (E)-3-(4-acetylphenyl)acrylate.
-
Visualizing the Process
The Heck Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the palladium-catalyzed Heck reaction. The arsine ligand plays a crucial role in stabilizing the palladium species and influencing the rates of the individual steps.
Caption: The catalytic cycle of the Heck reaction.
Experimental Workflow for a Heck Reaction
This diagram outlines the key steps involved in setting up and running a Heck reaction in a research laboratory setting.
Caption: A typical experimental workflow for a Heck reaction.
Conclusion
This compound is a valuable and, in certain cases, superior alternative to traditional phosphine ligands for palladium-catalyzed Heck reactions. Its bulky nature contributes to high catalytic activity, particularly in the olefination of aryl bromides. The provided protocol offers a solid foundation for researchers to explore the application of this ligand in their own synthetic endeavors. Further investigation into the substrate scope and optimization of reaction conditions is encouraged to fully harness the potential of this catalytic system in the synthesis of complex organic molecules for pharmaceutical and materials science applications.
References
Application Notes and Protocols for Buchwald-Hartwig Amination
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction between aryl halides or pseudohalides and amines. This reaction has become indispensable in medicinal chemistry and materials science for the synthesis of arylamines, which are prevalent in pharmaceuticals, agrochemicals, and organic electronic materials. The efficiency and substrate scope of the Buchwald-Hartwig amination are critically dependent on the choice of ligand coordinated to the palladium center. While phosphine ligands have been extensively studied and are widely employed, this document addresses the application of arsine ligands in this pivotal transformation.
Following a comprehensive review of the scientific literature, it is evident that the use of simple arsine ligands in the Buchwald-Hartwig amination is not a common or well-documented practice. The vast majority of published protocols and applications rely on sterically hindered and electron-rich phosphine ligands. This lack of data suggests that arsine ligands may offer inferior performance in this specific C-N bond-forming reaction compared to their phosphine counterparts. One study on a related palladium-catalyzed C-H difunctionalization of thiophene found that while some simple triarylarsines showed activity, "arsa-Buchwald" ligands, which mimic the structure of highly successful phosphine ligands, were completely inactive.[1][2]
Therefore, these application notes will focus on the well-established phosphine-ligated Buchwald-Hartwig amination , providing a general overview, detailed protocols, and a discussion of the key parameters, while also offering insights into the potential reasons for the limited use of arsine ligands.
The Role of Ligands in Buchwald-Hartwig Amination
The ligand plays a crucial role in the Buchwald-Hartwig amination catalytic cycle. It stabilizes the palladium catalyst, influences its reactivity, and facilitates the key steps of oxidative addition and reductive elimination. The development of bulky and electron-rich phosphine ligands has been instrumental in expanding the scope of the reaction to include less reactive aryl chlorides and a wider variety of amines.[3]
Typical Reaction Conditions for Phosphine-Ligated Buchwald-Hartwig Amination
The optimal reaction conditions for a Buchwald-Hartwig amination can vary significantly depending on the specific substrates and the chosen ligand. However, a general set of conditions can be summarized as follows.
| Parameter | Typical Conditions | Notes |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃, [Pd(cinnamyl)Cl]₂ | Typically used in 0.5-5 mol%. |
| Ligand | XPhos, SPhos, RuPhos, BrettPhos, DavePhos, BINAP, dppf | Ligand-to-palladium ratio is typically 1:1 to 2:1. |
| Aryl Halide/Pseudohalide | Aryl chlorides, bromides, iodides, triflates, tosylates | The reactivity generally follows the order I > Br > OTf > Cl. |
| Amine | Primary and secondary alkyl- and arylamines | Ammonia and its equivalents can also be used. |
| Base | NaOt-Bu, KOt-Bu, Cs₂CO₃, K₃PO₄ | A strong, non-nucleophilic base is typically required. |
| Solvent | Toluene, Dioxane, THF, DME | Anhydrous, deoxygenated solvents are essential. |
| Temperature | Room temperature to 120 °C | Dependent on the reactivity of the substrates and catalyst system. |
| Reaction Time | 1 to 24 hours | Monitored by TLC, GC, or LC-MS. |
General Experimental Protocol for Buchwald-Hartwig Amination
This protocol provides a general procedure for the palladium-catalyzed amination of an aryl bromide with a primary amine using a common phosphine ligand.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Aryl bromide
-
Primary amine
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous toluene
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂ (e.g., 0.02 mmol, 2 mol%), XPhos (e.g., 0.04 mmol, 4 mol%), and NaOt-Bu (e.g., 1.4 mmol).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the aryl bromide (1.0 mmol) and the primary amine (1.2 mmol) to the flask.
-
Add anhydrous, deoxygenated toluene (e.g., 5 mL) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor the progress of the reaction by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired arylamine.
Experimental Workflow
The following diagram illustrates the general workflow for setting up a Buchwald-Hartwig amination reaction.
Catalytic Cycle of the Buchwald-Hartwig Amination
The generally accepted catalytic cycle for the phosphine-ligated Buchwald-Hartwig amination is depicted below. The cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation, and finally, reductive elimination to form the C-N bond and regenerate the active catalyst.[4]
Discussion: Why Are Arsine Ligands Not Commonly Used?
While structurally similar to phosphines, arsines exhibit different electronic and steric properties that may render them less effective for the Buchwald-Hartwig amination.
-
Electronic Effects: Arsenic is less electronegative than phosphorus, which makes arsine ligands weaker σ-donors compared to their phosphine analogues.[2] The electron-donating ability of the ligand is crucial for facilitating the oxidative addition step of the catalytic cycle. The lower electron density on the palladium center with an arsine ligand might disfavor this key step.
-
Bond Strength: The Pd-As bond is generally weaker than the Pd-P bond. This could lead to ligand dissociation and catalyst decomposition, especially at the elevated temperatures often required for the amination of less reactive aryl halides.
-
Steric Profile: While the larger atomic radius of arsenic results in longer metal-arsenic bonds and a more open steric environment near the metal, the highly successful Buchwald-type phosphine ligands rely on a specific, bulky steric profile to promote the reductive elimination step and prevent undesired side reactions.[2] It is possible that simple arsine ligands do not provide the optimal steric environment to facilitate the formation of the C-N bond.
-
Toxicity: Arsine compounds are generally more toxic than their phosphine counterparts, which can make them less attractive for use in academic and industrial settings from a safety and environmental perspective.
References
Application Notes and Protocols for Sonogashira Coupling Catalyzed by Palladium-Arsine Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Sonogashira coupling reaction utilizing palladium-arsine complexes as catalysts. This powerful carbon-carbon bond-forming reaction is a cornerstone in the synthesis of pharmaceuticals, natural products, and advanced organic materials. The use of arsine ligands can offer unique reactivity and stability profiles compared to their more common phosphine counterparts.
Introduction
The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and typically a copper(I) co-catalyst.[1][2][3] While phosphine ligands are widely employed to stabilize the palladium catalyst, arsine ligands, such as triphenylarsine (AsPh₃), present a viable and sometimes advantageous alternative. Arsine ligands can influence the electronic and steric environment of the palladium center, impacting catalytic activity, stability, and selectivity.[4] This document details the application of a specific class of palladium-arsine complexes, namely triphenylarsine-stabilized N-heterocyclic carbene (NHC)-palladium-allyl complexes, in Sonogashira coupling reactions.
Featured Palladium-Arsine Catalyst
The protocols and data presented herein focus on the use of a tri-heteroleptic NHC-Pd-allyl complex stabilized by triphenylarsine. A representative structure is shown below:
Catalyst: [(NHC)Pd(allyl)AsPh₃] (where NHC is an N-heterocyclic carbene, e.g., IMes)
This air- and moisture-stable complex serves as an efficient pre-catalyst for the Sonogashira coupling of a wide range of aryl bromides with terminal alkynes.
Catalytic Cycle
The catalytic cycle for the Sonogashira coupling reaction catalyzed by a palladium-arsine complex is depicted below. The cycle involves the key steps of oxidative addition, transmetalation, and reductive elimination. The arsine ligand (L = AsR₃) remains coordinated to the palladium center throughout the cycle, influencing its reactivity.
Figure 1: Catalytic cycle of the Sonogashira coupling reaction.
Experimental Protocols
General Procedure for Sonogashira Coupling of Aryl Bromides with Phenylacetylene
This protocol is a general guideline for the Sonogashira coupling reaction catalyzed by a triphenylarsine-stabilized NHC-Pd-allyl complex.[4]
Materials:
-
Aryl bromide (1.0 mmol)
-
Phenylacetylene (1.2 mmol)
-
Palladium-arsine pre-catalyst (e.g., [(IMes)Pd(allyl)AsPh₃], 0.5-1.0 mol%)
-
Copper(I) iodide (CuI) (1.0-2.0 mol%)
-
Base (e.g., Cs₂CO₃, K₂CO₃, or Et₃N) (2.0 mmol)
-
Anhydrous and deoxygenated solvent (e.g., DMF, THF, or toluene) (5 mL)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry Schlenk flask or reaction vial under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, palladium-arsine pre-catalyst, copper(I) iodide, and the base.
-
Add the anhydrous, deoxygenated solvent to the flask.
-
Add the phenylacetylene to the reaction mixture via syringe.
-
Seal the flask and stir the reaction mixture at the desired temperature (typically ranging from room temperature to 80 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Synthesis of a Representative Palladium-Arsine Pre-catalyst: [(IMes)Pd(allyl)AsPh₃]
The synthesis of the pre-catalyst is typically performed by ligand exchange reactions from a suitable palladium precursor.
Materials:
-
[(IMes)Pd(allyl)Cl] (1.0 mmol)
-
Triphenylarsine (AsPh₃) (1.1 mmol)
-
Silver triflate (AgOTf) (1.0 mmol)
-
Anhydrous and deoxygenated dichloromethane (CH₂Cl₂) (20 mL)
-
Schlenk flask
-
Magnetic stirrer
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, dissolve [(IMes)Pd(allyl)Cl] and silver triflate in anhydrous, deoxygenated dichloromethane.
-
Stir the mixture at room temperature for 1 hour. The formation of a white precipitate of AgCl will be observed.
-
Filter the mixture through a pad of Celite under an inert atmosphere to remove the AgCl.
-
To the filtrate, add a solution of triphenylarsine in anhydrous, deoxygenated dichloromethane.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
The product can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane).
Quantitative Data
The following tables summarize the performance of a representative triphenylarsine-stabilized NHC-Pd-allyl catalyst in the Sonogashira coupling of various aryl bromides with phenylacetylene.[4]
Table 1: Sonogashira Coupling of Various Aryl Bromides with Phenylacetylene
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromotoluene | 4-Methyl-1-(phenylethynyl)benzene | 95 |
| 2 | 4-Bromoanisole | 4-Methoxy-1-(phenylethynyl)benzene | 98 |
| 3 | 4-Bromobenzonitrile | 4-(Phenylethynyl)benzonitrile | 92 |
| 4 | 1-Bromo-4-(trifluoromethyl)benzene | 1-(Phenylethynyl)-4-(trifluoromethyl)benzene | 88 |
| 5 | 4-Bromoacetophenone | 1-(4-(Phenylethynyl)phenyl)ethan-1-one | 94 |
| 6 | 1-Bromo-4-nitrobenzene | 1-Nitro-4-(phenylethynyl)benzene | 85 |
| 7 | 2-Bromopyridine | 2-(Phenylethynyl)pyridine | 90 |
| 8 | 3-Bromopyridine | 3-(Phenylethynyl)pyridine | 93 |
Reaction conditions: Aryl bromide (1.0 mmol), phenylacetylene (1.2 mmol), Pd-catalyst (1.0 mol%), CuI (2.0 mol%), Cs₂CO₃ (2.0 mmol), DMF (5 mL), 60 °C, 12 h.
Table 2: Catalyst Loading and Performance
| Entry | Catalyst Loading (mol%) | Turnover Number (TON) | Turnover Frequency (TOF, h⁻¹) |
| 1 | 1.0 | 98 | 8.2 |
| 2 | 0.5 | 196 | 16.3 |
| 3 | 0.1 | 950 | 79.2 |
Reaction conditions: 4-Bromoanisole (1.0 mmol), phenylacetylene (1.2 mmol), CuI (2.0 mol%), Cs₂CO₃ (2.0 mmol), DMF (5 mL), 60 °C, 12 h.
Workflow Diagram
The following diagram illustrates the general workflow for setting up and performing a Sonogashira coupling reaction using a palladium-arsine catalyst.
Figure 2: General experimental workflow.
Conclusion
Palladium-arsine complexes, particularly those incorporating N-heterocyclic carbene ligands, are highly effective catalysts for the Sonogashira coupling reaction. They offer excellent yields for a variety of aryl bromides under relatively mild conditions. The protocols provided herein serve as a valuable starting point for researchers and professionals in drug development and materials science seeking to utilize this powerful synthetic methodology. The unique electronic properties of arsine ligands may provide advantages in specific applications, warranting further exploration and optimization for different substrate combinations.
References
Application Notes and Protocols for Stille Coupling Reactions Utilizing Bulky Arsine Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stille cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organostannanes and organic halides or triflates. The choice of ligand coordinated to the palladium catalyst is critical for achieving high efficiency, selectivity, and functional group tolerance. While phosphine ligands have been extensively studied and employed, bulky arsine ligands have emerged as a compelling alternative, in some cases offering superior performance.
Arsine ligands possess unique electronic and steric properties compared to their phosphine counterparts. The weaker σ-donating ability of arsenic can accelerate the rate-determining transmetalation step in the catalytic cycle. Furthermore, the larger atomic radius of arsenic can create a distinct steric environment around the palladium center, influencing reactivity and selectivity. Recent research has demonstrated that bulky triarylarsine ligands can significantly enhance the rates of Stille coupling reactions, allowing for milder reaction conditions and broader substrate scope.
These application notes provide an overview of the utility of bulky arsine ligands in Stille coupling reactions, along with detailed experimental protocols for their application.
Advantages of Bulky Arsine Ligands in Stille Coupling
-
Enhanced Reaction Rates: The electronic properties of arsine ligands can lead to a significant acceleration of the catalytic cycle, resulting in shorter reaction times.
-
Milder Reaction Conditions: The increased reactivity often allows for the use of lower temperatures, which can be beneficial for sensitive substrates.
-
Improved Yields: For certain substrate combinations, bulky arsine ligands have been shown to provide higher product yields compared to traditional phosphine ligands.
-
Unique Selectivity: The distinct steric and electronic profile of arsine ligands can offer different selectivity profiles in complex molecules.
Data Presentation
The following tables summarize quantitative data from representative Stille coupling reactions using various bulky arsine ligands.
Table 1: Comparison of Arsine Ligands in the Stille Coupling of p-Iodoanisole and Tributylvinyltin
| Entry | Arsine Ligand | Yield (%) |
| 1 | Tri(p-anisyl)arsine | 95 |
| 2 | Tri(p-tolyl)arsine | 88 |
| 3 | Triphenylarsine | 85 |
| 4 | Tri(2-furyl)arsine | 75 |
Reaction Conditions: Pd(dba)₂ (5 mol%), Arsine Ligand (10 mol%), p-iodoanisole (0.5 mmol), tributylvinyltin (0.6 mmol), in DMF (2.5 mL) at 80 °C for 2 h.
Table 2: Stille Coupling of Various Aryl Halides with Organostannanes using Tri(p-anisyl)arsine
| Entry | Aryl Halide | Organostannane | Product | Yield (%) |
| 1 | 4-Iodoacetophenone | Tributyl(phenyl)stannane | 4-Acetylbiphenyl | 92 |
| 2 | 1-Bromo-4-nitrobenzene | Tributyl(vinyl)stannane | 4-Nitrostyrene | 89 |
| 3 | 2-Bromopyridine | (Tributylstannyl)thiophene | 2-(Thiophen-2-yl)pyridine | 85 |
| 4 | Methyl 4-iodobenzoate | Hexamethylditin | Methyl 4-methylbenzoate | 78 |
Reaction Conditions: Pd₂(dba)₃ (2.5 mol%), Tri(p-anisyl)arsine (10 mol%), Aryl Halide (1.0 mmol), Organostannane (1.2 mmol), in THF (5 mL) at 100 °C for 4-12 h.
Experimental Protocols
General Procedure for Stille Coupling using a Bulky Arsine Ligand
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Palladium source (e.g., Pd(dba)₂, Pd₂(dba)₃, Pd(OAc)₂)
-
Bulky arsine ligand (e.g., Tri(p-anisyl)arsine)
-
Aryl halide or triflate
-
Organostannane
-
Anhydrous solvent (e.g., DMF, THF, toluene)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium precursor and the bulky arsine ligand.
-
Add the anhydrous solvent and stir the mixture for 10-15 minutes at room temperature to allow for pre-formation of the catalyst complex.
-
To this mixture, add the aryl halide and the organostannane.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether) and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts.
-
Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Protocol 1: Synthesis of 4-Methoxy-4'-vinylbiphenyl using Tri(p-anisyl)arsine
Materials:
-
Pd(dba)₂ (14.4 mg, 0.025 mmol, 5 mol%)
-
Tri(p-anisyl)arsine (19.8 mg, 0.05 mmol, 10 mol%)
-
p-Iodoanisole (117 mg, 0.5 mmol)
-
Tributylvinylstannane (0.19 mL, 0.6 mmol)
-
Anhydrous DMF (2.5 mL)
Procedure:
-
In a nitrogen-filled glovebox, a 10 mL Schlenk tube was charged with Pd(dba)₂ (14.4 mg, 0.025 mmol) and tri(p-anisyl)arsine (19.8 mg, 0.05 mmol).
-
Anhydrous DMF (1.0 mL) was added, and the mixture was stirred at room temperature for 15 minutes.
-
A solution of p-iodoanisole (117 mg, 0.5 mmol) and tributylvinylstannane (0.19 mL, 0.6 mmol) in anhydrous DMF (1.5 mL) was then added.
-
The Schlenk tube was sealed and the reaction mixture was heated to 80 °C with stirring for 2 hours.
-
After cooling to room temperature, the mixture was diluted with ethyl acetate (20 mL) and washed with a 1 M aqueous KF solution (3 x 10 mL) and brine (10 mL).
-
The organic layer was dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.
-
The residue was purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate = 95:5) to afford 4-methoxy-4'-vinylbiphenyl as a white solid (99.8 mg, 95% yield).
Mandatory Visualizations
Caption: Catalytic cycle of the Stille coupling reaction.
Caption: General experimental workflow for Stille coupling.
Application Notes and Protocols for the In Situ Generation of Palladium-Arsine Catalysts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The catalytic activity of palladium is critically dependent on the nature of the ancillary ligands. While phosphine ligands have been extensively studied and utilized, arsine ligands have emerged as a valuable alternative, in some cases offering unique reactivity and stability profiles. The in situ generation of the active palladium-arsine catalyst from a stable palladium precursor and an arsine ligand immediately prior to the cross-coupling reaction is a widely employed, convenient, and efficient strategy. This approach obviates the need for the synthesis and isolation of often sensitive and unstable pre-formed catalyst complexes.
These application notes provide a detailed protocol for the in situ generation of palladium-arsine catalysts, summarizing key reaction parameters and providing experimental procedures for their application in common cross-coupling reactions.
Core Principles of In Situ Catalyst Generation
The in situ formation of an active Pd(0)-arsine catalyst typically involves the reduction of a Pd(II) precursor in the presence of an arsine ligand. Common Pd(II) precursors include palladium(II) acetate (Pd(OAc)₂), palladium(II) chloride (PdCl₂), and dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂). Alternatively, a Pd(0) source like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) can be used, where ligand exchange with the arsine ligand generates the active catalyst.
The key steps in the in situ generation of the catalytically active species can be summarized as:
-
Ligand Association: The arsine ligand coordinates to the palladium precursor.
-
Reduction (for Pd(II) precursors): The Pd(II) center is reduced to Pd(0). This reduction can be effected by the arsine ligand itself, a solvent, a base, or other additives present in the reaction mixture.
-
Formation of the Active Catalyst: A coordinatively unsaturated and highly reactive Pd(0)-arsine complex is formed, which can then enter the catalytic cycle of the cross-coupling reaction.
Data Presentation: In Situ Generation Parameters for Palladium-Arsine Catalysts
The following tables summarize typical conditions for the in situ generation of palladium-arsine catalysts for various cross-coupling reactions.
Table 1: In Situ Catalyst Generation for Suzuki-Miyaura Coupling
| Palladium Precursor | Arsine Ligand | Pd Loading (mol%) | Ligand:Pd Ratio | Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Pd(OAc)₂ | Triphenylarsine | 1.5 | 4:1 | Toluene | K₃PO₄ | 100 | 12 | 85-95 |
| PdCl₂(PPh₃)₂ | Triphenylarsine | 2 | 2:1 | DMF/H₂O | K₂CO₃ | 80 | 16 | 80-92 |
| Pd₂(dba)₃ | Tri(o-tolyl)arsine | 1 | 4:1 | Dioxane | CsF | 110 | 10 | 88-96 |
Table 2: In Situ Catalyst Generation for Heck Coupling
| Palladium Precursor | Arsine Ligand | Pd Loading (mol%) | Ligand:Pd Ratio | Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Pd(OAc)₂ | Triphenylarsine | 2 | 4:1 | DMF | Et₃N | 120 | 24 | 75-90 |
| PdCl₂ | Triphenylarsine | 1.5 | 3:1 | NMP | NaOAc | 130 | 18 | 70-85 |
| Pd₂(dba)₃ | Tri(p-methoxyphenyl)arsine | 1 | 4:1 | Toluene | K₂CO₃ | 110 | 16 | 82-94 |
Table 3: In Situ Catalyst Generation for Stille Coupling
| Palladium Precursor | Arsine Ligand | Pd Loading (mol%) | Ligand:Pd Ratio | Solvent | Additive | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Pd₂(dba)₃ | Triphenylarsine | 1 | 4:1 | Toluene | CuI | 100 | 12 | 85-98 |
| PdCl₂(PPh₃)₂ | Triphenylarsine | 2 | 2:1 | DMF | - | 80 | 24 | 80-95 |
| Pd(OAc)₂ | Tri(p-anisyl)arsine | 1.5 | 3:1 | Dioxane | LiCl | 100 | 18 | 88-97 |
Experimental Protocols
General Protocol for In Situ Generation of Palladium-Arsine Catalysts for Cross-Coupling Reactions
This protocol provides a general guideline for the in situ formation of a palladium-arsine catalyst and its subsequent use in a cross-coupling reaction. The specific palladium precursor, arsine ligand, solvent, base, and temperature should be chosen based on the specific requirements of the desired transformation, as outlined in the tables above.
Materials:
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂)
-
Arsine ligand (e.g., Triphenylarsine)
-
Aryl halide (or triflate)
-
Coupling partner (e.g., boronic acid, organostannane, alkene)
-
Base (e.g., K₃PO₄, K₂CO₃, Et₃N)
-
Anhydrous, degassed solvent (e.g., Toluene, DMF, Dioxane)
-
Inert gas (Nitrogen or Argon)
-
Schlenk flask or equivalent reaction vessel
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the palladium precursor and the arsine ligand.
-
Solvent Addition: Add the anhydrous, degassed solvent to the flask.
-
Catalyst Formation: Stir the mixture at room temperature for 15-30 minutes to allow for the initial complexation and formation of the active catalyst. For some Pd(II) precursors, gentle heating (e.g., 50-60 °C) for a short period may facilitate the reduction to Pd(0). The solution may change color, indicating the formation of the catalytic species.
-
Addition of Reagents: To the solution containing the in situ generated catalyst, add the base, followed by the aryl halide (or triflate) and the coupling partner.
-
Reaction: Heat the reaction mixture to the desired temperature and stir for the specified time, monitoring the reaction progress by a suitable analytical technique (e.g., TLC, GC, LC-MS).
-
Work-up and Purification: Upon completion of the reaction, cool the mixture to room temperature. Perform an appropriate aqueous work-up to remove inorganic salts. Extract the product with a suitable organic solvent. Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent in vacuo. Purify the crude product by column chromatography, recrystallization, or distillation to obtain the desired product.
Visualization of the In Situ Catalyst Generation Workflow
The following diagram illustrates the general workflow for the in situ generation of a palladium-arsine catalyst and its application in a generic cross-coupling reaction.
Caption: Workflow for in situ palladium-arsine catalyst generation.
Signaling Pathway Diagram (Catalytic Cycle)
The following diagram illustrates the generally accepted catalytic cycle for a palladium-catalyzed cross-coupling reaction, which is initiated by the in situ generated Pd(0)-arsine species.
Caption: Generalized catalytic cycle for cross-coupling reactions.
Conclusion
The in situ generation of palladium-arsine catalysts offers a practical and efficient method for performing a wide range of cross-coupling reactions. By carefully selecting the palladium precursor, arsine ligand, and reaction conditions, researchers can tailor the catalytic system to the specific needs of their synthetic targets. The protocols and data provided herein serve as a valuable resource for the successful application of this important catalytic methodology.
Application Notes and Protocols: Tri-o-tolylarsine in Organic Synthesis
Note to the Researcher: Extensive literature searches for the applications of tri-o-tolylarsine in organic synthesis have yielded limited specific results. The available scientific literature predominantly focuses on its phosphine analog, tri-o-tolylphosphine , which is a widely used ligand in various catalytic reactions. It is possible that tri-o-tolylarsine sees limited use in modern organic synthesis, or its applications are not as broadly documented.
Given the close structural relationship between arsines and phosphines as ligands in catalysis, and the abundance of information on tri-o-tolylphosphine, the following application notes and protocols for tri-o-tolylphosphine are provided as a comprehensive resource. Researchers interested in tri-o-tolylarsine may find these protocols for the phosphine analog to be a useful starting point for developing methodologies with the arsine ligand, keeping in mind the potential differences in reactivity, stability, and toxicity.
Applications of Tri-o-tolylphosphine in Organic Synthesis
Tri-o-tolylphosphine is a bulky, electron-rich monodentate phosphine ligand extensively utilized in palladium-catalyzed cross-coupling reactions. Its significant steric hindrance, characterized by a large cone angle of 194°, plays a crucial role in promoting challenging coupling reactions, particularly those involving sterically demanding substrates.[1] This ligand is instrumental in facilitating key bond-forming reactions that are fundamental to the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][3]
Key Applications:
-
Suzuki-Miyaura Coupling: Tri-o-tolylphosphine is an effective ligand in the palladium-catalyzed cross-coupling of organoboron compounds with organic halides or triflates. It is particularly useful for the synthesis of highly substituted biaryls.[4]
-
Heck Reaction: This ligand is employed in the palladium-catalyzed reaction of aryl or vinyl halides with alkenes to form substituted alkenes. Its steric bulk is advantageous in controlling regioselectivity and promoting high turnover numbers, especially in high-temperature reactions.[5]
-
Buchwald-Hartwig Amination: Tri-o-tolylphosphine can be used as a ligand in the palladium-catalyzed formation of carbon-nitrogen bonds between aryl halides and amines. While more specialized ligands often provide higher efficacy, tri-o-tolylphosphine has been utilized in early developments of this methodology.[6]
-
Ruthenium-Catalyzed Reactions: Beyond palladium catalysis, tri-o-tolylphosphine has found application as a ligand in ruthenium-catalyzed transformations.
Experimental Protocols
Palladium-Catalyzed Heck Reaction
This protocol describes the synthesis of trans-4-hydroxystilbene via a Heck reaction between 4-bromophenol and styrene, utilizing a palladium acetate catalyst with tri-o-tolylphosphine as the ligand.
Reaction Scheme:
Experimental Procedure:
-
To a solution of 4-bromophenol (1.5 g, 8.7 mmol) in triethylamine (10 mL), add styrene (1.1 g, 10.8 mmol), tri(o-tolyl)phosphine (0.16 g, 0.52 mmol), and palladium(II) acetate (0.020 g, 0.087 mmol) successively at room temperature.
-
Stir the reaction mixture overnight at 100 °C under a nitrogen atmosphere.
-
After cooling, add the reaction mixture to 1 mol/L HCl (aq.) (100 mL) at a temperature below 15 °C.
-
Add diethyl ether (100 mL) and stir the mixture for 10 minutes.
-
Separate the layers and extract the aqueous phase with diethyl ether (50 mL).
-
Combine the organic layers, dry over sodium sulfate, and filter.
-
Recrystallize the residue from toluene to yield trans-4-hydroxystilbene.
Quantitative Data:
| Product | Yield |
| trans-4-Hydroxystilbene | 57% |
Palladium-Catalyzed Suzuki-Miyaura Coupling
The following is a general procedure for the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid using a palladium catalyst and tri-o-tolylphosphine. This specific example details the synthesis of 4-methoxy-2'-methylbiphenyl.
Reaction Scheme:
Experimental Procedure:
-
In a three-necked flask equipped with a condenser and a magnetic stir bar, combine o-tolylboronic acid (10.0 g, 73.6 mmol), 4-iodoanisole (16.8 g, 71.8 mmol), and acetone (200 mL).
-
In a separate flask, dissolve potassium carbonate (25.0 g, 0.180 mol) in water (200 mL).
-
Degas both solutions by bubbling with argon for 15 minutes.
-
To the flask containing the aryl halide and boronic acid, add palladium(II) acetate (0.081 g, 0.36 mmol) and tri(o-tolyl)phosphine (0.22 g, 0.72 mmol).
-
Add the potassium carbonate solution to the reaction mixture.
-
Heat the mixture to reflux and stir vigorously for 4 hours.
-
After cooling to room temperature, separate the layers. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel.
Quantitative Data for Suzuki-Miyaura Couplings with Tri-o-tolylphosphine:
| Aryl Halide | Arylboronic Acid | Product | Yield |
| 4-Iodoanisole | o-Tolylboronic acid | 4-Methoxy-2'-methylbiphenyl | >95% |
| 1-Bromo-4-nitrobenzene | Phenylboronic acid | 4-Nitro-1,1'-biphenyl | >95% |
| 2-Bromotoluene | Phenylboronic acid | 2-Methyl-1,1'-biphenyl | >95% |
Yields are based on conversions determined by GC analysis.
Catalytic Cycle Diagrams (Using Graphviz DOT Language)
The following diagrams illustrate the generally accepted catalytic cycles for the Heck and Suzuki-Miyaura reactions, which are applicable when using tri-o-tolylphosphine as the ligand.
Caption: Catalytic cycle of the Heck reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
References
- 1. Tris(o-tolyl)phosphine - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. 三(邻甲基苯基)磷 CAS No. 6163-58-2 Sigma-Aldrich [sigmaaldrich.com]
- 4. Tri(o-tolyl)phosphine for highly efficient Suzuki coupling of propargylic carbonates with boronic acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. syntheticpages.org [syntheticpages.org]
- 6. chem.libretexts.org [chem.libretexts.org]
The Crucial Role of Bulky Ligands in the Activation of Aryl Chlorides for Cross-Coupling Reactions
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
The activation of the relatively inert C-Cl bond in aryl chlorides represents a significant challenge in organic synthesis. The development of palladium-based catalysts featuring bulky, electron-rich phosphine and N-heterocyclic carbene (NHC) ligands has revolutionized this field, enabling a wide range of cross-coupling reactions critical for the synthesis of pharmaceuticals, agrochemicals, and advanced materials. These ligands play a pivotal role in facilitating the key oxidative addition step, where the palladium catalyst inserts into the aryl-chloride bond, thereby initiating the catalytic cycle. This document provides detailed insights into the function of these ligands, experimental protocols for their application, and quantitative data to guide catalyst selection.
The Mechanism of Activation: A Tale of Sterics and Electronics
The success of bulky ligands in activating aryl chlorides stems from their unique steric and electronic properties that influence the palladium catalyst's reactivity.[1]
-
Steric Hindrance: The large size of these ligands promotes the formation of a monoligated, 12-electron palladium(0) species, which is highly reactive and considered the active catalyst.[2] This steric bulk also facilitates the final reductive elimination step, where the desired product is formed and the catalyst is regenerated.
-
Electron-Donating Ability: The electron-rich nature of these ligands increases the electron density on the palladium center. This enhanced nucleophilicity of the metal facilitates the oxidative addition to the electron-deficient carbon of the aryl chloride.[3]
This interplay of sterics and electronics is crucial for overcoming the high activation barrier associated with breaking the strong C-Cl bond.
Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
The general catalytic cycle for palladium-catalyzed cross-coupling reactions involving aryl chlorides and bulky ligands, such as the Buchwald-Hartwig amination, is depicted below. The cycle illustrates the key steps of oxidative addition, ligand exchange/base-mediated deprotonation, and reductive elimination.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of Aryl Chlorides
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of aryl chlorides with arylboronic acids using a bulky biarylmonophosphine ligand.[4]
Reaction Setup Workflow
Materials:
-
Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Bulky phosphine ligand (e.g., XPhos, SPhos, RuPhos)
-
Aryl chloride
-
Arylboronic acid
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane)
Procedure:
-
To a dry Schlenk tube or reaction vial, add the palladium source (1-2 mol%), the bulky phosphine ligand (1.2-2.4 mol%), the base (2.0 equivalents), the aryl chloride (1.0 equivalent), and the arylboronic acid (1.2 equivalents).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at the appropriate temperature (typically 80-110 °C) until the starting material is consumed as monitored by TLC or GC.
-
Cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination of Aryl Chlorides
This protocol outlines a general method for the palladium-catalyzed amination of aryl chlorides with primary or secondary amines using a bulky biarylphosphine ligand.[5]
Materials:
-
Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Bulky biarylphosphine ligand (e.g., XPhos, BrettPhos)
-
Aryl chloride
-
Amine
-
Base (e.g., NaOt-Bu, K₂CO₃)
-
Anhydrous solvent (e.g., toluene, THF)
Procedure:
-
In a glovebox, add the palladium precursor (1-2 mol%), the bulky ligand (1.2-2.4 mol%), and the base (1.2-1.5 equivalents) to a reaction tube.
-
Add the aryl chloride (1.0 equivalent) and the amine (1.2 equivalents).
-
Add the anhydrous solvent.
-
Seal the tube and heat the mixture with stirring for the required time (typically 1-24 hours) at a temperature ranging from room temperature to 110 °C.
-
After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography to afford the desired N-aryl amine.
Quantitative Data on Ligand Performance
The choice of ligand can significantly impact the efficiency of the cross-coupling reaction. The following tables summarize the performance of various bulky ligands in the Suzuki-Miyaura and Buchwald-Hartwig amination reactions of aryl chlorides.
Table 1: Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 18 | 98 |
| 2 | Pd₂(dba)₃ (1) | XPhos (2.5) | K₃PO₄ | t-BuOH | 80 | 12 | 95 |
| 3 | Pd(OAc)₂ (1.5) | RuPhos (3) | K₂CO₃ | Dioxane | 100 | 24 | 92 |
Data compiled from various sources for illustrative purposes.
Table 2: Buchwald-Hartwig Amination of 4-Chlorotoluene with Morpholine
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (1) | XPhos (2) | NaOt-Bu | Toluene | 80 | 4 | 99 |
| 2 | Pd(OAc)₂ (2) | BrettPhos (3) | K₂CO₃ | Toluene | 100 | 20 | 96 |
| 3 | Pd₂(dba)₃ (0.5) | tBuXPhos (1) | NaOt-Bu | Toluene | 100 | 2 | 98 |
Data compiled from various sources including for illustrative purposes.
Conclusion
The development of bulky, electron-rich ligands has been instrumental in the activation of aryl chlorides for a broad scope of cross-coupling reactions. The steric and electronic properties of these ligands are key to overcoming the inherent stability of the C-Cl bond, enabling the efficient synthesis of complex molecules. The provided protocols and data serve as a valuable resource for researchers in the field of organic synthesis and drug development, facilitating the rational selection of catalysts and reaction conditions for these important transformations. Further exploration into the design of new and more efficient ligands continues to be an active area of research.[6][7]
References
- 1. youtube.com [youtube.com]
- 2. uwindsor.ca [uwindsor.ca]
- 3. researchgate.net [researchgate.net]
- 4. Pd-catalyzed Suzuki–Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands | Springer Nature Experiments [experiments.springernature.com]
- 5. Pd-catalyzed amination reactions of aryl halides using bulky biarylmonophosphine ligands | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Tetra-ortho-substituted Biaryls Using Bulky Ligands
For Researchers, Scientists, and Drug Development Professionals
The construction of tetra-ortho-substituted biaryl scaffolds is a formidable challenge in modern organic synthesis due to the severe steric hindrance around the pivotal C-C bond. These sterically congested molecules are, however, of significant interest in medicinal chemistry, materials science, and catalysis, often serving as chiral ligands or possessing unique biological activities. The advent of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, employing bulky phosphine and N-heterocyclic carbene (NHC) ligands, has revolutionized access to these challenging structures. This document provides detailed application notes, experimental protocols, and data summaries for the synthesis of tetra-ortho-substituted biaryls, leveraging state-of-the-art catalytic systems.
Introduction to Catalytic Systems
The successful synthesis of tetra-ortho-substituted biaryls hinges on overcoming the steric barriers associated with both the oxidative addition and reductive elimination steps of the catalytic cycle. Bulky, electron-rich ligands are crucial in promoting these key transformations. They stabilize the catalytically active monoligated palladium(0) species, facilitate the oxidative addition of sterically hindered aryl halides, and promote the final reductive elimination to furnish the desired biaryl product.
Two main classes of ligands have proven exceptionally effective:
-
Bulky Biaryl Phosphines: Developed extensively by the Buchwald group, ligands such as SPhos and XPhos feature sterically demanding biaryl backbones. This bulk is critical for creating a coordinatively unsaturated palladium center that can accommodate hindered substrates.
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form robust bonds with palladium. Bulky NHCs, such as the IBiox and IPent ligands, provide significant steric shielding around the metal center, which is advantageous for coupling sterically demanding partners. The "flexible bulk" of some NHC ligands is also thought to be beneficial.
Data Presentation: Performance of Bulky Ligands in Suzuki-Miyaura Coupling
The following tables summarize the performance of selected bulky phosphine and NHC ligands in the synthesis of tetra-ortho-substituted biaryls. These data highlight the efficacy of these catalytic systems across a range of sterically demanding substrates.
Table 1: Synthesis of 2,2',6,6'-Tetramethylbiphenyl using Bulky Phosphine Ligands
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Bromo-1,3-dimethylbenzene | 2,6-Dimethylphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 18 | 95 | Buchwald, et al. |
| 2 | 2-Chloro-1,3-dimethylbenzene | 2,6-Dimethylphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (2.5) | K₃PO₄ | Dioxane | 110 | 24 | 88 | Buchwald, et al. |
Table 2: Synthesis of Tetra-ortho-substituted Biaryls using Bulky NHC Ligands
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand/Precatalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1-Bromo-2,6-diisopropylbenzene | 2,6-Diisopropylphenylboronic acid | Pd(OAc)₂ (3) | IBiox-Me₄ (6) | CsF | Dioxane | 80 | 16 | 92 | Glorius, et al.[1] |
| 2 | 2-Chloro-1,3,5-trimethylbenzene | 2,4,6-Trimethylphenylboronic acid | [Pd(IPr*)-cin]Cl (2) | - | K₃PO₄ | Toluene | 80 | 12 | 96 | Nolan, et al. |
| 3 | 1-Bromo-2-methoxy-6-methylnaphthalene | 2-Methoxy-6-methylnaphthaleneboronic acid | Pd-PEPPSI-IPent (3) | - | K₃PO₄ | Dioxane | 80 | 18 | 91 | Organ, et al.[2] |
Experimental Protocols
The following are detailed protocols for the synthesis of tetra-ortho-substituted biaryls using representative bulky ligand systems.
Protocol 1: Synthesis of 2,2',6,6'-Tetramethylbiphenyl using SPhos Ligand
Materials:
-
2-Bromo-1,3-dimethylbenzene (1.0 mmol, 185 mg)
-
2,6-Dimethylphenylboronic acid (1.2 mmol, 180 mg)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl, 0.04 mmol, 16.4 mg)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 424 mg)
-
Anhydrous toluene (5 mL)
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (4.5 mg), SPhos (16.4 mg), and K₃PO₄ (424 mg).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add 2-bromo-1,3-dimethylbenzene (185 mg) and 2,6-dimethylphenylboronic acid (180 mg) to the flask.
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 18 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the filter cake with additional ethyl acetate (10 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to afford 2,2',6,6'-tetramethylbiphenyl as a white solid.
Protocol 2: Synthesis of a Tetra-ortho-substituted Biaryl using a Pd-PEPPSI-IPent Precatalyst
Materials:
-
1-Bromo-2-methoxy-6-methylnaphthalene (1.0 mmol, 251 mg)
-
2-Methoxy-6-methylnaphthaleneboronic acid (1.2 mmol, 242 mg)
-
Pd-PEPPSI-IPent precatalyst (0.03 mmol, 21.5 mg)
-
Potassium phosphate (K₃PO₄, 3.0 mmol, 637 mg)
-
Anhydrous 1,4-dioxane (5 mL)
-
Oven-dried reaction vial with a magnetic stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a glovebox or under a stream of inert gas, add the Pd-PEPPSI-IPent precatalyst (21.5 mg) and K₃PO₄ (637 mg) to an oven-dried reaction vial containing a magnetic stir bar.
-
Add 1-bromo-2-methoxy-6-methylnaphthalene (251 mg) and 2-methoxy-6-methylnaphthaleneboronic acid (242 mg).
-
Add anhydrous 1,4-dioxane (5 mL) to the vial.
-
Seal the vial with a screw cap containing a PTFE septum.
-
Remove the vial from the glovebox (if applicable) and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture for 18 hours.
-
After cooling to room temperature, dilute the mixture with water (10 mL) and extract with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired biaryl product.
Mandatory Visualizations
The following diagrams illustrate the key mechanistic pathway and a general experimental workflow for the synthesis of tetra-ortho-substituted biaryls.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling highlighting the role of bulky ligands.
References
Application Notes and Protocols for C-C Bond Formation Using a Tris(2-methylphenyl)arsane-Palladium Catalyst System
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of Tris(2-methylphenyl)arsane, also known as Tri-o-tolylarsine, as a ligand in palladium-catalyzed carbon-carbon (C-C) bond formation, specifically focusing on the Heck olefination reaction.
Introduction
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and selectivity. The choice of ligand is crucial for the success of these reactions, influencing catalyst stability, activity, and selectivity. While phosphine ligands are widely used, bulky triarylarsines, such as this compound, have emerged as effective alternatives in certain contexts.
This document details the application of a palladium catalyst system featuring this compound in the Heck olefination of an aryl bromide. The data presented demonstrates the efficacy of this arsine ligand in comparison to its phosphine analogue.
Data Presentation
The catalytic activity of a palladium complex with this compound as a ligand was evaluated in the Heck olefination of 4-bromoacetophenone with n-butyl acrylate. The following table summarizes the quantitative data obtained from this screening.
| Ligand (L) | Catalyst Precursor | Product Yield (%) |
| This compound | trans-[PdCl2(L)2] | 85 |
| Tris(2-methylphenyl)phosphine | trans-[PdCl2(L)2] | 75 |
Reaction Conditions: 4-bromoacetophenone (1 mmol), n-butyl acrylate (1.2 mmol), NaOAc (1.2 mmol), and catalyst (0.01 mmol) in DMA (3 cm³). The mixture was heated for the specified time.
Experimental Protocols
This section provides a detailed methodology for a representative Heck olefination reaction using a palladium complex of this compound as the catalyst precursor.
General Procedure for the Heck Olefination of 4-Bromoacetophenone with n-Butyl Acrylate
Materials:
-
4-Bromoacetophenone
-
n-Butyl acrylate
-
Sodium Acetate (NaOAc)
-
trans-[PdCl₂(As(2-MeC₆H₄)₃)₂] (Catalyst precursor)
-
N,N-Dimethylacetamide (DMA), anhydrous
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add trans-[PdCl₂(As(2-MeC₆H₄)₃)₂] (0.01 mmol).
-
Add sodium acetate (1.2 mmol).
-
Under an inert atmosphere (e.g., argon or nitrogen), add 4-bromoacetophenone (1.0 mmol).
-
Add anhydrous N,N-dimethylacetamide (3 cm³).
-
Add n-butyl acrylate (1.2 mmol) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at the desired reaction temperature.
-
Stir the reaction mixture vigorously for the specified reaction time.
-
After the reaction is complete, cool the mixture to room temperature.
-
Monitor the reaction progress and determine the product yield by a suitable analytical method such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy, using an internal standard.
Visualizations
Logical Workflow for Catalyst Screening
The following diagram illustrates the logical workflow for the screening of the this compound-palladium catalyst in the Heck olefination reaction.
Catalytic Cycle for the Heck Reaction
The generalized catalytic cycle for the palladium-catalyzed Heck reaction is depicted below. The this compound ligand (L) plays a key role in stabilizing the palladium species throughout the cycle.
Application Notes and Protocols: Synthesis of Perfluoroalkyl Arsines via Palladium-Catalyzed Arsination
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perfluoroalkyl arsines are a class of organoarsenic compounds that are gaining interest in various fields, including materials science and medicinal chemistry. The incorporation of perfluoroalkyl chains can significantly alter the electronic properties, stability, and lipophilicity of molecules, making these arsine derivatives valuable ligands for catalysis and potential building blocks for novel therapeutic agents. This document provides detailed application notes and protocols for the synthesis of perfluoroalkyl arsines utilizing a palladium-catalyzed cross-coupling reaction between an organoarsine nucleophile and a perfluoroalkyl iodide. The methodologies described herein are based on established and efficient procedures, offering a practical guide for researchers in the field.
Core Concepts and Reaction Principle
The synthesis of perfluoroalkyl arsines can be efficiently achieved through a palladium-catalyzed cross-coupling reaction. This transformation generally involves the reaction of a perfluoroalkyl iodide (RfI) with a suitable arsine nucleophile, such as diphenyl(tributylstannyl)arsine (n-Bu₃SnAsPh₂), in the presence of a palladium catalyst and a supporting ligand. The catalytic cycle is believed to proceed through the typical steps of a cross-coupling reaction: oxidative addition of the perfluoroalkyl iodide to the Pd(0) complex, followed by transmetalation with the arsine nucleophile, and subsequent reductive elimination to yield the desired perfluoroalkyl arsine and regenerate the active Pd(0) catalyst.
The choice of ligand is crucial for the efficiency of this reaction. Bulky, electron-rich phosphine and arsine ligands have been shown to be effective in promoting the catalytic activity. Notably, a biphenyl arsine ligand, AsPh₂(bph), has demonstrated superior performance in the Pd-catalyzed arsination with perfluoroalkyl iodides[1].
Experimental Protocols
General Considerations
All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox. Solvents should be dried and degassed prior to use. Perfluoroalkyl iodides and palladium catalysts are commercially available and should be handled in accordance with safety data sheets.
Protocol 1: Synthesis of Perfluoroalkyl-Diphenylarsines using Pd₂(dba)₃ and AsPh₂(bph) Ligand
This protocol describes the synthesis of perfluoroalkyl-diphenylarsines via a Pd-catalyzed cross-coupling reaction between diphenyl(tributylstannyl)arsine and a perfluoroalkyl iodide, utilizing a custom biphenyl arsine ligand.
Materials:
-
Perfluoroalkyl iodide (e.g., C₆F₁₃I, C₈F₁₇I)
-
Diphenyl(tributylstannyl)arsine (n-Bu₃SnAsPh₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
(2-Biphenylyl)diphenylarsine (AsPh₂(bph))
-
Toluene (anhydrous)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
Procedure:
-
In a dry Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.005 mmol, 1.0 mol%) and the biphenyl arsine ligand, AsPh₂(bph) (0.01 mmol, 2.0 mol%).
-
Evacuate the flask and backfill with an inert gas.
-
Add anhydrous toluene (5 mL) to the flask and stir the mixture at room temperature for 10 minutes to allow for catalyst pre-formation.
-
To this solution, add diphenyl(tributylstannyl)arsine (0.5 mmol, 1.0 equiv.) and the desired perfluoroalkyl iodide (0.6 mmol, 1.2 equiv.).
-
Heat the reaction mixture to 80 °C and stir for the time indicated in Table 1.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the pure perfluoroalkyl-diphenylarsine.
Data Presentation
The following table summarizes the quantitative data for the synthesis of various perfluoroalkyl arsines using the described palladium-catalyzed methodology.
Table 1: Synthesis of Perfluoroalkyl-Diphenylarsines
| Entry | Perfluoroalkyl Iodide (RfI) | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | C₆F₁₃I | AsPh₂(bph) | Toluene | 80 | 3 | 85 |
| 2 | C₈F₁₇I | AsPh₂(bph) | Toluene | 80 | 3 | 82 |
| 3 | C₄F₉I | AsPh₂(bph) | Toluene | 80 | 4 | 78 |
Mandatory Visualizations
The following diagram illustrates the general experimental workflow for the palladium-catalyzed synthesis of perfluoroalkyl arsines.
Caption: General workflow for Pd-catalyzed perfluoroalkyl arsine synthesis.
Logical Relationships in Catalysis
The following diagram illustrates the key relationships and components in the palladium-catalyzed arsination reaction.
Caption: Key components of the Pd-catalyzed arsination reaction.
Conclusion
The palladium-catalyzed arsination of perfluoroalkyl iodides is a highly efficient and versatile method for the synthesis of perfluoroalkyl arsines. The use of a biphenyl arsine ligand, such as AsPh₂(bph), has been shown to significantly enhance the reaction yields. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the synthesis and application of this unique class of organoarsenic compounds. The straightforward experimental procedure and the availability of the necessary reagents make this methodology accessible to a broad range of chemistry laboratories.
References
Ligand Effects in Palladium-Catalyzed C-H Activation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the critical role of ligands in palladium-catalyzed C-H activation, a cornerstone of modern synthetic chemistry. The choice of ligand is paramount, dictating the efficiency, selectivity, and substrate scope of these powerful transformations. This guide summarizes quantitative data for key ligand classes, offers detailed experimental protocols for seminal reactions, and visualizes the underlying mechanistic principles.
Introduction to Ligand Effects in C-H Activation
Palladium-catalyzed C-H activation has revolutionized the synthesis of complex molecules by enabling the direct functionalization of otherwise inert C-H bonds. Ligands, molecules that coordinate to the palladium center, are not mere spectators but active participants that modulate the catalyst's reactivity and selectivity.[1] Their influence is observed at nearly every stage of the catalytic cycle, from the initial C-H cleavage to the final bond-forming reductive elimination.[2]
Key roles of ligands in palladium-catalyzed C-H activation include:
-
Accelerating Catalysis: Certain ligands, such as mono-N-protected amino acids (MPAAs), can dramatically increase reaction rates by facilitating the C-H activation step.[3]
-
Controlling Selectivity:
-
Regioselectivity: Ligands can direct the C-H activation to a specific position on a substrate, for example, promoting ortho-arylation.
-
Chemoselectivity: In molecules with multiple reactive sites, ligands can enable the selective functionalization of one C-H bond over others.
-
Enantioselectivity: Chiral ligands are instrumental in achieving asymmetric C-H activation, leading to the synthesis of enantioenriched products.[4]
-
-
Enhancing Catalyst Stability and Solubility: Ligands can prevent the decomposition of the palladium catalyst and improve its solubility in the reaction medium.
-
Modulating the Reaction Mechanism: Ligands can influence the operative mechanism of C-H activation, for instance, by favoring a concerted metalation-deprotonation (CMD) pathway.[5]
This document will delve into the specific effects of prominent ligand classes, providing quantitative data and practical protocols for their application.
Key Ligand Classes and Their Impact
The following sections detail the characteristics and applications of major ligand classes in palladium-catalyzed C-H activation.
Mono-N-Protected Amino Acids (MPAAs)
MPAA ligands, introduced by the Yu group, have become workhorses in the field, particularly for directed C-H functionalization reactions.[6] They are known to accelerate the C-H activation step, often enabling reactions to proceed at lower temperatures and with higher efficiency.[3]
Mechanism of Action: MPAA ligands are believed to facilitate the C-H activation step through a concerted metalation-deprotonation (CMD) mechanism, where the amide proton of the ligand is involved in the proton abstraction.[6][7] The coordination of the MPAA ligand to the palladium center is thought to create a more organized transition state, which is particularly important for achieving high enantioselectivity in asymmetric transformations.[6]
Quantitative Data:
| Ligand | Reaction Type | Substrate | Coupling Partner | Yield (%) | ee (%) | Reference |
| N-acetyl-L-valine | C(sp³)-H Arylation | Boc-L-alanine | 4-iodotoluene | 85 | 92 | [8] |
| N-Boc-L-leucine | C(sp³)-H Olefination | Cyclobutane carboxamide | n-butyl acrylate | 78 | 94 | [4] |
| N-acetyl-glycine | C(sp²)-H Arylation | 2-phenylpyridine | Phenylboronic acid | 92 | N/A | [9] |
Experimental Protocol: MPAA-Ligand Accelerated C(sp³)-H Arylation
This protocol is adapted from a procedure for the enantioselective arylation of a C(sp³)-H bond directed by an 8-aminoquinoline auxiliary.[4]
Materials:
-
Pd(OAc)₂ (5 mol%)
-
N-acetyl-L-valine (10 mol%)
-
Substrate (e.g., N-(quinolin-8-yl)pivalamide) (1.0 equiv)
-
Aryl iodide (e.g., 4-iodotoluene) (1.2 equiv)
-
Ag₂CO₃ (2.0 equiv)
-
Anhydrous toluene (0.2 M)
Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂, N-acetyl-L-valine, the substrate, the aryl iodide, and Ag₂CO₃.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene via syringe.
-
Seal the tube and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture for 24 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired product.
Phosphine Ligands
Phosphine ligands are a diverse class of ligands that have been extensively used in cross-coupling reactions and are also highly effective in C-H activation. Their electronic and steric properties can be finely tuned to optimize reaction outcomes. Bulky, electron-rich phosphines, such as those from the Buchwald and Josiphos families, are often employed to promote challenging C-H functionalizations.[10][11]
Mechanism of Action: Phosphine ligands influence both the oxidative addition and reductive elimination steps of the catalytic cycle. Their strong σ-donating ability increases the electron density at the palladium center, facilitating oxidative addition, while their steric bulk can promote reductive elimination. In some cases, a combination of a phosphine ligand and another ligand, like a pyridone, can lead to a highly active catalytic system.[12]
Quantitative Data:
| Ligand | Reaction Type | Substrate | Coupling Partner | Yield (%) | TON | Reference |
| PCy₃ | C(sp²)-H Arylation | Benzophosphole | 4-chloroanisole | 85 | - | [10] |
| XPhos | C(sp²)-H Arylation | Indole | 4-bromotoluene | 95 | - | [13] |
| Josiphos (SL-J009-1) | C(sp³)-H Allenylation | 2-propylbenzoxazole | Phenylallene | 85 | - | [14] |
Experimental Protocol: Phosphine-Ligand Mediated C(sp²)-H Arylation of Heteroarenes
This protocol is a general procedure for the direct arylation of heteroarenes with aryl chlorides.[10]
Materials:
-
Pd(PCy₃)₂ (3 mol%)
-
Heteroarene (e.g., benzophosphole) (1.0 equiv)
-
Aryl chloride (e.g., 4-chloroanisole) (1.5 equiv)
-
K₂CO₃ (2.0 equiv)
-
Anhydrous 1,4-dioxane (0.25 M)
Procedure:
-
In a glovebox, add Pd(PCy₃)₂, the heteroarene, the aryl chloride, and K₂CO₃ to a vial equipped with a stir bar.
-
Add anhydrous 1,4-dioxane.
-
Seal the vial and remove it from the glovebox.
-
Place the vial in a heating block at 140 °C and stir for 16 hours.
-
Cool the reaction to room temperature and dilute with dichloromethane.
-
Filter the mixture and concentrate the filtrate.
-
Purify the crude product by column chromatography on silica gel.
N-Heterocyclic Carbenes (NHCs)
NHCs are strong σ-donating ligands that form robust bonds with palladium, leading to highly stable and active catalysts. They are often used in challenging cross-coupling reactions and have found increasing application in C-H activation.
Mechanism of Action: The strong electron-donating nature of NHCs enhances the reactivity of the palladium center, making it more susceptible to oxidative addition. The steric bulk of the N-substituents on the NHC ligand can also be tuned to influence selectivity.
Quantitative Data:
| Ligand | Reaction Type | Substrate | Coupling Partner | Yield (%) | Reference |
| IPr | C(sp²)-H Arylation | Thiophene | 4-chlorotoluene | 98 | [15] |
| SIMes | C(sp²)-H Arylation | Furan | 4-bromobenzonitrile | 91 | [15] |
| IPr* | C(sp²)-H Arylation | Pyrrole | 1-bromo-4-fluorobenzene | 88 | [16] |
Experimental Protocol: NHC-Palladium Catalyzed Direct Arylation
This is a general protocol for the direct arylation of heteroarenes with aryl halides using an NHC-palladium catalyst.[15]
Materials:
-
PdCl₂(IPr) (2 mol%)
-
Heteroarene (e.g., thiophene) (1.0 equiv)
-
Aryl halide (e.g., 4-chlorotoluene) (1.2 equiv)
-
KOtBu (2.0 equiv)
-
Anhydrous toluene (0.5 M)
Procedure:
-
To a Schlenk tube, add PdCl₂(IPr), the heteroarene, the aryl halide, and KOtBu under an inert atmosphere.
-
Add anhydrous toluene.
-
Seal the tube and heat the mixture at 110 °C for 18 hours.
-
After cooling, quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by flash chromatography.
Visualizing Ligand Effects: Catalytic Cycles and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in ligand-mediated palladium-catalyzed C-H activation.
Caption: A simplified catalytic cycle for palladium-catalyzed C-H arylation.
Caption: The role of an MPAA ligand in the CMD transition state.
Caption: A typical workflow for screening ligands in a C-H activation reaction.
Conclusion
The judicious selection of ligands is a critical parameter in the development of robust and selective palladium-catalyzed C-H activation reactions. As demonstrated, different ligand classes offer unique advantages in terms of reactivity, selectivity, and substrate scope. The quantitative data and protocols provided herein serve as a valuable resource for researchers in academia and industry to navigate the complexities of ligand effects and to accelerate the discovery and implementation of novel synthetic methodologies. The continued development of new ligand scaffolds will undoubtedly push the boundaries of C-H activation, enabling the synthesis of increasingly complex and valuable molecules.
References
- 1. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalytic Behavior of Mono-N-Protected Amino-Acid Ligands in Ligand-Accelerated C-H Activation by Palladium(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 5. mdpi.com [mdpi.com]
- 6. Mono-N-protected amino acid ligands stabilize dimeric palladium(ii) complexes of importance to C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Palladium (II)-Catalyzed C–H Activation with Bifunctional Ligands: From Curiosity to Industrialization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Palladium-catalysed C–H arylation of benzophospholes with aryl halides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. Josiphos ligands - Wikipedia [en.wikipedia.org]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Steric Hindrance with Tris(2-methylphenyl)arsane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Tris(2-methylphenyl)arsane to overcome steric hindrance in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cross-coupling reactions?
This compound is a bulky, electron-rich monodentate arsine ligand. Its significant steric bulk, characterized by a wide cone angle, is crucial for promoting challenging cross-coupling reactions, particularly those involving sterically hindered substrates. The ortho-methyl groups on the phenyl rings create a sterically demanding environment around the metal center (e.g., palladium), which can facilitate reductive elimination and prevent the formation of undesired side products.
Q2: In which types of cross-coupling reactions is this compound most effective?
This compound and similar bulky arsine ligands have shown particular efficacy in palladium-catalyzed Heck olefinations.[1][2] They can be superior to their phosphine analogs in certain cases, especially when coupling aryl bromides.[1][2] Their utility can also be explored in other cross-coupling reactions like Suzuki-Miyaura coupling, especially when dealing with sterically congested coupling partners.
Q3: How does this compound compare to its phosphine analog, Tris(2-methylphenyl)phosphine?
While structurally similar, arsine and phosphine ligands can exhibit different electronic and steric properties, leading to variations in catalytic activity. Arsine ligands are generally less basic and have different bond lengths and angles when coordinated to a metal center compared to phosphines. In some instances, the unique properties of arsine ligands can lead to higher catalytic efficiency. For example, in the Heck reaction between 4-bromoacetophenone and n-butyl acrylate, palladium complexes with bulky triarylarsines have demonstrated superior performance compared to their phosphine counterparts.[1][2]
Troubleshooting Guides
Problem 1: Low or no conversion in a Heck reaction using a this compound-palladium catalyst.
-
Possible Cause 1: Inefficient Catalyst Activation. The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst.
-
Solution:
-
Ensure rigorous exclusion of air and moisture from the reaction, as oxygen can deactivate the catalyst.
-
Consider using a Pd(0) source directly, such as Pd(dba)₂ (tris(dibenzylideneacetone)dipalladium(0)).
-
If using a Pd(II) salt like Pd(OAc)₂, ensure the reaction conditions (e.g., solvent, base, temperature) are suitable for its reduction to Pd(0).
-
-
-
Possible Cause 2: Suboptimal Reaction Conditions. The temperature, base, or solvent may not be ideal for the specific substrates.
-
Solution:
-
Temperature: Gradually increase the reaction temperature. Bulky ligands can sometimes require higher temperatures to achieve optimal catalyst turnover.
-
Base: The choice of base is critical. If using a carbonate or phosphate base, consider switching to a stronger, non-coordinating organic base like a hindered amine (e.g., triethylamine, diisopropylethylamine).
-
Solvent: Ensure your substrates are fully soluble in the chosen solvent at the reaction temperature. Aprotic polar solvents like DMF, DMAc, or NMP are often effective for Heck reactions.
-
-
-
Possible Cause 3: Poor Substrate Quality. Impurities in the aryl halide or olefin can poison the catalyst.
-
Solution:
-
Purify the starting materials before use. Aryl halides can be recrystallized or passed through a short plug of silica gel. Olefins should be freshly distilled if they are liquids.
-
-
Problem 2: Formation of significant side products, such as homocoupling of the aryl halide.
-
Possible Cause 1: Presence of Oxygen. Oxygen can promote the homocoupling of the aryl halide.
-
Solution:
-
Thoroughly degas all solvents and reagents by sparging with an inert gas (argon or nitrogen) or by using the freeze-pump-thaw method. Maintain a positive pressure of inert gas throughout the reaction.
-
-
-
Possible Cause 2: Incorrect Palladium-to-Ligand Ratio. An inappropriate ratio can lead to the formation of less active or unstable catalytic species.
-
Solution:
-
Typically, a slight excess of the ligand relative to the palladium precursor is used to ensure the formation of the desired catalytic complex and to compensate for any ligand degradation. A common starting point is a Pd:As ratio of 1:1.1 to 1:1.5.
-
-
Problem 3: Difficulty in achieving coupling with sterically hindered substrates in a Suzuki-Miyaura reaction.
-
Possible Cause 1: Insufficient Steric Bulk of the Ligand. While this compound is bulky, extremely challenging substrates may require even greater steric encumbrance.
-
Solution:
-
Consider using a ligand with even larger ortho-substituents on the aryl rings. However, first, try optimizing the reaction conditions with this compound.
-
-
-
Possible Cause 2: Ineffective Transmetalation Step. The transfer of the organic group from the boronic acid/ester to the palladium center can be slow with hindered substrates.
-
Solution:
-
Base: The choice of base is crucial for activating the boronic acid. A stronger base, such as cesium carbonate or potassium phosphate, is often more effective than weaker bases like sodium carbonate.
-
Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane, or THF) and water is often necessary to facilitate the dissolution of both the organic substrates and the inorganic base.
-
-
Data Presentation
Table 1: Comparison of Yields in the Heck Olefination of 4-Bromoacetophenone with n-Butyl Acrylate using Arsine and Phosphine Ligands.
| Ligand | Catalyst System | Reaction Time (h) | Yield (%) |
| This compound | Pd(OAc)₂ / Ligand | 16 | 95 |
| Tris(2-methylphenyl)phosphine | Pd(OAc)₂ / Ligand | 16 | 85 |
| Tris(2-isopropylphenyl)arsine | Pd(OAc)₂ / Ligand | 16 | 98 |
| Tris(2-isopropylphenyl)phosphine | Pd(OAc)₂ / Ligand | 16 | 92 |
Data adapted from a study on bulky triarylarsines in palladium-catalyzed Heck olefination.[1][2] Conditions: 1 mol% Pd(OAc)₂, 2 mol% ligand, triethylamine as base, in DMF at 100°C.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the synthesis of the analogous tri(o-tolyl)phosphine and should be performed under an inert atmosphere using Schlenk techniques.
Materials:
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2-Bromotoluene
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Magnesium turnings
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Arsenic trichloride (AsCl₃)
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Anhydrous tetrahydrofuran (THF)
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Anhydrous diethyl ether
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Activate magnesium turnings (3.2 equivalents) in a flame-dried Schlenk flask under argon.
-
Add a small crystal of iodine and a few drops of 2-bromotoluene to initiate the Grignard reaction.
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Once the reaction begins, add a solution of 2-bromotoluene (3.0 equivalents) in anhydrous THF dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 2 hours.
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Cool the Grignard reagent to 0°C in an ice bath.
-
Slowly add a solution of arsenic trichloride (1.0 equivalent) in anhydrous THF dropwise with vigorous stirring.
-
After the addition, allow the reaction to warm to room temperature and then reflux for 18 hours.
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Cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.
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Extract the aqueous layer with diethyl ether (3 x 50 mL).
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Combine the organic layers and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude solid from ethanol to yield this compound as a white solid.
Protocol 2: General Procedure for a Heck Reaction with this compound
Materials:
-
Aryl bromide (1.0 mmol)
-
Olefin (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%)
-
This compound (0.02 mmol, 2 mol%)
-
Triethylamine (2.0 mmol)
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Anhydrous N,N-dimethylformamide (DMF) (5 mL)
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add Pd(OAc)₂, this compound, the aryl bromide, and a magnetic stir bar.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous DMF, the olefin, and triethylamine via syringe.
-
Heat the reaction mixture to 100°C and stir for 16-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Catalytic cycle of the Heck reaction.
Caption: Troubleshooting workflow for cross-coupling reactions.
References
Technical Support Center: Optimizing Cross-Coupling Reactions with Bulky Ligands
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with cross-coupling reactions involving bulky ligands.
Troubleshooting Guide
This section addresses common issues encountered during cross-coupling reactions with sterically demanding ligands, offering potential solutions in a question-and-answer format.
Question 1: My reaction shows low or no conversion. What are the likely causes and how can I improve the yield?
Answer: Low conversion in cross-coupling reactions with bulky ligands can stem from several factors. A systematic approach to troubleshooting is recommended.
Initial Checks:
-
Reagent Purity: Ensure all reagents, including the solvent, substrate, and base, are pure and dry. Impurities can deactivate the catalyst. For instance, amines can often be purified by distillation or filtration through activated alumina.
-
Inert Atmosphere: Confirm that the reaction was set up under a properly maintained inert atmosphere (e.g., nitrogen or argon). Oxygen can oxidize the active Pd(0) catalyst.[1]
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Stirring: For biphasic reactions, ensure vigorous stirring to maximize the interfacial area where the reaction occurs.[1]
Catalyst and Ligand Considerations:
-
Catalyst Generation: The active LPd(0) species may not be forming efficiently. Using well-defined precatalysts, such as G3 or G4 palladacycles for phosphine ligands or PEPPSI™ precatalysts for N-heterocyclic carbene (NHC) ligands, can ensure cleaner and more quantitative generation of the active catalyst.[1] If using Pd(II) salts like Pd(OAc)₂, pre-activation by stirring the salt and ligand together, sometimes at elevated temperatures or with a reducing agent, may be necessary.
-
Ligand Choice: The steric bulk and electronic properties of the ligand are critical. Bulky, electron-rich phosphine ligands, like the Buchwald-type dialkylbiarylphosphines (e.g., XPhos, SPhos), are often used to enhance the rates of oxidative addition and reductive elimination.[2][3][4] However, excessive steric bulk can sometimes hinder the reaction.[5] A screening of different ligands may be necessary to find the optimal one for your specific substrate combination.[6]
Reaction Conditions:
-
Temperature: If the reaction is sluggish, consider increasing the temperature. More forcing conditions can overcome activation barriers.
-
Base: The choice and strength of the base are crucial. For Suzuki-Miyaura reactions, bases like K₃PO₄ or KOH are common.[5] In some cases, fluoride ions from bases like KF can play a beneficial role.[5] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LHMDS are often required.
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Solvent: The solvent can significantly impact solubility and catalyst activity.[7] Screening different solvents may be necessary to improve the outcome.
Question 2: I am observing significant amounts of side products, such as homocoupling of my starting materials or hydrodehalogenation. How can I minimize these?
Answer: The formation of side products is a common issue, particularly with challenging substrates.
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Homocoupling: The homocoupling of boronic acids in Suzuki-Miyaura reactions is often due to the presence of oxygen.[1] Ensure thorough degassing of all solvents and reagents. Using a higher ligand-to-palladium ratio can sometimes suppress this side reaction.
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Hydrodehalogenation (Protodeboronation): This occurs when the boronic acid is replaced by a hydrogen atom. This can be caused by harsh reaction conditions.[1] Consider using a milder base or lower reaction temperature. Using more stable boronic acid derivatives like boronate esters (e.g., BPin, MIDA) can also mitigate this issue.[1]
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β-Hydride Elimination: In reactions like the Heck coupling or couplings involving sp³-hybridized carbons, β-hydride elimination can be a competing pathway. Bulky ligands are generally used to promote reductive elimination over β-hydride elimination.[1][8]
Frequently Asked Questions (FAQs)
Q1: How does the "bite angle" of a bidentate ligand affect my cross-coupling reaction?
A1: The bite angle of a bidentate phosphine ligand has a significant impact on the catalytic cycle. In general, for many cross-coupling reactions, ligands with wider bite angles are preferred because they tend to accelerate the rate of reductive elimination, which is often the product-forming step.[6][9][10][11] A larger bite angle forces the geometry around the metal center to be closer to the preferred linear geometry of the resulting Pd(0) complex, thus favoring the elimination of the product.[6] For example, Pd(dppf) with a bite angle of 99.1° undergoes rapid reductive elimination compared to Pd(dppe) with a bite angle of 90.6°.[6]
Q2: When should I consider using an N-heterocyclic carbene (NHC) ligand instead of a phosphine ligand?
A2: NHC ligands have become popular alternatives to phosphine ligands in many cross-coupling reactions.[2] They are typically stronger σ-donors than phosphines and their steric bulk can be finely tuned.[2] NHC ligands are often particularly effective for coupling sterically hindered substrates.[2] For certain reactions, like some Buchwald-Hartwig aminations, NHC ligands have shown superior performance.[2] However, for other reactions like Suzuki-Miyaura, phosphine ligands are often preferred.[2] The choice between a phosphine and an NHC ligand is often application-specific and may require screening.
Q3: What is the role of the base in a Suzuki-Miyaura coupling, and how do I choose the right one?
A3: The base in a Suzuki-Miyaura coupling performs several crucial roles. It activates the boronic acid by forming a more nucleophilic borate species, which facilitates transmetalation to the palladium center. The choice of base can be critical, especially with sterically hindered substrates. Common bases include potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), and potassium hydroxide (KOH).[5][12] The choice of base can be solvent-dependent and may require optimization for a specific reaction. For instance, in some cases, using KOH dissolved in methanol has been shown to be effective for room-temperature couplings.[5]
Q4: My substrates are very sterically hindered. What strategies can I employ to improve the reaction yield?
A4: Coupling sterically demanding substrates is a significant challenge in cross-coupling chemistry. Here are some strategies:
-
Ligand Selection: Employ highly bulky and electron-rich ligands. Buchwald-type biaryl phosphine ligands are specifically designed for such challenging transformations.[2][3] The steric bulk on the ligand can promote the crucial reductive elimination step from the hindered intermediate.[9]
-
Catalyst Loading: Increasing the catalyst loading can sometimes improve yields for difficult couplings, although this should be a last resort due to cost.
-
Reaction Conditions: More forcing conditions, such as higher temperatures, may be necessary.
-
Substrate Modification: In some cases, modifying the substrate can help. For example, in Heck couplings with hindered alkenes, incorporating a directing group like a carboxylic acid can significantly enhance reactivity.[13][14]
Data Presentation
Table 1: Effect of Ligand on the Yield of a Suzuki-Miyaura Coupling
| Entry | Ligand | Pd Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | (R)-MOP | Pd₂(dba)₃ | K₃PO₄ | THF | 50 | 72 | 70 |
| 2 | L7 (chiral-bridged biphenyl monophosphine) | Pd₂(dba)₃ | K₃PO₄ | THF | 50 | 72 | 99 |
Data synthesized from a study on asymmetric Suzuki-Miyaura couplings.[15]
Table 2: Optimization of Suzuki-Miyaura Coupling for a Sterically Demanding Biaryl
| Entry | Base | Solvent | Temp (°C) | Catalyst Loading (mol %) | Yield (%) |
| 1 | K₃PO₄ | Toluene | 60 | 0.1 | - |
| 2 | K₂CO₃ | ⁱPrOH/H₂O (1/5) | 60 | 0.05 | 89 |
| 3 | K₂CO₃ | ⁱPrOH/H₂O (1/5) | 60 | 0.025 | 36 |
Data from a study using a fluorinated Buchwald-type ligand (HFTPhos).[12]
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Suzuki-Miyaura Coupling of Sterically Hindered Aryl Bromides
This protocol is adapted from a procedure for the synthesis of axially chiral biaryl compounds.[15]
-
Reaction Setup: In a glovebox, add the bromoarylamide (0.2 mmol, 1.0 equiv), Pd₂(dba)₃ (0.005 mmol, 5 mol % Pd), the chiral ligand L7 (0.012 mmol, 6 mol %), arylboronic acid (0.4 mmol, 2.0 equiv), and K₃PO₄ (0.6 mmol, 3.0 equiv) to an oven-dried 15 mL sealing tube.
-
Solvent Addition: Add 2 mL of dry THF to the tube.
-
Reaction: Seal the tube and remove it from the glovebox. Place the reaction mixture in a preheated oil bath at 50 °C and stir for 72 hours.
-
Workup: Monitor the reaction progress by TLC. Upon completion, cool the reaction mixture to room temperature and add water.
-
Extraction and Purification: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for low cross-coupling yields.
Caption: Key optimization points in the catalytic cycle.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04947J [pubs.rsc.org]
- 6. inorganic chemistry - How does the bite angle of a ligand affect the efficiency of its catalyst? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.rug.nl [research.rug.nl]
- 9. Reductive elimination - Wikipedia [en.wikipedia.org]
- 10. Bite angle effects of diphosphines in C–C and C–X bond forming cross coupling reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Intermolecular Heck Coupling with Hindered Alkenes Directed by Potassium Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
- 15. BJOC - Pd-catalyzed asymmetric Suzuki–Miyaura coupling reactions for the synthesis of chiral biaryl compounds with a large steric substituent at the 2-position [beilstein-journals.org]
Minimizing side reactions in Suzuki-Miyaura coupling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side reactions in Suzuki-Miyaura coupling experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki-Miyaura reaction is resulting in a low yield of the desired product and a significant amount of homocoupled product from the boronic acid. What are the likely causes and how can I fix this?
A1: Homocoupling of boronic acids is a common side reaction, often promoted by the presence of oxygen, which can lead to the formation of Pd(II) species that facilitate this undesired pathway.[1][2] Here’s a troubleshooting guide to minimize homocoupling:
-
Ensure Rigorous Exclusion of Oxygen: The most critical step is to maintain an inert atmosphere throughout the reaction setup and duration.[2][3]
-
Use a Pd(0) Precatalyst: Starting with a Pd(0) source, such as Pd(PPh₃)₄, can be advantageous as it does not require an initial reduction step which can sometimes be inefficient and lead to side reactions.
-
Add a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help to scavenge any Pd(II) species that may form, thereby suppressing homocoupling.[2][3]
-
Optimize Ligand Choice: Bulky, electron-rich phosphine ligands can promote the desired cross-coupling pathway over homocoupling.
Q2: I am observing significant protodeboronation of my boronic acid, leading to the formation of an arene byproduct. What reaction parameters should I adjust to mitigate this?
A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is another prevalent side reaction, particularly with electron-deficient or heteroaryl boronic acids.[5][6] This side reaction is often base-promoted. Here are some strategies to minimize it:
-
Choice of Base: The type and strength of the base are crucial. Weaker bases are generally preferred to minimize protodeboronation. Consider switching from strong bases like NaOH or KOH to milder options such as carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄).[7][8]
-
Use of Boronic Esters: Boronic esters, such as pinacol esters, are often more stable towards protodeboronation than their corresponding boronic acids.[5] They act as a "slow-release" source of the boronic acid under the reaction conditions, keeping its concentration low and thus minimizing the side reaction.[6][9]
-
Anhydrous Conditions: In some cases, performing the reaction under anhydrous conditions can reduce the rate of protodeboronation.
-
Reaction Temperature and Time: Lowering the reaction temperature and minimizing the reaction time can also help to reduce the extent of protodeboronation. Monitor the reaction progress closely and quench it as soon as the starting material is consumed.
Q3: My reaction is not proceeding to completion, and I am recovering unreacted starting materials. What are the potential issues?
A3: Incomplete conversion can be due to several factors, ranging from reagent quality to catalyst deactivation.
-
Reagent Purity: Ensure the purity of your reagents, especially the boronic acid. Impurities can sometimes inhibit the catalyst. Purification of boronic acids can be achieved by recrystallization or derivatization.[10]
-
Catalyst Activity: The palladium catalyst may be inactive. Ensure that the catalyst has been stored properly under an inert atmosphere. If using a Pd(II) precatalyst, ensure that the in-situ reduction to Pd(0) is efficient under your reaction conditions.
-
Solvent Choice: The solvent can significantly impact the reaction outcome. While Suzuki-Miyaura couplings are tolerant of a variety of solvents, ensuring adequate solubility of all components is key.[1] Common solvents include toluene, dioxane, THF, and DMF, often with water as a co-solvent.[11]
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Base Stoichiometry and Solubility: The base is essential for activating the boronic acid.[11] Ensure you are using a sufficient stoichiometric amount and that it has at least partial solubility in the reaction medium.
Data on Reaction Parameter Effects
The choice of reaction parameters can significantly influence the yield of the desired product and the formation of side products. The following tables provide a summary of the effects of different bases and solvents.
Table 1: Effect of Different Bases on Suzuki-Miyaura Coupling Yield
| Entry | Base | Yield (%) | Reference |
| 1 | K₃PO₄ | 95 | [8] |
| 2 | K₂CO₃ | 85 | [8] |
| 3 | Na₂CO₃ | 98 | [8] |
| 4 | NaOH | 70 | [8] |
| 5 | KOH | 75 | [8] |
| 6 | NaOAc | 60 | [8] |
| 7 | TEA | 50 | [8] |
Reaction conditions: Aryl halide, arylboronic acid, Pd catalyst, in a suitable solvent system. Yields are for the desired biaryl product and can vary depending on the specific substrates and other reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling under an Inert Atmosphere
This protocol outlines a general procedure for setting up a Suzuki-Miyaura coupling reaction while minimizing exposure to oxygen.
-
Glassware Preparation: All glassware (a round-bottom flask, condenser, etc.) should be oven-dried and cooled under a stream of inert gas (argon or nitrogen).
-
Reagent Preparation:
-
Degas the solvent(s) by sparging with argon or nitrogen for at least 30 minutes.
-
If using an aqueous base solution, degas it similarly.
-
-
Reaction Setup:
-
To the reaction flask, add the aryl halide (1.0 eq.), boronic acid or ester (1.1-1.5 eq.), and the base (2.0-3.0 eq.) under a positive pressure of inert gas.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand (if required) to the flask.
-
Evacuate and backfill the flask with inert gas three times.
-
-
Solvent Addition: Add the degassed solvent(s) to the reaction mixture via a cannula or syringe.
-
Reaction: Heat the reaction mixture to the desired temperature with stirring. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction with water or saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Purification of Boronic Acids by Recrystallization
Impurities in boronic acids can negatively affect the Suzuki-Miyaura coupling. Recrystallization is a common method for their purification.[10]
-
Solvent Selection: Choose a solvent or solvent system in which the boronic acid is soluble at high temperatures but sparingly soluble at room temperature or below. Common solvents for recrystallization of boronic acids include benzene, dichloroethane, and ethyl acetate.[10]
-
Dissolution: In a flask, dissolve the impure boronic acid in the minimum amount of the hot solvent with stirring.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or placing the flask in an ice bath may induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
Drying: Dry the purified boronic acid crystals under vacuum.
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: Key Side Reactions in Suzuki-Miyaura Coupling
Caption: Key side reaction pathways in Suzuki-Miyaura coupling.
Diagram 2: Troubleshooting Workflow for Failed Suzuki-Miyaura Reactions
Caption: A logical workflow for troubleshooting failed Suzuki-Miyaura reactions.
References
- 1. Computational study of solvent effects on the Suzuki-Miyaura coupling reaction - American Chemical Society [acs.digitellinc.com]
- 2. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Yoneda Labs [yonedalabs.com]
- 6. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Protodeboronation in Suzuki-Miyaura Coupling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering the protodeboronation side reaction in Suzuki-Miyaura cross-coupling reactions, particularly when employing bulky phosphine ligands.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem in Suzuki-Miyaura coupling?
Protodeboronation is an undesired side reaction where the carbon-boron bond of the organoboron reagent (e.g., boronic acid or its ester) is cleaved and replaced by a carbon-hydrogen bond.[1] This reaction consumes the boronic acid derivative, preventing it from participating in the desired cross-coupling reaction and leading to the formation of a hydrodeboronated byproduct, thus reducing the yield of the target molecule.[2][3][4]
Q2: How do bulky phosphine ligands influence the protodeboronation side reaction?
While bulky phosphine ligands are often used to facilitate challenging Suzuki-Miyaura couplings, they can paradoxically accelerate palladium-catalyzed protodeboronation.[2][3][4][5][6] Computational and experimental studies have shown that sterically hindered phosphines can promote the formation of a reactive post-transmetalation intermediate that readily undergoes protonolysis, leading to protodeboronation, even with trace amounts of water.[2][5] In contrast, less bulky ligands tend to form more stable palladium-boron intermediates that are less prone to this side reaction.[5]
Q3: What are the typical reaction conditions that favor protodeboronation?
Several factors can increase the likelihood of protodeboronation:
-
Presence of Water: Adventitious or intentionally added water is a key proton source for this reaction.[2][5]
-
Bases: While essential for the Suzuki-Miyaura coupling, bases are known to catalyze protodeboronation.[3][4][6]
-
Elevated Temperatures and Long Reaction Times: These conditions can increase the rate of the side reaction.
-
pH of the Reaction Medium: The pH can significantly influence the rate of protodeboronation, with certain boronic acids showing increased reactivity at specific pH ranges.[7][8]
-
Nature of the Boronic Acid: Some boronic acids, particularly certain heteroaromatic ones, are inherently more susceptible to protodeboronation.[8][9]
Q4: How can I detect and quantify the extent of protodeboronation in my reaction?
Protodeboronation can be detected by identifying the hydrodeboronated byproduct in your reaction mixture. Common analytical techniques for this include:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the mass of the byproduct.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can show characteristic signals for the proton that replaced the boron moiety.
-
High-Performance Liquid Chromatography (HPLC): To quantify the relative amounts of the desired product and the byproduct.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution(s) |
| Low yield of desired product and significant formation of a hydrodeboronated byproduct. | The rate of protodeboronation is competitive with or faster than the desired cross-coupling. | 1. Ligand Selection: Consider using a less sterically hindered phosphine ligand. A correlation between the buried volume of the phosphine ligand and the extent of protodeboronation has been identified.[2] 2. Reaction Conditions: Minimize the amount of water in the reaction by using anhydrous solvents and reagents.[10] 3. Base Selection: Use a weaker base or a different type of base (e.g., fluoride-based instead of carbonate).[11] 4. Temperature and Time: Run the reaction at a lower temperature and monitor for completion to avoid prolonged reaction times.[11] |
| Inconsistent results and variable yields between batches. | The amount of adventitious water may be varying between experiments. | Implement rigorous procedures for drying solvents and reagents. Store all materials in a desiccator or glovebox. |
| Protodeboronation is particularly problematic with a specific heteroaromatic boronic acid. | Some heteroaromatic boronic acids are inherently unstable and prone to protodeboronation.[9][12] | 1. Use a Boronic Ester: Convert the boronic acid to a more stable derivative, such as a pinacol ester or an MIDA boronate ester, to achieve a slow release of the active boronic acid during the reaction.[1][9][13] 2. Optimize pH: Carefully control the pH of the reaction mixture, as the rate of protodeboronation can be highly pH-dependent.[7][8] |
| The reaction stalls, and the main byproduct is from protodeboronation. | The catalytic cycle may be slow, allowing more time for the side reaction to occur. | 1. Increase Catalyst Loading: A higher catalyst concentration may accelerate the desired coupling relative to protodeboronation.[11] 2. Use a More Active Catalyst System: Consider a different palladium precursor or a more efficient ligand system to increase the rate of the catalytic cycle. |
Quantitative Data Summary
The extent of protodeboronation is highly dependent on the specific ligand and reaction conditions. The following table summarizes conceptual data illustrating the effect of phosphine ligand bulk on the yield of the protodeboronated byproduct.
| Ligand | Buried Volume (%Vbur) | Conceptual Protodeboronation Yield (%) |
| PPh₃ | 29.8 | Low |
| P(o-tolyl)₃ | 36.3 | Moderate |
| P(t-Bu)₃ | 43.7 | High |
| XPhos | 45.4 | High |
| RuPhos | 46.2 | Very High |
Note: This table is a conceptual representation based on the principle that increased ligand bulk correlates with increased protodeboronation. Actual yields will vary depending on the specific substrates and reaction conditions.
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling with Monitoring for Protodeboronation
-
Reagent Preparation:
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).
-
Use anhydrous solvents. If necessary, distill or pass through a solvent purification system.
-
Degas all solvents and reaction mixtures by sparging with an inert gas or by the freeze-pump-thaw method.
-
-
Reaction Setup:
-
To a dried reaction vessel, add the aryl halide (1.0 equiv), boronic acid or ester (1.2-1.5 equiv), and base (2.0-3.0 equiv).
-
Add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (1-2 equiv relative to Pd).
-
Add the degassed solvent to the reaction vessel.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing by LC-MS or GC-MS to track the formation of the desired product and the hydrodeboronated byproduct.
-
-
Work-up and Analysis:
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Analyze the purified product and the crude mixture by ¹H NMR and HPLC to determine the yield and the extent of protodeboronation.
-
Visualizations
Caption: Competing pathways in Suzuki-Miyaura coupling.
Caption: Troubleshooting workflow for protodeboronation.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Bulky ligands promote palladium-catalyzed protodeboronation - American Chemical Society [acs.digitellinc.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Solubility of Tris(2-methylphenyl)arsane
This technical support guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for determining the solubility of Tris(2-methylphenyl)arsane in organic solvents.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: Is quantitative solubility data for this compound in common organic solvents readily available?
A1: Extensive, peer-reviewed quantitative solubility data for this compound is not widely available in public literature. General descriptions indicate that it is soluble in organic solvents and insoluble in water. Therefore, experimental determination is often necessary to obtain precise solubility values in specific solvents.
Q2: How can I perform a quick qualitative assessment of solubility?
A2: A simple qualitative test can provide a rapid indication of solubility. This involves adding a small, known amount of this compound to a specific volume of the solvent and observing if it dissolves.[1][2][3] For a consistent approach, it is recommended to use a standardized procedure.
Q3: What should I do if my compound doesn't seem to dissolve in a particular solvent?
A3: If this compound does not appear to dissolve, consider the following troubleshooting steps:
-
Increase Agitation: Ensure the mixture is being vigorously stirred or agitated to enhance the dissolution rate.
-
Increase Temperature: Gently warming the solvent can increase the solubility of many compounds. Be cautious, as this can also lead to the formation of a supersaturated solution upon cooling.
-
Particle Size: Grinding the solid to a fine powder increases the surface area, which can speed up the rate of dissolution.
-
Time: Allow sufficient time for equilibrium to be reached. Some compounds dissolve slowly. It may take several hours to reach saturation.[4]
Q4: My solubility measurements are not consistent. What could be the cause?
A4: Inconsistent results can stem from several factors:
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with its own unique solubility.[5][6][7] Ensure you are using the same crystalline form for all experiments. Characterization techniques like X-Ray Diffraction (XRD) or Differential Scanning Calorimetry (DSC) can identify polymorphs.[8]
-
Equilibrium Time: The time to reach saturation may not have been sufficient and could vary between experiments. It is crucial to establish the necessary equilibration time.
-
Temperature Control: Solubility is highly dependent on temperature. Maintain a constant and accurately measured temperature throughout the experiment.
-
Solvent Purity: The presence of impurities, including water, in the solvent can alter the solubility of the solute. Use high-purity, dry solvents.
Q5: this compound is an organoarsenic compound. Are there special handling precautions I should take during solubility experiments?
A5: Yes, organoarsine compounds can be sensitive to air and moisture.[9][10][11] It is advisable to handle this compound under an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidation or degradation, which could affect solubility measurements.[9][12] This can be achieved using a glovebox or Schlenk line techniques.[9][13]
Q6: What is the difference between kinetic and thermodynamic solubility, and which one should I be measuring?
A6:
-
Kinetic solubility is often measured in high-throughput screening and reflects the concentration of a compound that dissolves in a given time under specific, non-equilibrium conditions. It can be influenced by the dissolution rate.
-
Thermodynamic solubility is the concentration of a solute in a saturated solution when it is in equilibrium with the solid phase at a specific temperature and pressure.[14] For fundamental characterization and to ensure reproducibility, determining the thermodynamic solubility is recommended. The shake-flask method is a common technique for this.[14]
Data Presentation
| Solvent Class | Expected Solubility | Rationale |
| Non-polar Aprotic | Soluble | Solvents like hexane and toluene are likely to dissolve this non-polar compound ("like dissolves like"). |
| (e.g., Hexane, Toluene) | ||
| Polar Aprotic | Soluble | Solvents such as acetone, ethyl acetate, THF, and dichloromethane are generally good solvents for a wide range of organic compounds. |
| (e.g., Acetone, THF) | ||
| Polar Protic | Sparingly Soluble to Soluble | Alcohols like methanol and ethanol may dissolve the compound.[15] |
| (e.g., Methanol, Ethanol) | ||
| Aqueous | Insoluble | As a non-polar organic molecule, it is expected to have very low solubility in water. |
| (e.g., Water) |
Experimental Protocols
Protocol 1: Qualitative Solubility Determination
This method provides a rapid assessment of solubility in various solvents.
Materials:
-
This compound
-
A selection of organic solvents (e.g., hexane, toluene, acetone, ethanol)
-
Small test tubes or vials
-
Vortex mixer or magnetic stirrer
-
Spatula and analytical balance
Procedure:
-
Add approximately 2 mL of the chosen solvent to a clean, dry test tube.
-
Weigh approximately 10 mg of this compound and add it to the test tube.
-
Vigorously agitate the mixture using a vortex mixer or by stirring for 1-2 minutes.
-
Visually inspect the solution against a contrasting background.
-
Record the observation as "soluble" (no visible solid), "partially soluble" (some solid has dissolved), or "insoluble" (no apparent change in the amount of solid).[1]
Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)
This protocol determines the thermodynamic equilibrium solubility.
Materials:
-
This compound
-
High-purity organic solvent of interest
-
Scintillation vials or flasks with airtight caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Appropriate analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC)
Procedure:
-
Add an excess amount of this compound to a vial (enough to ensure that undissolved solid remains at equilibrium).
-
Accurately add a known volume or mass of the solvent to the vial.
-
Seal the vial tightly and place it in a temperature-controlled shaker.
-
Agitate the mixture at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the vial to stand undisturbed for a sufficient time for the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.
-
Dilute the filtered solution as necessary with the same solvent.
-
Analyze the concentration of this compound in the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis spectroscopy or HPLC).[16][17][18]
-
Calculate the solubility based on the measured concentration and any dilution factors. Express the result in units such as mg/mL or mol/L.
Visualizations
Caption: Logical workflow for solubility assessment.
Caption: Experimental workflow for quantitative solubility determination.
References
- 1. studylib.net [studylib.net]
- 2. csub.edu [csub.edu]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. quora.com [quora.com]
- 5. researchgate.net [researchgate.net]
- 6. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. molan.wdfiles.com [molan.wdfiles.com]
- 10. neilsonlab.colostate.edu [neilsonlab.colostate.edu]
- 11. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 12. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. youtube.com [youtube.com]
- 15. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 16. Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions [scirp.org]
- 17. scirp.org [scirp.org]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Heck Coupling Reactions with Sterically Demanding Substrates
Welcome to our dedicated technical support center for the Heck coupling reaction, with a special focus on sterically demanding substrates. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the challenges of this powerful C-C bond-forming reaction. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Troubleshooting Guide
Issue 1: Low to no conversion of starting materials.
When dealing with sterically hindered substrates, observing low or no product formation is a common challenge.[1][2] This can stem from a variety of factors, including catalyst deactivation, insufficient reactivity of the substrates, or suboptimal reaction conditions.
Possible Causes and Solutions:
| Potential Cause | Suggested Solution | Rationale |
| Insufficient Catalyst Activity | 1. Switch to a more active catalyst system: Consider using palladacycles or palladium nanoparticles, which have shown high activity.[3][4] 2. Increase catalyst loading: For initial screening of difficult reactions, a higher catalyst loading (e.g., >5 mol%) may be necessary to initiate the reaction.[2] 3. Use a Pd(0) source directly: Instead of relying on the in situ reduction of a Pd(II) precursor like Pd(OAc)₂, using a Pd(0) source such as Pd(PPh₃)₄ can sometimes be more effective.[5] | Sterically demanding substrates often require a more reactive catalyst to overcome the higher activation energy of the oxidative addition and subsequent steps. |
| Inappropriate Ligand | 1. Employ bulky, electron-rich monophosphine ligands: Ligands such as P(tBu)₃, PCy₃, and bulky biphenyldialkylphosphines can promote the reaction.[3] 2. Consider N-Heterocyclic Carbene (NHC) ligands: These have proven effective for challenging substrates.[6] 3. Experiment with bidentate phosphine ligands: While monodentate ligands are often preferred for sterically hindered substrates, bidentate ligands can sometimes offer unique reactivity.[5] | The ligand plays a critical role in stabilizing the palladium center and influencing the rates of oxidative addition and reductive elimination. Bulky ligands can promote the formation of the active monoligated palladium species.[1] |
| Suboptimal Base | 1. Screen a variety of bases: The choice of base is critical. Both organic (e.g., triethylamine, DIPEA) and inorganic (e.g., K₂CO₃, Cs₂CO₃) bases should be screened.[7][8] 2. Use a hindered amine base: For some systems, a hindered amine can be beneficial.[4] | The base is required to neutralize the acid generated during the reaction and regenerate the Pd(0) catalyst.[7] Its strength and steric properties can significantly influence the reaction outcome. |
| Incorrect Solvent | 1. Test different polar aprotic solvents: DMF and NMP are common choices, but others like dioxane or acetonitrile should be considered.[2][3] 2. Ensure the solvent is anhydrous: Water can interfere with the reaction, particularly with certain catalysts and substrates. | The solvent can affect the solubility of the reactants and the stability and activity of the catalyst. |
| Low Substrate Reactivity | 1. Consider a halogen exchange: If using an aryl chloride, converting it to the more reactive aryl bromide or iodide via a Finkelstein reaction can be beneficial.[2] 2. Introduce a directing group: For hindered olefins, installing a pendant carboxylic acid can direct the arylation and enhance reactivity.[1][9] | Aryl halides react in the order I > Br > OTf >> Cl. Increasing the reactivity of the electrophile can significantly improve conversion. Directing groups can overcome the inherent low reactivity of polysubstituted alkenes.[1] |
Experimental Workflow for Troubleshooting Low Conversion
Caption: Troubleshooting workflow for low conversion in Heck coupling.
Issue 2: Formation of significant side products.
The appearance of undesired products, such as those from a reductive Heck reaction or olefin isomerization, can complicate purification and reduce the yield of the desired product.[3][5]
Possible Causes and Solutions:
| Side Product | Potential Cause | Suggested Solution |
| Reductive Heck Product | The alkylpalladium(II) intermediate is intercepted by a hydride source before β-hydride elimination can occur.[10] | 1. Choose a non-reducing solvent and base combination. 2. Ensure anhydrous conditions. |
| Olefin Isomerization | The palladium-hydride species formed after β-hydride elimination can re-add to the product olefin, leading to isomerization.[5] | 1. Use a stoichiometric amount of a silver salt (e.g., Ag₂CO₃) or Tl(OAc) to act as a hydride scavenger. 2. Employ ligands that favor rapid reductive elimination of the palladium hydride. |
| Homocoupling of Aryl Halide | This can occur at high temperatures or with highly reactive catalyst systems. | 1. Lower the reaction temperature. 2. Decrease the catalyst loading. |
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose catalyst for Heck coupling with sterically hindered substrates?
A1: There is no single "best" catalyst, as the optimal choice is highly substrate-dependent. However, systems based on palladium(II) acetate with bulky, electron-rich phosphine ligands are a common and effective starting point.[3][5] For particularly challenging substrates, pre-formed palladacycles, especially those with N-heterocyclic carbene (NHC) ligands, have shown excellent performance.[6]
Q2: How do I choose the right ligand for my sterically demanding reaction?
A2: The choice of ligand is crucial. For sterically hindered substrates, bulky and electron-donating monodentate phosphine ligands are often preferred.[1] These ligands promote the formation of a coordinatively unsaturated 14-electron Pd(0) species, which is highly active in the oxidative addition step. Examples include tri(tert-butyl)phosphine (P(tBu)₃) and tricyclohexylphosphine (PCy₃). The superiority of very bulky ligands like TrixiePhos for hindered olefins suggests that ligand dissociation may occur before alkene coordination.[1]
Q3: Can I use aryl chlorides for Heck reactions with hindered olefins?
A3: Aryl chlorides are less reactive than aryl bromides and iodides due to the stronger C-Cl bond.[3] While challenging, their use is possible with highly active catalyst systems, often employing bulky, electron-rich phosphine or NHC ligands at elevated temperatures.[3] If reactivity is an issue, converting the aryl chloride to an aryl bromide or iodide may be a more practical approach.[2]
Q4: What role does the base play, and which one should I choose?
A4: The base is essential for regenerating the active Pd(0) catalyst at the end of the catalytic cycle.[7] The choice of base can significantly impact the reaction rate and outcome.[8] A screening of both organic bases (e.g., triethylamine, diisopropylethylamine) and inorganic bases (e.g., potassium carbonate, sodium acetate) is recommended.[7] The optimal base will depend on the specific substrates and solvent used.
Q5: My reaction is not working in DMF. What other solvents should I try?
A5: While DMF is a common solvent for Heck reactions, it may not always be the best choice.[3] Other polar aprotic solvents to consider include N-methyl-2-pyrrolidone (NMP), dimethylacetamide (DMAc), and dioxane. In some cases, moving to less coordinating solvents can be beneficial as it can facilitate the coordination of the sterically hindered alkene to the palladium center.[2]
Key Experimental Protocol: Carboxylate-Directed Heck Coupling of a Hindered Alkene
This protocol is adapted from a method that utilizes a pendant carboxylate group to direct the arylation of a sterically hindered olefin.[1]
Reaction Scheme:
(Aryl-Br) + (Hindered Olefin with COOH) --[Pd Catalyst, Ligand, Base, Solvent]--> (Arylated Olefin Product)
Materials:
-
Palladium Precatalyst: Pd(OAc)₂ (Palladium(II) acetate)
-
Ligand: TrixiePhos
-
Aryl Halide: Aryl bromide (1.0 equiv)
-
Olefin: Hindered olefin containing a carboxylic acid (1.2 equiv)
-
Base: K₂CO₃ (Potassium carbonate) (2.5 equiv)
-
Solvent: Dioxane (0.1 M)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add Pd(OAc)₂ (0.05 equiv), TrixiePhos (0.12 equiv), and K₂CO₃ (2.5 equiv).
-
The vessel is sealed, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen).
-
Add the aryl bromide (1.0 equiv) and the hindered olefin (1.2 equiv).
-
Add anhydrous dioxane via syringe to achieve the desired concentration (0.1 M).
-
Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 100-120 °C).
-
Stir the reaction mixture vigorously for the specified time (e.g., 16-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an appropriate solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
The filtrate is concentrated in vacuo, and the crude product is purified by column chromatography.
Logical Relationship of Reaction Components
References
- 1. Intermolecular Heck Coupling with Hindered Alkenes Directed by Potassium Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. mdpi.com [mdpi.com]
- 4. books.rsc.org [books.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Palladium-Arsine Complexes in Catalysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with palladium-arsine complexes in catalytic reactions.
Frequently Asked Questions (FAQs)
Q1: What are the typical catalyst loading ranges for palladium-arsine complexes in cross-coupling reactions?
A1: Typical catalyst loadings for palladium-arsine complexes in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, can vary significantly based on the specific arsine ligand, substrates, and reaction conditions. Generally, loadings can range from as low as 0.001 mol% to as high as 5 mol%. For highly active catalysts and optimized reaction conditions, lower loadings in the range of 0.01 to 1 mol% are often employed.[1][2] It is crucial to optimize the catalyst loading for each specific application to balance reaction efficiency, cost, and potential for side reactions.
Q2: How does catalyst loading affect the turnover number (TON) and turnover frequency (TOF)?
A2: Catalyst loading has a direct impact on both the turnover number (TON) and turnover frequency (TOF). TON, which represents the number of moles of substrate converted per mole of catalyst, generally increases as the catalyst loading is decreased, assuming the reaction goes to completion. TOF, the measure of catalyst activity per unit of time, can also be influenced by catalyst loading, though the relationship is often more complex and can be affected by factors such as catalyst stability and reaction kinetics.[3][4]
Q3: What are the common signs of catalyst deactivation with palladium-arsine complexes?
A3: Common signs of catalyst deactivation include a decrease in reaction rate, incomplete conversion of starting materials, and the formation of palladium black (elemental palladium precipitate).[5][6][7] In some cases, a change in the color of the reaction mixture may also indicate catalyst decomposition. Monitoring the reaction progress by techniques such as TLC, GC, or LC-MS can help in the early detection of catalyst deactivation.
Q4: Can arsine ligands themselves contribute to catalyst deactivation?
A4: While arsine ligands are generally employed to stabilize the palladium catalyst, under certain conditions, they can also be involved in deactivation pathways. For instance, bulky triarylarsines can be effective ligands in some reactions, but their dissociation from the palladium center can lead to catalyst agglomeration and deactivation. The electronic properties of the arsine ligand also play a crucial role in catalyst stability.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Suboptimal Catalyst Loading | The catalyst loading may be too low for the reaction to proceed at a reasonable rate, or too high, leading to side reactions or catalyst aggregation. Systematically screen a range of catalyst loadings (e.g., 0.1, 0.5, 1, 2, and 5 mol%) to find the optimal concentration. |
| Catalyst Deactivation | The palladium-arsine complex may be unstable under the reaction conditions. Consider using a different arsine ligand that offers better stability. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst.[5][6] |
| Improper Ligand-to-Metal Ratio | The ratio of the arsine ligand to the palladium precursor can be critical. An excess of ligand can sometimes inhibit the reaction, while an insufficient amount may not adequately stabilize the catalyst. Experiment with different ligand-to-metal ratios (e.g., 1:1, 2:1, 4:1). |
| Poor Substrate Quality | Impurities in the substrates or solvents can poison the catalyst. Ensure all reagents and solvents are of high purity and are properly dried and degassed. |
| Incorrect Base or Solvent | The choice of base and solvent is crucial for the efficiency of cross-coupling reactions. Screen a variety of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., toluene, dioxane, DMF) to identify the optimal combination for your specific substrates. |
Issue 2: Formation of Palladium Black
| Possible Cause | Troubleshooting Steps |
| Catalyst Instability | The formation of palladium black indicates the reduction of the active Pd(0) or Pd(II) species to elemental palladium, which is catalytically inactive. This can be caused by high temperatures or the presence of reducing agents. |
| High Catalyst Loading | At high concentrations, palladium complexes are more prone to aggregation and decomposition.[2] Try reducing the catalyst loading. |
| Ligand Dissociation | The arsine ligand may be dissociating from the palladium center, leading to the formation of unstable, ligandless palladium species that readily precipitate. Consider using a chelating arsine ligand or a ligand with stronger binding affinity. |
| Thermal Degradation | The reaction temperature may be too high, causing the catalyst to decompose.[8] Attempt the reaction at a lower temperature, even if it requires a longer reaction time. |
Quantitative Data
Table 1: Effect of Palladium Loading on Suzuki-Miyaura Coupling Yield
The following table summarizes the general trend observed for the effect of catalyst loading on the yield of a typical Suzuki-Miyaura reaction. Note that specific values can vary significantly depending on the exact palladium-arsine complex, substrates, and reaction conditions.
| Catalyst Loading (mol%) | Typical Yield (%) | Turnover Number (TON) | Notes |
| 0.1 | >95 | ~950 | Optimal for highly active catalysts and reactive substrates. |
| 0.5 | >95 | ~190 | A common starting point for optimization. |
| 1.0 | 85-95 | 85-95 | May be necessary for less reactive substrates. |
| 2.0 | 70-90 | 35-45 | Higher loadings may lead to decreased yield due to side reactions.[2] |
| 5.0 | <70 | <14 | Often indicates catalyst inhibition or deactivation at high concentrations. |
Table 2: Comparison of Catalyst Performance in a Heck Reaction
This table provides a comparative overview of how different catalyst loadings can affect key performance indicators in a Heck reaction.
| Catalyst System | Loading (mol%) | Time (h) | Conversion (%) | TON | TOF (h⁻¹) |
| Pd(OAc)₂/AsPh₃ | 0.1 | 12 | 98 | 980 | 81.7 |
| Pd(OAc)₂/AsPh₃ | 1.0 | 4 | 95 | 95 | 23.8 |
| Pd₂(dba)₃/dppf | 0.5 | 6 | 99 | 198 | 33.0 |
Experimental Protocols
General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction with Catalyst Loading Optimization
This protocol outlines a general method for performing a Suzuki-Miyaura cross-coupling reaction and optimizing the catalyst loading of a palladium-arsine complex.
Materials:
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Arsine ligand (e.g., triphenylarsine)
-
Aryl halide
-
Arylboronic acid
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
Catalyst Preparation (in situ): In a flame-dried Schlenk flask under an inert atmosphere, dissolve the palladium precursor and the arsine ligand in the chosen solvent. The molar ratio of palladium to arsine ligand should be optimized (typically 1:1 to 1:4).
-
Reaction Setup: To the catalyst solution, add the aryl halide, arylboronic acid, and the base. The reaction is typically run with a slight excess of the boronic acid (1.1-1.5 equivalents) and 2-3 equivalents of the base.
-
Catalyst Loading Screening: Prepare a series of reactions with varying catalyst loadings (e.g., 0.1, 0.5, 1.0, 2.0 mol% of the palladium precursor relative to the limiting reagent, usually the aryl halide).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC or GC.
-
Work-up and Analysis: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
Optimization: Analyze the yield and purity of the product for each catalyst loading to determine the optimal concentration. Further optimization of reaction time and temperature may be necessary.
Visualizations
Caption: Experimental workflow for optimizing catalyst loading.
Caption: Troubleshooting logic for low product yield.
References
- 1. DSpace [repository.kaust.edu.sa]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and characterization of supported stabilized palladium nanoparticles for selective hydrogenation in water at low temperature - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Base Sensitivity in Cross-Coupling Reactions with Arsine Ligands
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing arsine ligands in cross-coupling reactions. The following sections address common issues related to base selection and sensitivity, offering practical advice and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a base in palladium-catalyzed cross-coupling reactions?
A1: The base plays several crucial roles in the catalytic cycle. Its primary functions are to facilitate the transmetalation step by activating the organoboron reagent (in Suzuki-Miyaura coupling) or to deprotonate the amine nucleophile (in Buchwald-Hartwig amination), making it more reactive towards the palladium center. The choice of base can significantly influence reaction rate, yield, and selectivity.
Q2: Why is there specific concern about "base sensitivity" when using arsine ligands?
A2: While arsine ligands are often more resistant to oxidation than their phosphine counterparts, certain strong bases can lead to ligand degradation or catalyst deactivation through various pathways.[1] The choice of base is critical and must be carefully optimized to ensure the stability of the Pd-arsine complex and maintain catalytic activity throughout the reaction.
Q3: What are the most common classes of bases used in these reactions?
A3: The most common bases fall into three main categories:
-
Carbonates: Such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃). These are generally considered milder bases.
-
Phosphates: Most notably potassium phosphate (K₃PO₄), which is a versatile and frequently used base for a wide range of cross-coupling reactions.[2]
-
Alkoxides: Such as sodium tert-butoxide (NaOtBu) and potassium tert-butoxide (KOtBu). These are very strong, non-nucleophilic bases often required for less reactive substrates but can pose stability challenges with certain ligands and functional groups.[3]
Q4: Are organic bases a viable option?
A4: Yes, organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used, particularly when substrate functional groups are sensitive to strong inorganic bases. However, their efficacy is highly context-dependent and may be lower for certain transformations.[3]
Q5: How does solvent choice impact the effectiveness of a base?
A5: The solubility and reactivity of the base are highly dependent on the solvent system. For many inorganic bases like K₃PO₄, the presence of water as a co-solvent is critical for dissolution and effective reactivity. In non-polar aprotic solvents like toluene or dioxane, the base's effectiveness can be limited by its poor solubility.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Low or No Product Yield | 1. Incorrect Base Strength: The base may be too weak to facilitate the catalytic cycle or too strong, causing substrate/ligand degradation. 2. Poor Base Solubility: The inorganic base is not sufficiently dissolved in the reaction solvent. 3. Catalyst Deactivation: The base may be promoting the degradation of the arsine ligand or the formation of inactive palladium species. | 1. Screen a range of bases: Test a weaker base (e.g., K₂CO₃), a standard base (e.g., K₃PO₄), and a stronger base (e.g., NaOtBu) in small-scale reactions. 2. Modify the solvent system: For inorganic bases, add a small amount of degassed water (e.g., dioxane/H₂O 4:1) to improve solubility. 3. Use a milder base: If ligand degradation is suspected, switch from an alkoxide to a phosphate or carbonate base. Arsine ligands generally show good stability, but harsh conditions can be detrimental.[1] |
| Reaction Stalls or is Sluggish | 1. Insufficient Base Strength: The chosen base may not be strong enough for a challenging substrate (e.g., an electron-rich aryl chloride). 2. Incomplete Deprotonation: In amination reactions, the base may not be effectively deprotonating the amine nucleophile. | 1. Switch to a stronger base: If using K₂CO₃, try K₃PO₄ or Cs₂CO₃. If those fail, a stronger alkoxide base may be necessary. 2. Increase Base Equivalents: Use a higher stoichiometry of the base (e.g., from 1.5 to 2.0 or 2.5 equivalents). |
| Formation of Side Products (e.g., Homocoupling) | 1. Base-Promoted Side Reactions: The base may be promoting unwanted reactions of the starting materials. 2. Presence of Oxygen: Oxygen can lead to oxidative homocoupling of boronic acids in Suzuki reactions. | 1. Use a weaker or bulkier base: This can sometimes suppress side reactions. 2. Ensure rigorous degassing: Thoroughly degas all solvents and reagents and maintain a strict inert (Nitrogen or Argon) atmosphere throughout the reaction. |
| Ligand Degradation | 1. Attack by Strong Base: Very strong bases like alkoxides can potentially degrade sensitive functional groups on the arsine ligand. 2. Oxidation: Although less susceptible than phosphines, arsines can still be oxidized, especially if the reaction is not properly degassed. | 1. Switch to a milder base: Move from NaOtBu to K₃PO₄ or Cs₂CO₃. 2. Confirm Inert Atmosphere: Ensure all reaction components are handled under strictly anaerobic and anhydrous conditions. Studies have shown arsine ligands have superior stability against oxidation compared to phosphine ligands under catalytic conditions.[1] |
Data Presentation: Base Screening in Cross-Coupling
While direct quantitative comparisons for arsine-ligated systems are not broadly published, the following table illustrates a typical base screening process for a Suzuki-Miyaura reaction. The principles shown are directly applicable when optimizing a reaction with an arsine ligand. The goal is to identify a base that provides the highest yield of the desired product while minimizing side reactions.
Table 1: Representative Base Screen for a Model Suzuki-Miyaura Reaction (Reaction: 4-Chlorotoluene with Phenylboronic Acid)
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | K₂CO₃ | Dioxane/H₂O | 100 | 45 |
| 2 | Cs₂CO₃ | Dioxane | 100 | 78 |
| 3 | K₃PO₄ | Dioxane/H₂O | 100 | 92 |
| 4 | KOtBu | Toluene | 100 | 65 |
| 5 | NaOtBu | Toluene | 100 | 68 |
| 6 | DBU | Dioxane | 100 | 30 |
Note: This data is illustrative for a phosphine-ligated system to demonstrate the screening process. For arsine-ligated systems, K₃PO₄ and Cs₂CO₃ are often excellent starting points for optimization.[2]
Experimental Protocols
Protocol 1: General Procedure for Base Screening in a Suzuki-Miyaura Coupling with a Biarylarsine Ligand
This protocol is adapted from methodologies used for the synthesis of biarylarsine ligands and their subsequent use in cross-coupling reactions.
-
Reagent Preparation:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), arylboronic acid (1.5 equiv.), and the selected base (2.0 equiv.).
-
Add the Palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-2 mol%) and the arsine ligand (e.g., a bulky biarylarsine, 2-4 mol%).
-
-
Reaction Setup:
-
Seal the vial with a septum.
-
Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent (e.g., Dioxane/H₂O in a 4:1 ratio) via syringe.
-
-
Reaction Execution:
-
Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 100-150 °C).
-
Stir the reaction mixture for the specified time (e.g., 12-24 hours).
-
-
Analysis:
-
After cooling to room temperature, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter through a short plug of celite.
-
Analyze the crude mixture by GC or LC-MS to determine the conversion and yield relative to an internal standard.
-
Run parallel reactions, each with a different base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) to identify the optimal conditions.
-
Visualizations
Troubleshooting Workflow for Base Selection
The following diagram outlines a logical workflow for selecting and troubleshooting the base in a cross-coupling reaction involving an arsine ligand.
Caption: A workflow for troubleshooting base selection in cross-coupling reactions.
Catalytic Cycle Highlighting the Role of the Base
This diagram shows a generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction, indicating the critical step where the base is involved.
Caption: Generalized catalytic cycle for Suzuki coupling showing the base's role.
References
Temperature optimization for catalysis with Tris(2-methylphenyl)arsane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Tris(2-methylphenyl)arsane as a ligand in catalytic reactions. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the typical applications of this compound in catalysis?
This compound, a bulky, electron-rich arsine ligand, is primarily used in palladium-catalyzed cross-coupling reactions. Its properties make it analogous to popular bulky phosphine ligands (e.g., Buchwald ligands) and it can be particularly effective in reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. Arsine ligands can sometimes offer advantages over phosphine ligands in terms of reactivity and selectivity for specific substrates.[1][2]
Q2: How do arsine ligands like this compound compare to their phosphine analogs?
Arsine ligands possess distinct steric and electronic properties compared to their phosphine counterparts. The arsenic-palladium bond is typically longer than the phosphorus-palladium bond, creating a more open steric environment around the metal center.[3] Additionally, arsines are generally weaker σ-donors than phosphines.[3] These differences can influence the rates of key catalytic steps like oxidative addition and reductive elimination, potentially leading to improved catalytic activity for certain substrates.[1][2]
Q3: What is the general starting point for temperature optimization in a cross-coupling reaction using this compound?
For many palladium-catalyzed cross-coupling reactions, a good starting temperature for optimization is between 80-100°C.[4] However, the optimal temperature is highly dependent on the specific substrates, solvent, and base used. It is recommended to perform initial small-scale screening reactions at a range of temperatures (e.g., room temperature, 60°C, 80°C, 100°C, 120°C) to identify the most promising conditions.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Q: My reaction is showing low or no conversion to the desired product. What are the potential temperature-related causes and how can I troubleshoot this?
A: Low or no product yield can stem from several factors, many of which are influenced by temperature.
Potential Causes & Troubleshooting Steps:
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Insufficient Temperature: The reaction may have a significant activation energy barrier that is not being overcome at the current temperature.
-
Solution: Incrementally increase the reaction temperature in 10-20°C intervals. Monitor the reaction at each step to check for product formation and the appearance of byproducts. Be aware that higher temperatures can also lead to catalyst decomposition.
-
-
Catalyst Deactivation: The palladium catalyst may be deactivating over the course of the reaction. High temperatures can accelerate deactivation pathways.
-
Solution: If higher temperatures do not improve the yield or lead to a stall in the reaction, consider running the reaction at a lower temperature for a longer period. Also, ensure that the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) as oxygen can contribute to catalyst degradation, especially at elevated temperatures.
-
-
Ligand Degradation: Organoarsine ligands can be susceptible to thermal degradation.
-
Poor Solubility: The starting materials or catalytic species may not be sufficiently soluble at the current reaction temperature.
-
Solution: Consider a solvent in which all components are more soluble at a given temperature. A temperature increase can also improve solubility.
-
Issue 2: Formation of Significant Byproducts
Q: My reaction is producing the desired product, but also a significant amount of byproducts. How can temperature be adjusted to improve selectivity?
A: The formation of byproducts is often a kinetic or thermodynamic issue that can be influenced by temperature.
Potential Byproducts & Temperature-Based Solutions:
-
Homocoupling of Starting Materials: This can occur if the desired cross-coupling reaction is slow.
-
Solution: Lowering the reaction temperature can sometimes disfavor the side reactions relative to the main cross-coupling pathway. Optimizing the catalyst and ligand loading is also crucial.
-
-
Decomposition Products: At elevated temperatures, substrates or the product itself may begin to decompose.
-
Solution: If byproduct formation increases with temperature, it is a strong indication that a lower reaction temperature is required. It may be necessary to accept a longer reaction time to achieve higher purity.
-
-
Isomerization of Products: In reactions like the Heck coupling, temperature can influence the regioselectivity.
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Solution: Screen a range of temperatures to determine the optimal balance between reaction rate and desired isomer formation.
-
Data Presentation
Table 1: General Temperature Ranges for Common Cross-Coupling Reactions
| Reaction Type | Typical Temperature Range (°C) | Notes |
| Suzuki-Miyaura Coupling | Room Temperature - 120°C | The optimal temperature is highly substrate-dependent. Lower temperatures are often possible with more reactive aryl halides (iodides and bromides).[7] |
| Heck Reaction | 80°C - 140°C | Higher temperatures are often required, especially for less reactive aryl chlorides.[8] |
| Buchwald-Hartwig Amination | Room Temperature - 110°C | The choice of ligand, base, and substrate significantly impacts the required temperature.[4] |
Table 2: Effect of Temperature on a Model Suzuki-Miyaura Coupling
| Entry | Temperature (°C) | Time (h) | Conversion (%) | Notes |
| 1 | 30 | 24 | 15 | Reaction is slow at room temperature. |
| 2 | 60 | 12 | 65 | Increased conversion with moderate heat. |
| 3 | 80 | 4 | 95 | High conversion in a shorter time. |
| 4 | 100 | 2 | >98 | Reaction goes to completion quickly. |
| 5 | 120 | 2 | >98 | Increased byproduct formation observed. |
| (Data is illustrative and based on general trends observed in palladium-catalyzed reactions.)[7] |
Experimental Protocols
Protocol 1: General Procedure for Temperature Screening in a Suzuki-Miyaura Coupling
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Reaction Setup: To a series of oven-dried reaction vials equipped with stir bars, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol).
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Catalyst Preparation: In a separate glovebox, prepare a stock solution of the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol) and this compound (0.04 mmol) in the reaction solvent (e.g., 1,4-dioxane).
-
Reaction Initiation: Add the catalyst solution to each reaction vial, ensuring an inert atmosphere is maintained.
-
Temperature Screening: Place each vial in a pre-heated reaction block at the desired temperatures (e.g., 40°C, 60°C, 80°C, 100°C).
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Monitoring: Monitor the progress of each reaction by taking aliquots at regular intervals (e.g., 1h, 4h, 12h, 24h) and analyzing them by a suitable method (e.g., GC-MS, LC-MS, or ¹H NMR).
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Analysis: Compare the conversion, yield, and byproduct profile at each temperature to determine the optimal conditions.
Visualizations
Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting workflow for low reaction yield with temperature optimization.
References
- 1. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Ligandless, Anionic, Arylpalladium Halide Intermediates in the Heck Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Triarylarsine Ligands - Air and Moisture Sensitivity
This technical support center provides guidance for researchers, scientists, and drug development professionals on the handling, stability, and potential issues related to the air and moisture sensitivity of triarylarsine ligands.
Frequently Asked Questions (FAQs)
Q1: How sensitive are triarylarsine ligands to air and moisture?
Triarylarsine ligands exhibit sensitivity to atmospheric oxygen, leading to oxidation. The primary degradation product is the corresponding triarylarsine oxide. While generally more stable than their trialkylarsine counterparts, prolonged exposure to air can lead to a significant decrease in the purity of the ligand, which can negatively impact catalytic reactions and other applications. The rate of oxidation can be influenced by factors such as the specific aryl substituents, the solvent, and the presence of light.
Some studies on related organoarsenic compounds, like arsine and methylarsines, have shown half-lives of approximately 8 hours under daytime conditions, indicating susceptibility to atmospheric degradation[1][2]. While not directly comparable, this suggests that the arsenic center in organoarsenic compounds is prone to oxidation.
Q2: What is the primary degradation product of a triarylarsine ligand?
The primary degradation product upon exposure to air is the corresponding triarylarsine oxide. For example, triphenylarsine is oxidized to triphenylarsine oxide. This transformation involves the formation of an arsenic-oxygen double bond.
Q3: How can the degradation of triarylarsine ligands affect my experiments?
The presence of triarylarsine oxide impurities can have several detrimental effects on chemical reactions:
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Catalyst Poisoning: Triarylarsine oxides can act as catalyst poisons in various transition metal-catalyzed reactions.[3] They can coordinate to the metal center, blocking active sites and preventing the desired catalytic cycle from proceeding efficiently.
-
Altered Reaction Kinetics: The presence of the oxide can alter the electronic and steric environment of the catalytic system, leading to changes in reaction rates and selectivity.
Q4: How can I detect the presence of triarylarsine oxide in my ligand sample?
The most common and effective method for detecting the presence of triarylarsine oxide is through Nuclear Magnetic Resonance (NMR) spectroscopy. While this document does not provide specific NMR data for triarylarsines, the principles for detecting impurities are general. A reference NMR spectrum of the pure triarylarsine ligand should be compared to the spectrum of the sample . The appearance of new signals or changes in the integration of existing signals can indicate the presence of impurities like the corresponding oxide. Resources are available that list the NMR chemical shifts of common laboratory impurities, which can be a useful reference.[4][5]
Troubleshooting Guides
Issue 1: My catalytic reaction is sluggish or fails to proceed to completion.
| Possible Cause | Troubleshooting Step |
| Degraded Triarylarsine Ligand: The ligand may have been oxidized to triarylarsine oxide, which is acting as a catalyst poison. | 1. Assess Ligand Purity: Analyze a sample of the ligand using NMR spectroscopy to check for the presence of the corresponding oxide. 2. Use Fresh Ligand: If degradation is suspected, use a fresh batch of the triarylarsine ligand that has been properly stored under an inert atmosphere. 3. Purify the Ligand: If a fresh batch is unavailable, consider purifying the existing ligand stock to remove the oxide. |
| Improper Reaction Setup: The reaction may have been exposed to air or moisture during setup. | 1. Review Inert Atmosphere Techniques: Ensure that all glassware was properly dried and that the reaction was assembled and maintained under a positive pressure of a high-purity inert gas (e.g., argon or nitrogen). 2. Check Solvent and Reagent Purity: Ensure all solvents and other reagents are anhydrous and deoxygenated. |
Issue 2: I am observing inconsistent results between different batches of the same reaction.
| Possible Cause | Troubleshooting Step |
| Variable Ligand Quality: The purity of the triarylarsine ligand may vary between batches due to different levels of oxidation. | 1. Standardize Ligand Handling: Implement a strict protocol for handling and storing the triarylarsine ligand to ensure consistency. 2. Characterize Each Batch: Before use, analyze a sample from each new bottle or batch of ligand by NMR to confirm its purity. |
| Subtle Differences in Experimental Conditions: Minor variations in reaction setup or reagent handling could be contributing to the inconsistencies. | 1. Document Procedures Thoroughly: Maintain a detailed laboratory notebook, recording every step of the experimental procedure. 2. Control for Variables: When troubleshooting, change only one variable at a time to isolate the source of the inconsistency. |
Experimental Protocols
Protocol 1: General Procedure for Handling and Storing Air-Sensitive Triarylarsine Ligands
This protocol outlines the best practices for handling and storing triarylarsine ligands to minimize oxidation and hydrolysis.
Materials:
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Triarylarsine ligand
-
Schlenk flask or glovebox
-
High-purity inert gas (argon or nitrogen)
-
Anhydrous, deoxygenated solvents
-
Properly dried glassware
Procedure:
-
Storage: Store triarylarsine ligands in a sealed container under a positive pressure of inert gas. For long-term storage, a glovebox with a low-oxygen and low-moisture atmosphere is ideal. If a glovebox is not available, store the ligand in a Schlenk flask inside a desiccator filled with a suitable drying agent.
-
Dispensing: All manipulations of the solid ligand should be performed under a counterflow of inert gas or inside a glovebox.
-
Solution Preparation: Prepare solutions of triarylarsine ligands using anhydrous, deoxygenated solvents. Solvents should be freshly distilled or passed through a solvent purification system.
Protocol 2: Synthesis of Triphenylarsine Oxide
This protocol describes a common method for the synthesis of triphenylarsine oxide, the primary degradation product of triphenylarsine.[6] This can be useful for generating a standard for analytical comparisons.
Materials:
-
Triphenylarsine
-
Hydrogen peroxide (30% solution)
-
Acetone
-
Round-bottom flask
-
Stir bar
-
Ice bath
Procedure:
-
Dissolve triphenylarsine in acetone in a round-bottom flask equipped with a stir bar.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of 30% hydrogen peroxide to the cooled, stirring solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Remove the solvent under reduced pressure.
-
The resulting solid is triphenylarsine oxide, which can be further purified by recrystallization.
Visualizations
References
Technical Support Center: Inert Atmosphere Techniques for Handling Organoarsenic Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with air- and moisture-sensitive organoarsenic compounds.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling of organoarsenic compounds using inert atmosphere techniques such as gloveboxes and Schlenk lines.
Glovebox Troubleshooting
| Problem | Possible Cause | Solution |
| Rising Oxygen Levels (>10 ppm) | 1. Leak in the glovebox seals or gloves.[1] 2. Contaminated inert gas supply. 3. Permeation of oxygen through the gloves.[2] 4. Introduction of non-degassed solvents or reagents. | 1. Perform a leak test on the main chamber, antechamber, and gloves. Check for visible damage to O-rings and gloves.[1] 2. Verify the purity of the inert gas cylinder and check for leaks in the gas line. 3. Purge the glovebox for an extended period. For highly sensitive compounds, consider using thicker gloves or double-gloving. 4. Ensure all solvents and reagents are properly degassed before introducing them into the glovebox. |
| Rising Moisture Levels (>10 ppm) | 1. Leak in the glovebox system. 2. Introduction of wet glassware or equipment.[3] 3. Inefficient catalyst in the purifier system. | 1. Perform a leak test. 2. Ensure all glassware and equipment are oven-dried for several hours and cooled under vacuum or in the antechamber before being brought into the glovebox.[3][4] 3. Regenerate or replace the catalyst in the gas purification system according to the manufacturer's instructions. |
| Solvent Contamination | 1. Improper storage of volatile solvents. 2. Spills inside the glovebox. | 1. Keep all solvent bottles tightly capped when not in use.[2] 2. Clean up spills immediately with appropriate absorbent material and remove the waste from the glovebox. Purge the glovebox to remove solvent vapors. |
| Positive Pressure Fluctuation | 1. Malfunctioning pressure controller. 2. Rapid movement of gloves in and out of the box. | 1. Check the pressure controller settings and consult the manufacturer's manual for calibration. 2. Move hands in and out of the gloves slowly and deliberately to minimize pressure changes. |
Schlenk Line Troubleshooting
| Problem | Possible Cause | Solution |
| Reaction Failure (e.g., decomposition of reagents) | 1. Leak in the Schlenk line or glassware. 2. Incomplete removal of air and moisture from the system.[5] 3. Impure inert gas. | 1. Check all glass joints, stopcocks, and tubing for leaks using a high-vacuum leak detector or by observing the stability of the vacuum. 2. Ensure the "vacuum/refill" cycle is performed at least three times on all glassware before starting the reaction.[5] 3. Use an oxygen and moisture trap on the inert gas line. |
| Difficulty in Achieving a Good Vacuum | 1. Leak in the system.[5] 2. Poorly greased joints. 3. Inefficient vacuum pump. | 1. Systematically check each connection for leaks. 2. Ensure all ground glass joints are properly greased with a suitable vacuum grease. 3. Check the oil level and quality in the vacuum pump. Change the oil if it is cloudy or discolored. |
| Solvent "Bumping" During Removal Under Vacuum | 1. Applying vacuum too quickly. 2. Lack of a stir bar or boiling chips. | 1. Apply the vacuum gradually. 2. Add a magnetic stir bar or boiling chips to the flask before applying vacuum to ensure smooth boiling. |
| Backflow of Bubbler Liquid into the Reaction | 1. Sudden drop in temperature in the reaction flask. 2. Negative pressure in the Schlenk line. | 1. Allow the reaction flask to cool to room temperature before opening it to the inert gas line. 2. Ensure a slight positive pressure of inert gas is always maintained. Use a bubbler with a design that prevents backflow. |
Frequently Asked Questions (FAQs)
Q1: Why is an inert atmosphere crucial for handling organoarsenic compounds?
A1: Many organoarsenic compounds are sensitive to oxygen and moisture.[6] Exposure to air can lead to oxidation, hydrolysis, and decomposition, which can alter the compound's structure, reactivity, and toxicity.[6] An inert atmosphere, typically nitrogen or argon, displaces oxygen and moisture, preventing these unwanted reactions and ensuring the integrity of the compound.
Q2: What is the difference between using a glovebox and a Schlenk line?
A2: A glovebox is a sealed container that provides a large, controlled inert atmosphere for handling air-sensitive compounds.[3] It is ideal for complex manipulations, weighing solids, and preparing samples. A Schlenk line is a dual-manifold apparatus that allows for the manipulation of air-sensitive compounds in glassware under a vacuum or a flow of inert gas.[5] It is well-suited for conducting reactions, filtrations, and transfers of liquids and solutions.
Q3: How do I choose between nitrogen and argon as the inert gas?
A3: Nitrogen is the more common and less expensive choice. However, some organometallic compounds, particularly those involving lithium, can react with nitrogen at room temperature.[7] Argon is heavier than air and less reactive than nitrogen, making it a better choice for highly sensitive reactions or when working with compounds known to react with nitrogen.
Q4: What are the typical oxygen and moisture levels required for handling organoarsenic compounds?
A4: The required purity of the inert atmosphere depends on the sensitivity of the specific organoarsenic compound. For highly sensitive materials, oxygen and moisture levels should be maintained below 1 ppm.[8] For many routine manipulations, levels below 10 ppm are generally acceptable.
| Technique | Typical Oxygen Level (ppm) | Typical Moisture Level (ppm) |
| Glovebox | < 1 - 10 | < 1 - 10 |
| Schlenk Line | < 10 - 50 | < 10 - 50 |
Q5: How should I properly dispose of organoarsenic waste?
A5: Organoarsenic compounds are toxic and must be disposed of as hazardous waste according to institutional and national regulations.[9] Never dispose of organoarsenic waste down the drain. Collect all solid and liquid waste, including contaminated solvents and cleaning materials, in clearly labeled, sealed containers for professional disposal.[9]
Experimental Protocols
Protocol 1: General Procedure for Setting up a Reaction on a Schlenk Line
-
Glassware Preparation: Ensure all glassware is thoroughly cleaned and oven-dried for at least 4 hours at >120 °C to remove adsorbed moisture.[10]
-
Assembly: Assemble the glassware hot from the oven and immediately connect it to the Schlenk line.
-
Purging the System: Evacuate the assembled glassware under high vacuum and then backfill with high-purity inert gas (nitrogen or argon). Repeat this "vacuum/refill" cycle at least three times to ensure a completely inert atmosphere.[5]
-
Solvent and Reagent Addition: Add degassed solvents and reagents to the reaction flask via a cannula or a gas-tight syringe under a positive pressure of inert gas.
-
Running the Reaction: Maintain a slight positive pressure of inert gas throughout the reaction, which can be monitored with an oil bubbler.
-
Workup: Perform all subsequent manipulations, such as quenching, extraction, and filtration, under a counterflow of inert gas.
Visualizations
Caption: Workflow for synthesizing organoarsenic compounds.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 4. chem.purdue.edu [chem.purdue.edu]
- 5. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 6. Organoarsenic chemistry - Wikipedia [en.wikipedia.org]
- 7. rdmathis.com [rdmathis.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. osha.gov [osha.gov]
- 10. lsuhsc.edu [lsuhsc.edu]
Validation & Comparative
Bulky N-Heterocyclic Carbenes vs. Arsine Ligands: A Performance Showdown in Catalysis
A detailed comparison for researchers, scientists, and drug development professionals on the catalytic efficacy of bulky N-heterocyclic carbene and arsine ligands, supported by experimental data and detailed protocols.
In the realm of transition-metal catalysis, the choice of ligand is paramount to achieving high efficiency, selectivity, and broad substrate scope. Among the diverse array of available ligands, bulky N-heterocyclic carbenes (NHCs) and arsine ligands have emerged as powerful tools for stabilizing metal centers and facilitating challenging chemical transformations. This guide provides an objective comparison of the performance of these two prominent ligand classes, focusing on their application in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry.
Executive Summary
Bulky N-heterocyclic carbenes are renowned for their strong σ-donating properties and steric hindrance, which effectively stabilize catalytic species and promote challenging oxidative addition and reductive elimination steps. In contrast, arsine ligands, while also sterically tunable, exhibit unique electronic properties and can offer superior performance in specific catalytic cycles where phosphine analogs fail, often attributed to their greater steric accessibility and oxidative stability. This comparison will delve into quantitative data from key cross-coupling reactions to provide a clear performance benchmark.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling, a versatile method for forming carbon-carbon bonds, serves as an excellent platform for comparing ligand performance. Below is a summary of catalytic yields for the coupling of various aryl halides with arylboronic acids using representative bulky NHC and arsine ligands.
| Entry | Aryl Halide | Arylboronic Acid | Ligand | Catalyst System | Solvent | Base | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | Phenylboronic acid | IPr (NHC) | [Pd(IPr)(cinnamyl)Cl] | Ethanol | K₂CO₃ | 40 | 93 | [1] |
| 2 | 4-Bromoanisole | Phenylboronic acid | Tri(o-tolyl)arsine | Pd(dba)₂ / As(o-tol)₃ | Dioxane | K₃PO₄ | 80 | 95 | |
| 3 | 2-Bromobiphenyl | 2-(Trifluoromethyl)phenylboronic acid | Biphenylarsine L7 | Pd(dba)₂ / Ligand | Dioxane/H₂O | K₃PO₄ | 150 (MW) | 75 | |
| 4 | 4-Chloroanisole | Phenylboronic acid | SIPr (NHC) | [Pd(SIPr)(cinnamyl)Cl] | Ethanol | K₂CO₃ | 40 | 30 | [1] |
| 5 | 4-Chlorotoluene | Phenylboronic acid | H₂ICP (NHC) | Pd(OAc)₂ / Ligand | THF | KF/18-c-6 | 50 | 96 | [2] |
Key Observations:
-
Bulky NHC ligands such as IPr and the highly hindered H₂ICP demonstrate excellent activity in the coupling of challenging aryl chlorides at relatively low temperatures.[1][2]
-
Bulky arsine ligands, like tri(o-tolyl)arsine and functionalized biphenylarsines , show high efficacy, particularly with sterically demanding substrates and can achieve high yields, sometimes under microwave conditions.
-
The choice of the specific NHC ligand is critical, as demonstrated by the lower yield with SIPr compared to IPr under the same conditions for the coupling of 4-chloroanisole, highlighting the subtle interplay of steric and electronic effects.[1]
Performance in Other Cross-Coupling Reactions
While the Suzuki-Miyaura coupling is a key benchmark, the performance of these ligands in other important transformations like the Heck and Buchwald-Hartwig reactions further illuminates their relative strengths.
Heck Reaction
In the Heck olefination, bulky triarylarsines have been shown to be superior ligands compared to their phosphine analogues for the reaction of 4-bromoacetophenone with n-butyl acrylate. This has been attributed to the longer As-C and As-M bonds, which allow for more facile movement during the catalytic cycle.
Buchwald-Hartwig Amination
For the Buchwald-Hartwig amination, bulky NHC ligands are often the ligands of choice, enabling the coupling of a wide range of amines with aryl halides, including challenging, sterically hindered substrates. The strong σ-donation of NHCs is thought to facilitate the reductive elimination step, which is often rate-limiting in these reactions.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of catalytic results. Below are representative protocols for the Suzuki-Miyaura coupling using a Pd-NHC catalyst.
General Procedure for Suzuki-Miyaura Coupling with a Pd-NHC Precatalyst
A screw-cap vial is charged with the [Pd(NHC)(cinnamyl)Cl] precatalyst (0.1-0.5 mol%), the arylboronic acid (0.5 mmol), the aryl halide (0.5 mmol), and the base (e.g., K₂CO₃, 0.7 mmol). Ethanol (1 mL) is then added. The vial is sealed and the reaction mixture is stirred at the specified temperature for the indicated time. The reaction progress can be monitored by GC-MS. After completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent, and filtered through a pad of silica gel. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.[1]
Ligand Synthesis
The accessibility of ligands is a critical factor for their widespread adoption. Both bulky NHCs and arsines can be synthesized through established multi-step procedures.
Synthesis of IPr·HCl (A Bulky NHC Precursor)
The imidazolium salt precursor to the IPr carbene, IPr·HCl, can be synthesized in high yield by reacting 1,4-bis(2,6-diisopropylphenyl)-1,4-diazabutadiene with paraformaldehyde and chlorotrimethylsilane in ethyl acetate.
Synthesis of Tri(o-tolyl)arsine (A Bulky Arsine Ligand)
Tri(o-tolyl)arsine can be prepared via a Grignard reaction of 2-bromotoluene with magnesium to form the Grignard reagent, which is then reacted with arsenic trichloride.
Visualizing the Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction, highlighting the key steps where the ligand plays a crucial role.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Logical Comparison Framework
The decision to use a bulky NHC versus an arsine ligand can be guided by several key considerations, as outlined in the diagram below.
Caption: A decision-making framework for selecting between bulky NHC and arsine ligands.
Conclusion
Both bulky N-heterocyclic carbenes and arsine ligands are highly effective in promoting challenging catalytic transformations. Bulky NHCs often provide superior performance in a broad range of cross-coupling reactions due to their strong σ-donating ability and well-defined steric profiles. However, bulky arsine ligands can offer distinct advantages in specific cases, particularly where oxidative stability and unique steric accessibility are required. The optimal choice of ligand will ultimately depend on the specific reaction, substrates, and desired outcomes. The data and frameworks presented in this guide are intended to assist researchers in making informed decisions for their catalytic system development.
References
Navigating the Electronic Landscape of Triarylarsine Ligands: A DFT-Informed Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the nuanced electronic properties of ligands is paramount for designing novel catalysts and therapeutics. Triarylarsine ligands, with their unique steric and electronic profiles, represent a significant class of molecules in coordination chemistry and catalysis. This guide offers a comparative overview of the electronic properties of substituted triarylarsine ligands, leveraging the power of Density Functional Theory (DFT) to elucidate their behavior.
Recent advancements in computational chemistry, particularly DFT, have provided unprecedented insights into the electronic structure of molecules. These theoretical studies allow for the systematic evaluation of how different substituents on the aryl rings of triarylarsine ligands modulate their electronic characteristics. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO energy gap, are critical in predicting a ligand's reactivity, stability, and coordination behavior.
The Influence of Substituents on Electronic Properties: A Comparative Analysis
Generally, EDGs such as methoxy (-OCH₃) or amino (-NH₂) groups increase the electron density on the arsenic center. This leads to a destabilization (increase in energy) of the HOMO, making the ligand a better electron donor. Conversely, EWGs like nitro (-NO₂) or cyano (-CN) groups decrease the electron density on the arsenic, stabilizing (lowering the energy of) the HOMO and making the ligand a poorer electron donor. The LUMO energy is also affected, though typically to a lesser extent. The net effect on the HOMO-LUMO gap dictates the ligand's overall electronic excitability and reactivity.
To illustrate these expected trends, the following table provides a hypothetical comparison based on established electronic effects.
Table 1: Calculated Electronic Properties of para-Substituted Triphenylarsine Ligands
| Substituent (X) | Hammett Parameter (σₚ) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| -N(CH₃)₂ | -0.83 | -5.10 | -1.90 | 3.20 |
| -OCH₃ | -0.27 | -5.35 | -1.95 | 3.40 |
| -CH₃ | -0.17 | -5.45 | -2.00 | 3.45 |
| -H | 0.00 | -5.60 | -2.10 | 3.50 |
| -F | 0.06 | -5.70 | -2.20 | 3.50 |
| -Cl | 0.23 | -5.75 | -2.25 | 3.50 |
| -CF₃ | 0.54 | -5.90 | -2.40 | 3.50 |
| -CN | 0.66 | -6.00 | -2.50 | 3.50 |
| -NO₂ | 0.78 | -6.15 | -2.65 | 3.50 |
Note: The values presented in this table are illustrative and intended to demonstrate the expected trends based on substituent electronic effects. Actual calculated values may vary depending on the specific computational methodology.
Experimental and Computational Methodologies
The electronic properties of triarylarsine ligands are typically investigated using a combination of experimental techniques and computational modeling.
Computational Protocol: Density Functional Theory (DFT)
A standard computational workflow for determining the electronic properties of triarylarsine ligands involves the following steps:
-
Geometry Optimization: The three-dimensional structure of the ligand is optimized to find its lowest energy conformation. A common approach is to use the B3LYP functional with a basis set such as 6-311++G(d,p) for the non-metal atoms and a suitable effective core potential (ECP) basis set like LANL2DZ for the arsenic atom.
-
Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.
-
Electronic Property Calculations: Using the optimized geometry, single-point energy calculations are performed to determine the energies of the molecular orbitals, including the HOMO and LUMO. From these values, the HOMO-LUMO gap can be calculated.
Visualizing the Impact of Substituents
The following diagram illustrates the general structural framework of a substituted triarylarsine ligand and highlights the positions where electronic effects are most pronounced.
Quantifying the Steric Bulk of Triarylarsine Ligands: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the steric properties of ligands is crucial for designing and optimizing transition metal-catalyzed reactions and developing novel therapeutics. Triarylarsines, analogous to their well-studied phosphine counterparts, are a class of ligands whose steric influence plays a pivotal role in determining the outcome of chemical transformations. This guide provides a comprehensive comparison of the steric bulk of various triarylarsine ligands, presenting key experimental data, detailed methodologies for their determination, and a comparison with common triarylphosphine ligands.
Introduction to Steric Parameters
The steric hindrance imposed by a ligand is a critical factor that influences the coordination environment of a metal center, thereby affecting catalytic activity, selectivity, and stability. Three primary parameters are commonly used to quantify this steric bulk:
-
Tolman Cone Angle (θ): This is the apex angle of a cone, centered on the metal atom, that encompasses the van der Waals radii of the outermost atoms of the ligand. A larger cone angle indicates greater steric bulk.[1]
-
Solid Angle (Ω): This parameter provides a more precise measure of the ligand's steric footprint by calculating the solid angle subtended by the ligand at the metal center. It accounts for the actual space occupied by the ligand in the coordination sphere.
-
Percent Buried Volume (%Vbur): This metric quantifies the percentage of the volume of a sphere around the metal center that is occupied by the ligand. It offers a valuable measure of the steric congestion around the metal.[2][3]
Comparative Analysis of Triarylarsine Ligands
The following table summarizes the cone angles and percent buried volumes for a selection of triarylarsine ligands, providing a quantitative basis for comparison. Data for analogous triarylphosphine ligands are included to offer a broader perspective on the relative steric profiles.
| Ligand | Cone Angle (θ) [°] | Percent Buried Volume (%Vbur) |
| Triarylarsines | ||
| Triphenylarsine (AsPh₃) | 158.1 - 159.6 | 22.7 - 22.9 |
| Tris(o-tolyl)arsine | - | - |
| Tris(m-tolyl)arsine | 170.5 | 22.9 |
| Tris(p-tolyl)arsine | 158.1 - 159.6 | 22.7 - 22.9 |
| Tris(2,6-dimethylphenyl)arsine | - | - |
| Tris(pentafluorophenyl)arsine | - | - |
| Triarylphosphines (for comparison) | ||
| Triphenylphosphine (PPh₃) | 145 | - |
| Tris(o-tolyl)phosphine | 194 | - |
Note: A hyphen (-) indicates that reliable data was not found in the searched literature. The range of values for Triphenylarsine and Tris(p-tolyl)arsine reflects slight variations in reported experimental or computational conditions.
Experimental and Computational Protocols
The accurate determination of steric parameters is essential for rational ligand design. Below are detailed methodologies for the key experimental and computational techniques employed.
Experimental Determination via X-ray Crystallography
Single-crystal X-ray diffraction is the primary experimental method for obtaining the structural data necessary to calculate steric parameters.
Protocol:
-
Crystal Growth: High-quality single crystals of the metal-ligand complex are grown by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.
-
Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The diffraction data is processed to solve the crystal structure, yielding the precise atomic coordinates of the metal-ligand complex.
-
Calculation of Steric Parameters:
-
Cone Angle: The cone angle is calculated from the refined crystal structure using geometric algorithms. The metal-arsenic bond length and the positions of the outermost atoms of the aryl substituents are used to define the cone.
-
Percent Buried Volume: The %Vbur is calculated using software packages like SambVca.[3] A sphere of a defined radius (typically 3.5 Å) is centered on the metal atom, and the volume occupied by the ligand within this sphere is computed.[2][3]
-
Computational Determination
Computational chemistry provides a powerful tool for predicting and analyzing the steric properties of ligands, especially for systems that are difficult to crystallize.
Protocol:
-
Model Building: A 3D model of the metal-ligand complex is constructed using molecular modeling software.
-
Geometry Optimization: The geometry of the complex is optimized using computational methods such as Density Functional Theory (DFT) or Molecular Mechanics (MM).[4] This step is crucial to obtain a low-energy and realistic conformation.
-
Calculation of Steric Parameters:
-
Cone Angle and Solid Angle: Specialized software can calculate the exact cone angle and solid angle from the optimized coordinates.[5][6][7] These calculations often involve defining a perimeter around the ligand's van der Waals surface and integrating the subtended angle.[5][6][7]
-
Percent Buried Volume: Similar to the experimental method, the %Vbur is calculated from the optimized structure using dedicated software by defining a sphere around the metal center.[4]
-
Visualizing Steric Parameter Relationships and Workflows
The following diagrams, generated using the DOT language, illustrate the relationships between different steric parameters and the workflows for their determination.
Caption: Interrelationship of steric parameters.
Caption: X-ray crystallography workflow.
Caption: Computational chemistry workflow.
Conclusion
The steric properties of triarylarsine ligands are a key determinant of their behavior in coordination chemistry and catalysis. While cone angle provides a useful initial estimate of steric bulk, percent buried volume and solid angle offer more nuanced and accurate descriptions of the steric environment around a metal center. The choice of ortho-, meta-, or para-substituents on the aryl rings significantly impacts these parameters, allowing for the fine-tuning of ligand properties. This guide provides a foundational dataset and methodology for researchers to better understand and utilize the steric effects of triarylarsine ligands in their respective fields. Further experimental and computational studies are warranted to expand the library of quantified triarylarsine ligands and to fully elucidate the structure-activity relationships they govern.
References
- 1. Ligand cone angle - Wikipedia [en.wikipedia.org]
- 2. Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. percent-buried-volume-for-phosphine-and-n-heterocyclic-carbene-ligands-steric-properties-in-organometallic-chemistry - Ask this paper | Bohrium [bohrium.com]
- 4. diposit.ub.edu [diposit.ub.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Exact Ligand Solid Angles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Researcher's Guide to Analytical Methods for Product Validation in Catalysis
The rigorous validation of reaction products is a cornerstone of catalysis research and development. The choice of analytical technique is critical for accurately quantifying product yield, identifying byproducts, and elucidating reaction mechanisms. This guide provides an objective comparison of common analytical methods used for product validation in catalysis, complete with experimental data summaries, detailed protocols, and workflow diagrams to aid researchers, scientists, and drug development professionals in selecting the most appropriate techniques for their work.
Gas Chromatography (GC)
Gas Chromatography is a premier technique for separating and analyzing volatile and semi-volatile compounds. In catalysis, it is extensively used to quantify the products of gas-phase reactions and to determine the purity of volatile liquid products.[1] The method's high resolution and sensitivity make it ideal for analyzing complex mixtures.[2]
Comparative Performance of Gas Chromatography
| Parameter | Performance Metric | Typical Application in Catalysis |
| Limit of Detection (LOD) | 1 - 100 ppb (parts-per-billion) | Trace impurity analysis in product streams. |
| Limit of Quantification (LOQ) | 5 - 500 ppb | Quantifying low-concentration byproducts. |
| Analysis Time | 5 - 60 minutes | High-throughput screening of catalyst performance.[2] |
| Sample Volatility | Required (Boiling point < 400°C) | Analysis of gaseous reaction products (e.g., syngas conversion). |
| Resolution | High | Separation of isomers and closely related compounds. |
| Quantitative Accuracy | High (with proper calibration) | Determining product selectivity and conversion rates.[3] |
Detailed Experimental Protocol: Quantitative Analysis by GC
-
Sample Preparation :
-
For liquid samples, dilute the reaction mixture in a suitable volatile solvent (e.g., dichloromethane, hexane) to a concentration within the calibrated range.
-
Add an internal standard (a compound not present in the sample with a known concentration and retention time) to correct for injection volume variations.[4]
-
For gaseous samples, use a gas-tight syringe to collect a known volume from the reactor headspace or effluent stream.[5]
-
-
Instrument Setup :
-
Column Selection : Choose a column with a stationary phase appropriate for the polarity of the analytes. A common choice for non-polar to moderately polar compounds is a column with a 100% dimethylpolysiloxane stationary phase.[6]
-
Temperature Program : Set an initial oven temperature low enough to resolve early-eluting peaks, followed by a temperature ramp to elute less volatile compounds. A typical program might start at 50°C and ramp at 10-20°C/min to 250°C.[1]
-
Injector and Detector Temperature : Set the injector and detector temperatures approximately 50°C higher than the boiling point of the least volatile component to ensure complete vaporization and prevent condensation.[7]
-
Carrier Gas Flow : Use an inert carrier gas like Helium or Nitrogen at a constant flow rate (e.g., 1-2 mL/min) for optimal separation efficiency.[6]
-
-
Calibration :
-
Prepare a series of standard solutions containing known concentrations of the target analytes and the internal standard.
-
Inject each standard to generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.[3]
-
-
Analysis :
-
Inject the prepared sample into the GC. The instrument will automatically perform the separation and detection.
-
Identify the peaks in the resulting chromatogram based on their retention times compared to the standards.
-
Quantify the amount of each analyte by using the peak areas and the calibration curve.[3]
-
Workflow for Gas Chromatography Analysis
Caption: Workflow for quantitative analysis using Gas Chromatography.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful separation technique used for non-volatile or thermally sensitive compounds that are not suitable for GC analysis.[8] It is widely employed in the pharmaceutical and fine chemical industries for purity assessment and quantification of reaction products.[9][10]
Comparative Performance of HPLC
| Parameter | Performance Metric | Typical Application in Catalysis |
| Limit of Detection (LOD) | 1 - 50 ppb (UV Detector) | Detecting trace impurities in drug synthesis. |
| Limit of Quantification (LOQ) | 5 - 200 ppb (UV Detector) | Quantifying active pharmaceutical ingredients (APIs). |
| Analysis Time | 10 - 60 minutes | Quality control of batch reactions.[10] |
| Sample Volatility | Not required (must be soluble) | Analysis of complex, non-volatile organic products. |
| Resolution | Very High | Separation of chiral compounds, complex reaction mixtures. |
| Quantitative Accuracy | High (with proper calibration) | Purity determination and content uniformity testing.[9] |
Detailed Experimental Protocol: Quantitative Analysis by HPLC
-
Sample Preparation :
-
Dissolve a precisely weighed amount of the reaction mixture in the mobile phase or a compatible solvent.
-
Filter the sample through a 0.22 or 0.45 µm syringe filter to remove particulate matter that could block the column.[11]
-
Degas the sample solution and the mobile phase to prevent air bubble formation in the system.[9]
-
-
Instrument Setup :
-
Column Selection : Choose a column based on the analyte's properties. Reversed-phase columns (e.g., C18) are common for separating non-polar to moderately polar compounds.[10]
-
Mobile Phase : Prepare the mobile phase, which is typically a mixture of a buffered aqueous solution and an organic solvent (e.g., acetonitrile or methanol). The composition can be constant (isocratic elution) or varied over time (gradient elution) to optimize separation.[12]
-
Flow Rate : Set a constant flow rate, typically between 0.5 and 2.0 mL/min.[9]
-
Detector : Select a detector based on the analyte's properties. A UV-Vis detector is widely used for compounds with a chromophore.
-
-
Calibration :
-
Prepare a series of standard solutions of the target analyte at known concentrations.
-
Inject each standard and record the peak area.
-
Construct a calibration curve by plotting peak area versus concentration.[11]
-
-
Analysis :
-
Inject a known volume of the filtered sample into the HPLC system.
-
The components are separated based on their interaction with the stationary phase and detected as they elute from the column.[8]
-
Identify the product peak by comparing its retention time with that of the standard.
-
Determine the concentration of the product in the sample using the calibration curve.
-
Workflow for High-Performance Liquid Chromatography Analysis
Caption: Workflow for quantitative analysis using HPLC.
Mass Spectrometry (MS)
Mass Spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is invaluable in catalysis for identifying unknown products and confirming the molecular weight of expected products. When coupled with a separation technique like GC (GC-MS) or LC (LC-MS), it provides both qualitative and quantitative information about complex reaction mixtures.[5]
Comparative Performance of Mass Spectrometry
| Parameter | Performance Metric | Typical Application in Catalysis |
| Sensitivity | Femtomole (10⁻¹⁵) to Attomole (10⁻¹⁸) | Identification of trace intermediates and byproducts.[13] |
| Mass Accuracy | < 5 ppm (with high-resolution MS) | Unambiguous determination of elemental composition. |
| Analysis Time | < 1 second (direct infusion) to 60+ min (LC-MS) | Real-time reaction monitoring, complex mixture analysis.[14] |
| Sample State | Solid, Liquid, or Gas | Versatile analysis from catalyst surfaces to reaction media. |
| Resolution | High (enables separation of isotopes) | Structural elucidation of novel products. |
| Quantitative Capability | Good (with isotopic labeling or calibration) | Can be used for quantitative analysis when coupled with GC/LC.[4] |
Detailed Experimental Protocol: Product Identification by GC-MS
-
Sample Preparation :
-
Prepare the sample as described in the GC protocol. Derivatization may be necessary for polar compounds to increase their volatility.
-
-
Instrument Setup (GC-MS) :
-
Set up the GC parameters (column, temperature program, etc.) as for a standard GC analysis to achieve good separation.
-
Ion Source : Select an ionization method. Electron Ionization (EI) is common for volatile compounds and provides a reproducible fragmentation pattern for library matching.
-
Mass Analyzer : Set the mass analyzer (e.g., quadrupole) to scan a mass range appropriate for the expected products (e.g., m/z 50-500).
-
Interface Temperature : The transfer line connecting the GC to the MS must be heated to prevent condensation of the analytes.
-
-
Analysis :
-
Inject the sample into the GC-MS system.
-
As components elute from the GC column, they are ionized, and their mass spectra are recorded.
-
The total ion chromatogram (TIC) is generated, which resembles a standard GC chromatogram.
-
-
Data Interpretation :
-
For each peak in the TIC, extract the corresponding mass spectrum.
-
Identify the molecular ion peak (M+) to determine the molecular weight of the compound.
-
Analyze the fragmentation pattern to deduce the structure of the compound.
-
Compare the obtained mass spectrum with spectral libraries (e.g., NIST) for positive identification.
-
Logical Relationship for Product Identification via GC-MS
Caption: Logical workflow for compound identification using GC-MS.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid, non-destructive technique that identifies functional groups in a molecule. In catalysis, it is used for both product validation and for in-situ studies of species adsorbed on a catalyst surface.[15][16][17] It provides valuable information about the reaction mechanism and catalyst deactivation pathways.[18]
Comparative Performance of FTIR Spectroscopy
| Parameter | Performance Metric | Typical Application in Catalysis |
| Sensitivity | Microgram (µg) to Nanogram (ng) range | Monitoring changes in functional groups during a reaction. |
| Analysis Time | < 1 minute | Quick identification of major reaction products. |
| Sample State | Solid, Liquid, or Gas | In-situ analysis of catalytic reactions in specialized cells.[17] |
| Structural Information | Functional groups | Confirming the conversion of reactants to products (e.g., C=O formation). |
| Quantitative Capability | Limited (Follows Beer-Lambert Law but can be non-linear) | Can be used for quantitative analysis with careful calibration.[17] |
| Specialized Techniques | DRIFTS, ATR | Analysis of powdered catalysts and surface species.[17][19] |
Detailed Experimental Protocol: Product Analysis by FTIR
-
Sample Preparation :
-
Liquid Samples : A drop of the liquid sample can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Solid Samples : The solid can be ground with KBr powder and pressed into a transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid is pressed directly against the ATR crystal.
-
Gas Samples : The gaseous product stream can be flowed through a gas cell with IR-transparent windows.[15]
-
-
Background Spectrum :
-
Collect a background spectrum of the empty sample holder (salt plates, ATR crystal) or the cell filled with the carrier gas (e.g., N₂). This is necessary to subtract the spectral contributions of the atmosphere (CO₂, H₂O) and the sample holder.
-
-
Sample Spectrum :
-
Place the prepared sample in the spectrometer and collect the spectrum. The instrument automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Interpretation :
-
Identify the characteristic absorption bands in the spectrum. Each band corresponds to a specific vibrational mode of a functional group (e.g., O-H stretch around 3300 cm⁻¹, C=O stretch around 1700 cm⁻¹).
-
Compare the spectrum of the product mixture to the spectra of the starting materials to confirm the disappearance of reactant bands and the appearance of product bands.
-
Workflow for FTIR Analysis
Caption: Workflow for functional group analysis using FTIR spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for the structural elucidation of molecules in solution.[20] For product validation in catalysis, it provides definitive information on the exact chemical structure, connectivity, and stereochemistry of products. Quantitative NMR (qNMR) is also a highly accurate method for determining product purity and concentration without the need for identical calibration standards.[21][22]
Comparative Performance of NMR Spectroscopy
| Parameter | Performance Metric | Typical Application in Catalysis |
| Sensitivity | Low (milligram to microgram sample required) | Detailed structural analysis of isolated products. |
| Analysis Time | 5 min (¹H) to several hours (2D NMR) | Unambiguous structure determination of new compounds. |
| Sample State | Soluble liquid or solid | Analysis of homogeneous catalytic reactions in solution.[20] |
| Structural Information | Unmatched (connectivity, stereochemistry) | Definitive proof of product structure. |
| Quantitative Capability | Excellent (qNMR is a primary ratio method) | Purity assessment and quantification of products and impurities.[23][24] |
| Resolution | Very High (depends on magnetic field strength) | Distinguishing between subtle structural isomers. |
Detailed Experimental Protocol: Quantitative ¹H NMR (qNMR)
-
Sample Preparation :
-
Accurately weigh a specific amount of the product sample and a certified internal standard of known purity into a vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
-
Instrument Setup :
-
Place the NMR tube in the spectrometer.
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
Set the acquisition parameters for quantitative analysis. This includes a long relaxation delay (D1, typically 5 times the longest T₁ relaxation time) to ensure full magnetization recovery between scans, and a sufficient number of scans for a good signal-to-noise ratio.[22]
-
-
Data Acquisition :
-
Acquire the ¹H NMR spectrum.
-
-
Data Processing and Analysis :
-
Apply Fourier transform, phase correction, and baseline correction to the acquired data.
-
Integrate the area of a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the concentration or purity of the analyte using the following equation:
Purityanalyte = (Ianalyte / Istd) × (Nstd / Nanalyte) × (Manalyte / Mstd) × (mstd / manalyte) × Puritystd
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = Mass
-
Purity = Purity of the standard
-
Workflow for Quantitative NMR (qNMR) Analysis
Caption: Workflow for quantitative analysis using ¹H NMR (qNMR).
References
- 1. researchgate.net [researchgate.net]
- 2. Gas chromatographic high-throughput screening techniques in catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. kbcc.cuny.edu [kbcc.cuny.edu]
- 4. researchgate.net [researchgate.net]
- 5. Product Analysis Methods [fhi.mpg.de]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. fhi.mpg.de [fhi.mpg.de]
- 8. HPLC Testing Procedure | Phenomenex [phenomenex.com]
- 9. conductscience.com [conductscience.com]
- 10. researchgate.net [researchgate.net]
- 11. static.igem.org [static.igem.org]
- 12. scribd.com [scribd.com]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. spiedigitallibrary.org [spiedigitallibrary.org]
- 16. longdom.org [longdom.org]
- 17. Catalytic studies using FTIR reaction cells - Specac Ltd [specac.com]
- 18. researchgate.net [researchgate.net]
- 19. scispace.com [scispace.com]
- 20. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 21. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]
- 22. Validation of a generic quantitative (1)H NMR method for natural products analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. eurolab-d.de [eurolab-d.de]
A Comparative Guide to High-Throughput Screening of Ligands for Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The rapid and efficient discovery of optimal reaction conditions is a cornerstone of modern chemical synthesis, particularly in the pharmaceutical and agrochemical industries. High-throughput screening (HTS) has emerged as a powerful strategy for accelerating this process, enabling the parallel evaluation of numerous catalysts and ligands. This guide provides a comparative overview of HTS methodologies for two of the most prevalent and impactful cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. We present a summary of ligand performance data, detailed experimental protocols, and visual workflows to aid researchers in designing and implementing effective HTS campaigns.
Ligand Performance in High-Throughput Cross-Coupling
The choice of ligand is critical to the success of a cross-coupling reaction, influencing reaction rate, yield, and functional group tolerance. High-throughput screening allows for the empirical determination of the most effective ligand from a diverse library for a specific substrate pair. Below, we present a comparative summary of the performance of various phosphine ligands in Suzuki-Miyaura and Buchwald-Hartwig reactions, compiled from HTS studies.
Suzuki-Miyaura Coupling: Ligand Performance
The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds. The following table summarizes the performance of a selection of commercially available phosphine ligands in a model Suzuki-Miyaura coupling reaction conducted in a high-throughput format.
| Ligand | Structure | Aryl Halide Substrate | Arylboronic Acid Substrate | % Yield (HTS) |
| XPhos |
| 4-Chlorotoluene | Phenylboronic acid | >95% |
| SPhos |
| 4-Chlorotoluene | Phenylboronic acid | >95% |
| RuPhos |
| 4-Chlorotoluene | Phenylboronic acid | 85-95% |
| BrettPhos |
| 4-Chlorotoluene | Phenylboronic acid | 75-85% |
| cataCXium® A |
| 4-Chlorotoluene | Phenylboronic acid | 65-75% |
| P(Cy)₃ | Tricyclohexylphosphine | 4-Chlorotoluene | Phenylboronic acid | 50-60% |
| PPh₃ | Triphenylphosphine | 4-Chlorotoluene | Phenylboronic acid | <10% |
Note: The presented yield ranges are indicative and compiled from various high-throughput screening experiments. Actual yields may vary depending on the specific reaction conditions, substrates, and analytical methods used.
Buchwald-Hartwig Amination: Ligand Performance
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, widely used in the synthesis of pharmaceuticals and other fine chemicals. The following table compares the performance of several common phosphine ligands in a model Buchwald-Hartwig amination reaction under HTS conditions.
| Ligand | Structure | Aryl Halide Substrate | Amine Substrate | % Yield (HTS) |
| t-BuXPhos |
| 4-Chloroanisole | Aniline | >95% |
| BrettPhos |
| 4-Chloroanisole | Aniline | >95% |
| RuPhos |
| 4-Chloroanisole | Aniline | 90-95% |
| XPhos |
| 4-Chloroanisole | Aniline | 80-90% |
| Xantphos |
| 4-Chloroanisole | Aniline | 70-80% |
| dppf | 1,1'-Bis(diphenylphosphino)ferrocene | 4-Chloroanisole | Aniline | 40-50% |
| P(t-Bu)₃ | Tri-tert-butylphosphine | 4-Chloroanisole | Aniline | 20-30% |
Note: The presented yield ranges are indicative and compiled from various high-throughput screening experiments. Actual yields may vary depending on the specific reaction conditions, substrates, and analytical methods used.
Experimental Protocols for High-Throughput Screening
Detailed and reproducible experimental protocols are essential for successful HTS campaigns. The following sections provide step-by-step procedures for performing high-throughput screening of ligands for Suzuki-Miyaura and Buchwald-Hartwig reactions in a 96-well plate format.
General High-Throughput Screening Workflow
The general workflow for high-throughput screening of cross-coupling reactions involves several key stages, from plate preparation to data analysis.
Detailed Protocol for Suzuki-Miyaura Coupling HTS in a 96-Well Plate
This protocol is adapted from commercially available screening kits and is suitable for identifying optimal ligands for a given Suzuki-Miyaura reaction.[1]
Materials:
-
96-well reaction block with sealing mat
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3 precatalyst)
-
Library of phosphine ligands
-
Aryl halide
-
Arylboronic acid
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, THF, Dioxane)
-
Internal standard for analysis (e.g., biphenyl)
-
Quenching solution (e.g., saturated aqueous NH₄Cl)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Ligand Plating: In an inert atmosphere, dispense stock solutions of each ligand into the designated wells of the 96-well plate to achieve the desired final concentration (typically 1-5 mol%).
-
Catalyst Addition: Add a stock solution of the palladium precatalyst to each well to achieve the desired catalyst loading (typically 0.5-2 mol%).
-
Substrate and Base Addition: Prepare a stock solution of the aryl halide and arylboronic acid in the chosen solvent. In a separate vial, prepare a stock solution of the base. Add the substrate solution followed by the base solution to each well.
-
Reaction Incubation: Seal the 96-well plate securely with a sealing mat. Place the reaction block on a heating and stirring plate. Heat the reaction to the desired temperature (e.g., 80-100 °C) and stir for the specified time (e.g., 12-24 hours).
-
Reaction Quenching and Workup: After the reaction is complete, allow the plate to cool to room temperature. Unseal the plate and add the quenching solution to each well. Add the internal standard solution.
-
Analysis: Dilute an aliquot from each well with a suitable solvent (e.g., acetonitrile) and analyze by LC-MS or GC-MS to determine the product yield.
Detailed Protocol for Buchwald-Hartwig Amination HTS in a 96-Well Plate
This protocol is designed for the high-throughput screening of ligands for the Buchwald-Hartwig amination.[2]
Materials:
-
96-well reaction block with sealing mat
-
Palladium precatalyst (e.g., Pd(OAc)₂, G3 or G4 precatalysts)
-
Library of phosphine ligands
-
Aryl halide
-
Amine
-
Base (e.g., NaOt-Bu, K₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Internal standard for analysis
-
Quenching solution (e.g., water)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Ligand and Catalyst Plating: In an inert atmosphere, dispense stock solutions of the desired ligands and palladium precatalyst into the wells of the 96-well plate.
-
Substrate and Base Addition: Prepare a stock solution of the aryl halide and amine in the reaction solvent. In a separate vial, prepare a slurry or solution of the base. Add the substrate solution to each well, followed by the base.
-
Reaction Incubation: Seal the 96-well plate and place it on a heating and stirring plate. Heat the reaction to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 12-24 hours).
-
Reaction Quenching and Workup: After cooling to room temperature, quench the reactions by adding water. Add the internal standard.
-
Analysis: Dilute a sample from each well and analyze by LC-MS or GC-MS to determine the yield of the desired arylated amine.
Catalytic Cycles and Key Intermediates
Understanding the catalytic cycles of cross-coupling reactions is crucial for rational ligand design and troubleshooting. The following diagrams illustrate the generally accepted mechanisms for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination.
By leveraging the power of high-throughput screening, researchers can significantly accelerate the discovery of optimal ligands and reaction conditions for cross-coupling reactions. This guide provides a starting point for developing and implementing HTS workflows, ultimately enabling the more efficient synthesis of valuable molecules for drug discovery and development.
References
Comparative analysis of catalyst efficiency in C-C bond formation
For Researchers, Scientists, and Drug Development Professionals
The formation of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, pivotal in the construction of complex molecules, including pharmaceuticals and functional materials. The efficiency of the catalysts employed in these reactions is a critical factor, directly impacting yield, cost, and sustainability. This guide provides an objective comparison of the performance of common catalysts in three key C-C bond-forming reactions: the Suzuki-Miyaura coupling, the Heck reaction, and the Sonogashira coupling. The data presented is a synthesis of reported experimental findings to offer a comparative overview.
Comparative Catalyst Performance Data
The following table summarizes the typical performance of selected catalysts in Suzuki-Miyaura, Heck, and Sonogashira reactions. It is important to note that direct "apples-to-apples" comparisons can be challenging due to variations in optimized reaction conditions for each catalytic system. The data presented here is representative and aims to highlight general trends in catalyst efficiency.
| Reaction | Catalyst System | Substrates | Yield (%) | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) |
| Suzuki-Miyaura Coupling | Palladium: Pd(OAc)₂ / SPhos | Aryl Chloride + Arylboronic Acid | 85 - 99 | Up to 10,000 | ~1,000 - 5,000 |
| Nickel: NiCl₂(dppp) | Aryl Chloride + Arylboronic Acid | 70 - 95 | Up to 2,000 | ~200 - 1,000 | |
| Heck Reaction | Palladium: Pd(OAc)₂ / PPh₃ | Aryl Bromide + Styrene | 80 - 98 | Up to 5,000 | ~500 - 2,000 |
| Nickel: Ni(COD)₂ / dppf | Aryl Triflate + Vinyl Ether | 75 - 95 | Up to 1,500 | ~150 - 800 | |
| Sonogashira Coupling | Palladium/Copper: PdCl₂(PPh₃)₂ / CuI | Aryl Iodide + Phenylacetylene | 90 - 99 | Up to 100,000[1] | Up to 10,000[1] |
| Copper-Catalyzed (Pd-free): CuI / Ligand | Aryl Iodide + Phenylacetylene | 60 - 85 | Lower than Pd/Cu systems | Lower than Pd/Cu systems |
Note: TON and TOF values are highly dependent on reaction conditions, catalyst loading, and substrate reactivity. The values presented are indicative of high-performing systems.
Experimental Protocols
Detailed methodologies for representative C-C bond formation reactions are provided below. These protocols are based on established literature procedures and are intended to serve as a starting point for experimental design.
Suzuki-Miyaura Coupling: Palladium-Catalyzed
Reaction: Coupling of 4-chlorotoluene with phenylboronic acid.
Catalyst System: Palladium(II) acetate (Pd(OAc)₂) with Sphos as the ligand.
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add 4-chlorotoluene (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Add Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Add 5 mL of anhydrous toluene to the flask.
-
The reaction mixture is stirred and heated to 100 °C for 12 hours.
-
After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield 4-methylbiphenyl.
Heck Reaction: Nickel-Catalyzed
Reaction: Coupling of phenyl triflate with butyl vinyl ether.
Catalyst System: Bis(1,5-cyclooctadiene)nickel(0) (Ni(COD)₂) with 1,1'-bis(diphenylphosphino)ferrocene (dppf) as the ligand.
Procedure:
-
In a glovebox, a vial is charged with Ni(COD)₂ (0.05 mmol, 5 mol%) and dppf (0.06 mmol, 6 mol%).
-
Anhydrous dioxane (2 mL) is added, and the mixture is stirred for 10 minutes.
-
Phenyl triflate (1.0 mmol, 1.0 equiv), butyl vinyl ether (1.5 mmol, 1.5 equiv), and N,N-dicyclohexylmethylamine (2.0 mmol, 2.0 equiv) are added.
-
The vial is sealed and heated to 80 °C for 16 hours.
-
After cooling, the reaction mixture is diluted with diethyl ether and filtered through a pad of celite.
-
The filtrate is concentrated, and the residue is subjected to acidic workup (e.g., 1M HCl) to hydrolyze the resulting enol ether to the corresponding ketone.
-
The product, acetophenone, is isolated via extraction and purified by column chromatography.
Sonogashira Coupling: Palladium/Copper Co-catalyzed
Reaction: Coupling of iodobenzene with phenylacetylene.
Catalyst System: Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) and copper(I) iodide (CuI).
Procedure:
-
A mixture of iodobenzene (1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.015 mmol, 1.5 mol%), and CuI (0.03 mmol, 3 mol%) is placed in a Schlenk flask under an argon atmosphere.
-
Triethylamine (5 mL) and phenylacetylene (1.1 mmol, 1.1 equiv) are added via syringe.
-
The reaction is stirred at room temperature for 6 hours.
-
The triethylammonium iodide salt is filtered off, and the solvent is removed in vacuo.
-
The residue is dissolved in diethyl ether and washed with 2M HCl, saturated aqueous NaHCO₃, and brine.
-
The organic layer is dried over MgSO₄, filtered, and concentrated to give the crude product.
-
Purification by recrystallization or column chromatography affords diphenylacetylene.
Visualizing Catalytic Processes
To better understand the underlying mechanisms and workflows, the following diagrams have been generated using Graphviz.
References
Arsine vs. Phosphine Ligands in Palladium-Catalyzed Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of ligand in palladium-catalyzed cross-coupling reactions is critical to optimizing reaction efficiency, selectivity, and overall yield. While phosphine ligands have historically dominated the field, a growing body of evidence highlights the unique advantages of arsine ligands in specific applications. This guide provides an objective comparison of the performance of arsine and phosphine ligands in key palladium-catalyzed reactions, supported by experimental data and detailed protocols.
Executive Summary
Mechanistic studies and comparative performance data reveal that arsine ligands can offer significant advantages over their phosphine counterparts in certain palladium-catalyzed reactions. These benefits are often attributed to the distinct electronic and steric properties of arsenic, as well as the greater oxidative stability of arsine ligands. This guide will delve into the performance of arsine ligands in C-H difunctionalization, Heck olefination, and Stille coupling reactions, providing quantitative data and detailed experimental methodologies to inform ligand selection.
I. C-H Difunctionalization of Thiophene: A Case for Arsine Superiority
A comprehensive study on the palladium-catalyzed C-H difunctionalization of thiophene demonstrated the clear superiority of arsine ligands over phosphines. In a screening of 36 arsine and 9 phosphine ligands, none of the phosphine ligands showed any catalytic activity, whereas several arsine ligands facilitated the reaction.[1]
Performance Data
| Ligand Type | Ligand | Yield (%) of Difunctionalized Product |
| Arsine | Triphenylarsine (AsPh₃) | 85 |
| Arsine | Tri(p-tolyl)arsine | 82 |
| Arsine | Tri(m-tolyl)arsine | 78 |
| Phosphine | Triphenylphosphine (PPh₃) | 0 |
| Phosphine | Tri(o-tolyl)phosphine | 0 |
| Phosphine | Tri(tert-butyl)phosphine | 0 |
| (Data sourced from a study on the C-H difunctionalization of thiophene)[1] |
The study concluded that arsines with moderate electron-donating abilities and sufficient steric accessibility were optimal for this transformation. A key finding was the enhanced oxidative stability of arsines under the reaction conditions, which typically lead to the oxidation of phosphines.[1]
Experimental Protocol: C-H Difunctionalization of Thiophene
A solution of palladium acetate (Pd(OAc)₂, 10 mol%), an arsine ligand (20 mol%), N-methylamide-norbornene (NBE, 1.5 eq.), and acetic acid (AcOH, 5.0 eq.) in ethyl acetate (EtOAc) is prepared. The thiophene substrate is then added. The reaction mixture is stirred at 80 °C for 24 hours. The product distribution, including the desired α,β-difunctionalized product, is determined by ¹H-NMR spectroscopy of the crude reaction mixture.[1]
Catalytic Cycle: Pd-Catalyzed C-H Difunctionalization
Figure 1. A simplified catalytic cycle for the palladium-catalyzed C-H difunctionalization of thiophene.
II. Heck Olefination: A Substrate-Dependent Choice
In the palladium-catalyzed Heck olefination, the choice between arsine and phosphine ligands is highly dependent on the electronic nature of the aryl halide substrate. A comparative study revealed that bulky triarylarsines were generally superior to their phosphine counterparts for the reaction of an electron-neutral aryl bromide, while phosphines proved more effective for an electron-deficient aryl chloride.[2]
Performance Data
Reaction of 4-Bromoacetophenone with n-Butyl Acrylate
| Ligand Type | Ligand | Yield (%) |
| Arsine | As{C₆H₃(o-CHMe₂) (p-OMe)}₃ | 95 |
| Arsine | As{C₆H₃(o-CHMe₂)}₃ | 88 |
| Phosphine | P{C₆H₃(o-CHMe₂) (p-OMe)}₃ | 75 |
| Phosphine | P{C₆H₃(o-CHMe₂)}₃ | 65 |
Reaction of 4-Chloroacetophenone with n-Butyl Acrylate
| Ligand Type | Ligand | Yield (%) |
| Phosphine | P{C₆H₃(o-CHMe₂) (p-OMe)}₃ | 60 |
| Phosphine | P{C₆H₃(o-CHMe₂)}₃ | 55 |
| Arsine | As{C₆H₃(o-CHMe₂) (p-OMe)}₃ | 40 |
| Arsine | As{C₆H₃(o-CHMe₂)}₃ | 35 |
| (Data sourced from a study on Heck olefination with bulky triarylarsine and triarylphosphine ligands)[2] |
These results underscore the importance of ligand tuning based on the specific substrates involved in the Heck reaction. The superior performance of arsines with the less reactive aryl bromide can be attributed to their different electronic properties compared to phosphines, which can influence the rates of oxidative addition and other steps in the catalytic cycle.
Experimental Protocol: Heck Olefination
A mixture of the aryl halide (1 mmol), n-butyl acrylate (1.5 mmol), a palladium precursor (e.g., Pd(OAc)₂, 1 mol%), and the arsine or phosphine ligand (2 mol%) in a suitable solvent (e.g., DMF) is heated under an inert atmosphere. The reaction progress is monitored by gas chromatography or thin-layer chromatography. After completion, the reaction mixture is worked up to isolate the product.
Experimental Workflow: Ligand Screening in Heck Olefination
Figure 2. A generalized workflow for comparing the performance of arsine and phosphine ligands in the Heck reaction.
III. Stille Coupling: Fine-Tuning with Tertiary Arsine Ligands
The Stille coupling is another important carbon-carbon bond-forming reaction where arsine ligands have shown promise. A study investigating 13 different C₃-symmetrical tertiary arsine ligands found that subtle changes in the ligand structure significantly impacted the reaction yield.[3]
Performance Data: Stille Coupling of Tributylvinyltin and p-Iodoanisole
| Ligand | Yield (%) |
| Tri(p-anisyl)arsine | 98 |
| Tri(p-tolyl)arsine | 95 |
| Triphenylarsine | 92 |
| Tri(m-tolyl)arsine | 88 |
| Tri(o-tolyl)arsine | 75 |
| (Data sourced from a study on tertiary arsine ligands for the Stille coupling reaction)[3] |
The results indicated that electron-donating substituents on the aryl groups of the arsine ligand, particularly in the para position, led to higher yields. This suggests that the electronic properties of the arsine ligand play a crucial role in the transmetalation step of the Stille catalytic cycle.
Experimental Protocol: Stille Coupling
In a glovebox, a vial is charged with a palladium precursor, the tertiary arsine ligand, the organostannane, and the aryl halide in a suitable solvent (e.g., THF). The vial is sealed and heated to the desired temperature. After the reaction is complete, the mixture is cooled, and the product is isolated and purified by column chromatography.
Signaling Pathway: Ligand Effects in the Stille Cycle
Figure 3. Electron-donating groups on the arsine ligand can accelerate the transmetalation step in the Stille catalytic cycle.
Conclusion
The experimental evidence presented in this guide demonstrates that arsine ligands are not merely alternatives to phosphines but can offer superior performance in specific palladium-catalyzed reactions. Their enhanced oxidative stability and unique electronic and steric profiles make them particularly advantageous in challenging transformations like C-H difunctionalization. In reactions such as the Heck olefination, the optimal ligand choice is substrate-dependent, highlighting the importance of empirical screening. For the Stille coupling, fine-tuning the electronic properties of the arsine ligand can lead to significant improvements in reaction efficiency. Researchers and professionals in drug development are encouraged to consider arsine ligands as a valuable tool in their catalytic toolbox to overcome synthetic challenges and optimize reaction outcomes.
References
Safety Operating Guide
Proper Disposal of Tris(2-methylphenyl)arsane: A Guide for Laboratory Professionals
Tris(2-methylphenyl)arsane is an organoarsenic compound and should be handled with extreme caution due to the inherent toxicity and carcinogenicity of arsenic compounds.[1] Proper disposal is not merely a procedural step but a critical safety and environmental protection measure. All waste containing this compound must be treated as hazardous waste.[1]
Immediate Safety and Handling
Before beginning any work that will generate this compound waste, it is crucial to establish a designated area in the laboratory for these manipulations.[1] This area must be clearly labeled with appropriate hazard warnings, such as "Toxic" and "Carcinogen."[1] An eyewash station and safety shower must be readily accessible.[1]
Personal Protective Equipment (PPE):
Due to the hazardous nature of this compound, a comprehensive PPE protocol is required:
| PPE Component | Specification |
| Gloves | Nitrile gloves are recommended. Always inspect gloves for any signs of degradation or puncture before use.[1] |
| Eye Protection | Chemical safety goggles or a face shield. |
| Lab Coat | A flame-retardant lab coat, fully buttoned. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols. Consult your institution's EHS for specific guidance. |
Step-by-Step Disposal Procedure
The guiding principle for the disposal of this compound is waste minimization. Only the smallest necessary quantities of the material should be used to reduce the amount of hazardous waste generated.[1]
1. Waste Segregation and Collection:
-
Solid Waste: All solid waste, including residual this compound, contaminated spatulas, weighing paper, and any other contaminated disposable materials, must be collected in a designated, sealed, and compatible container.[1] A brown glass bottle is a suitable option.[1]
-
Liquid Waste: Any solutions containing this compound must be collected in a separate, sealed, and clearly labeled hazardous waste container. Under no circumstances should this waste be poured down the drain. [1]
-
Contaminated PPE: All disposable PPE, such as gloves, that has come into contact with the compound must be disposed of as hazardous waste.[1]
2. Container Labeling:
All waste containers must be accurately labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS Number: "2417-85-8"
-
The specific hazards: "Toxic," "Carcinogen"
-
The name and contact information of the responsible researcher or lab.
3. Decontamination of Non-Disposable Equipment:
-
All non-disposable equipment, such as glassware, that has been in contact with this compound must be decontaminated.
-
The rinse water from the decontamination process must be collected and disposed of as hazardous waste.[1]
4. Spill Management:
-
In the event of a spill, the area should be evacuated and secured.
-
Your institution's EHS department must be notified immediately.
-
Only personnel trained in hazardous material spill response should attempt to clean up the spill, using appropriate PPE.
5. Final Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[1]
-
The waste will be handled by a licensed hazardous waste disposal company, which will transport it to a permitted treatment, storage, and disposal facility (TSDF).
-
Arsenic-containing wastes are typically treated through stabilization or solidification processes to convert the arsenic into a less soluble and more stable form before being landfilled in a designated hazardous waste landfill.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






